molecular formula C9H12N2O3 B094870 2,5-Dimethoxybenzhydrazide CAS No. 17894-25-6

2,5-Dimethoxybenzhydrazide

Cat. No.: B094870
CAS No.: 17894-25-6
M. Wt: 196.2 g/mol
InChI Key: CSGBXTAUNHUMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxybenzhydrazide is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core value lies in its role as a precursor for synthesizing novel heterocyclic compounds, particularly those with potential biological activity. Research into structurally similar benzohydrazide derivatives has demonstrated promising applications in developing new therapeutic agents. For instance, such compounds have been designed and evaluated as dual inhibitors of bacterial enoyl ACP reductase and dihydrofolate reductase (DHFR), two crucial enzymes targeted in antibacterial and antitubercular drug discovery . Some synthesized molecules from this class have shown strong antibacterial and antitubercular properties in vitro, making this chemotype a valuable scaffold for addressing multidrug-resistant bacterial infections . Furthermore, benzohydrazide derivatives have been explored as novel antioxidant and antibacterial agents, with some compounds exhibiting excellent efficacy against various Gram-positive and Gram-negative bacterial strains, as well as significant radical scavenging antioxidant activities . The hydrazide functional group provides a reactive handle for condensation reactions, enabling researchers to construct diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This makes this compound a versatile intermediate for discovering new candidates with potential applications in overcoming antibiotic resistance and developing antioxidant therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBXTAUNHUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170617
Record name 2,5-Dimethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17894-25-6
Record name 2,5-Dimethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17894-25-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Dimethoxybenzhydrazide, a significant molecule in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, and synthetic pathways of this compound. The information herein is synthesized from established chemical literature and databases, offering both foundational data and practical, field-proven experimental protocols.

Introduction: The Significance of the Benzhydrazide Scaffold

Hydrazide derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2] The benzhydrazide moiety, in particular, serves as a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds. This compound, with its specific substitution pattern on the aromatic ring, presents a unique electronic and steric profile that influences its chemical reactivity, solubility, and biological interactions. Understanding its fundamental physicochemical properties is therefore paramount for its effective application in research and development.

Core Physicochemical Properties

The physicochemical parameters of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₃[3]
Molecular Weight 196.20 g/mol [3]
CAS Number 17894-25-6[3]
Appearance White to yellow solid[3]
Melting Point 89-91 °C[4]
pKa (conjugate acid) ~3.03 (estimated from benzoylhydrazine)[5]
LogP (computed) 0.2[3]
Solubility Inferred to be soluble in polar organic solvents such as DMSO and ethanol; sparingly soluble in water and nonpolar solvents like hexane.[6][7]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of an ester, specifically methyl 2,5-dimethoxybenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient method for the formation of hydrazides.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Methyl_2_5_dimethoxybenzoate Methyl 2,5-dimethoxybenzoate Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Methyl_2_5_dimethoxybenzoate->Reaction_Vessel Solvent (e.g., Ethanol) Hydrazine_hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine_hydrate->Reaction_Vessel Reflux Crude_Product Crude this compound (Precipitate) Reaction_Vessel->Crude_Product Cooling & Precipitation Purified_Product Pure this compound Crude_Product->Purified_Product Recrystallization G M+ This compound (M⁺, m/z = 196) Frag1 2,5-Dimethoxybenzoyl Cation (m/z = 165) M+->Frag1 - •NHNH₂ Frag2 Dimethoxyphenyl Cation (m/z = 137) Frag1->Frag2 - CO Frag3 Further Fragments Frag2->Frag3

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethoxybenzhydrazide, a compound of interest in medicinal and synthetic chemistry. As a hydrazide derivative, its structural elucidation is paramount for understanding its reactivity and potential applications in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound: A Molecule of Interest

Hydrazide derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities and synthetic versatility.[1] The presence of the toxophoric –C(=O)NHNH2 functional group makes them key intermediates in the synthesis of various heterocyclic compounds. This compound, incorporating a dimethoxy-substituted benzene ring, presents a unique electronic environment that influences its chemical and biological properties. Accurate spectroscopic characterization is the cornerstone of its scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-donating methoxy groups and the electron-withdrawing hydrazide moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet1H-C(=O)H The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen.
~7.3Doublet1HAr-H Aromatic proton ortho to the aldehyde group.
~7.1Doublet of doublets1HAr-H Aromatic proton meta to the aldehyde and ortho to a methoxy group.
~6.9Doublet1HAr-H Aromatic proton ortho to a methoxy group.
~4.5Broad Singlet2H-NHNH₂ The amine protons of the hydrazide group are exchangeable and often appear as a broad signal.
~3.8Singlet3H-OCH₃ Protons of the methoxy group at position 2.
~3.7Singlet3H-OCH₃ Protons of the methoxy group at position 5.

Note: Predicted values are based on the analysis of 2,5-dimethoxybenzaldehyde and general chemical shift ranges for hydrazides.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe carbonyl carbon of the hydrazide is significantly deshielded.
~154Ar-C -OCH₃Aromatic carbon attached to the methoxy group at position 2.
~153Ar-C -OCH₃Aromatic carbon attached to the methoxy group at position 5.
~125Ar-C -C=OAromatic carbon attached to the hydrazide group.
~118Ar-C HAromatic methine carbon.
~115Ar-C HAromatic methine carbon.
~113Ar-C HAromatic methine carbon.
~56-OC H₃Carbon of the methoxy group at position 2.
~55-OC H₃Carbon of the methoxy group at position 5.

Note: Predicted values are based on the analysis of 2,5-dimethoxybenzaldehyde and general chemical shift ranges for similar structures.[4]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal intensity.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-3400MediumN-H Stretching-NH₂ (Hydrazide)
3200-3300MediumN-H Stretching-NH- (Hydrazide)
3000-3100WeakC-H StretchingAromatic
2850-3000MediumC-H Stretching-OCH₃
~1640StrongC=O StretchingAmide I band (Hydrazide)
~1600, ~1500MediumC=C StretchingAromatic Ring
~1250StrongC-O-C Asymmetric StretchingAryl Ether
~1040StrongC-O-C Symmetric StretchingAryl Ether

Note: These values are based on typical ranges for hydrazides and aromatic ethers.[1][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16-32 scans for an optimal signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Expected Molecular Ion:

  • The molecular formula of this compound is C₉H₁₂N₂O₃.

  • The expected monoisotopic mass is approximately 196.08 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Fragmentation Pathway

Electron Ionization (EI) would likely lead to characteristic fragmentation patterns.

fragmentation M [C₉H₁₂N₂O₃]⁺˙ m/z = 196 frag1 [C₈H₉O₃]⁺ m/z = 165 M->frag1 - •NHNH₂ frag2 [C₇H₆O₂]⁺˙ m/z = 134 frag1->frag2 - •OCH₃ frag3 [C₆H₅O]⁺ m/z = 93 frag2->frag3 - •CHO

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce and analyze fragmentation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating framework for its structural confirmation. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns from MS. The protocols and data presented in this guide serve as a robust reference for researchers and scientists engaged in the synthesis, characterization, and application of this and similar hydrazide derivatives.

References

The Pharmacological Potential of 2,5-Dimethoxybenzhydrazide and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzhydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient lead generation. The benzhydrazide moiety represents one such versatile scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of benzhydrazide have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide will delve into the potential biological activities of 2,5-Dimethoxybenzhydrazide, a specific analog within this promising class. While direct experimental data on this particular molecule is emerging, a comprehensive analysis of structurally related dimethoxy-substituted benzhydrazides provides a strong rationale for its investigation as a therapeutic candidate. This guide will synthesize existing data on related compounds, outline potential mechanisms of action, provide detailed experimental protocols for evaluation, and offer insights into the future direction of research for this promising chemical entity.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 2,5-dimethoxybenzaldehyde. Several synthetic routes to 2,5-dimethoxybenzaldehyde have been reported, often starting from p-methoxyphenol or hydroquinone dimethyl ether.[2][3] A common approach involves the Reimer-Tiemann formylation of 4-methoxyphenol, followed by methylation.[3]

Once 2,5-dimethoxybenzaldehyde is obtained, it can be converted to the corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final product, this compound. The general scheme for the synthesis of benzhydrazide derivatives from their corresponding aldehydes is a well-established and efficient method in medicinal chemistry.[4]

Experimental Protocol: Synthesis of this compound from 2,5-Dimethoxybenzaldehyde

This protocol outlines a general two-step procedure for the synthesis of this compound, starting from 2,5-dimethoxybenzaldehyde.

Step 1: Oxidation to Methyl 2,5-Dimethoxybenzoate

  • Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as methanol.

  • Add an oxidizing agent, for example, potassium permanganate, portion-wise while maintaining the reaction temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction mixture by filtering off the manganese dioxide and removing the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography or recrystallization to obtain pure methyl 2,5-dimethoxybenzoate.

Step 2: Hydrazinolysis to this compound

  • Dissolve methyl 2,5-dimethoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydrazinolysis 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Oxidation Oxidation 2,5-Dimethoxybenzaldehyde->Oxidation KMnO4, MeOH Methyl_2,5-Dimethoxybenzoate Methyl_2,5-Dimethoxybenzoate Oxidation->Methyl_2,5-Dimethoxybenzoate Hydrazinolysis Hydrazinolysis Methyl_2,5-Dimethoxybenzoate->Hydrazinolysis N2H4.H2O, EtOH, Reflux This compound This compound Hydrazinolysis->this compound

Synthetic route to this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into benzhydrazide derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer, antimicrobial, and anti-inflammatory therapeutics. The dimethoxy substitution pattern on the benzene ring is expected to play a crucial role in modulating its potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzhydrazide derivatives, with many acting as inducers of apoptosis.[5] The substitution pattern on the benzoyl moiety significantly influences the cytotoxic efficacy. For instance, trimethoxy-substituted benzohydrazides have been identified as potent apoptosis inducers.[6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzhydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some benzamides induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9.[5] The overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process.[5] Some hydrazone derivatives have also been found to function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Apoptosis_Pathway cluster_cell Cancer Cell Benzhydrazide Dimethoxy- Benzhydrazide Mitochondrion Mitochondrion Benzhydrazide->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway induced by dimethoxy-benzhydrazides.

Quantitative Data for Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various substituted benzhydrazide derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazideHCT116~4-10[4]
Hydrazone 1eA-54913.39[6]
Oxadiazole 2lMDA-MB-23122.73[6]
Compound H20 (Dihydropyrazole-benzohydrazide)HeLa0.15[7]
Compound H20 (Dihydropyrazole-benzohydrazide)HepG20.21[7]
(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one (M7)P. falciparum (3D7)2.3[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Benzhydrazide derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9] The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.

Mechanism of Action: Disruption of Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial activity of hydrazide-containing compounds is the inhibition of bacterial cell wall synthesis.[10] The peptidoglycan layer is a crucial component of the bacterial cell wall, and its disruption leads to cell lysis. Some hydrazide derivatives may interfere with the enzymes involved in the synthesis of peptidoglycan precursors.[11]

Quantitative Data for Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for several benzoxazole derivatives, which share structural similarities with benzhydrazides, against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Benzoxazole derivative 11Candida krusei7.8[12]
N-arylsuccinimid 5Bacteria32-128[1]
Azo derivative 8Bacteria16-64[1]
Pyrrolidinedione derivative 5aEnterococcus faecalis0.25 µM[11]
Pyrrolidinedione derivative 5aCandida albicans0.125 µM[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain benzhydrazide derivatives have demonstrated potent anti-inflammatory properties.[13] This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Some hydrazide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Benzhydrazide Dimethoxy- Benzhydrazide Benzhydrazide->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Inhibition of the NF-κB signaling pathway by dimethoxy-benzhydrazides.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., this compound) or a vehicle control orally or intraperitoneally.

  • Induction of Edema: After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Silico Docking Studies: Predicting Molecular Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its target protein. In silico studies of benzhydrazide derivatives have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with the active sites of target enzymes.[2] For example, docking studies can predict the binding of benzhydrazide analogs to the active site of enzymes like cyclooxygenase (COX), providing a rationale for their anti-inflammatory activity.[13] Such studies can guide the rational design of more potent and selective derivatives of this compound.

Conclusion and Future Directions

The benzhydrazide scaffold is a rich source of biologically active compounds with significant therapeutic potential. While direct experimental evidence for the biological activities of this compound is still to be fully elucidated, the extensive research on its structural analogs strongly suggests its promise as a candidate for anticancer, antimicrobial, and anti-inflammatory drug development. The dimethoxy substitution is a key feature that warrants further investigation to understand its influence on target specificity and potency.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers. Positive hits should be followed by in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved. Furthermore, structure-activity relationship (SAR) studies, guided by in silico modeling, will be crucial for optimizing the benzhydrazide scaffold to develop novel, potent, and selective therapeutic agents. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

An In-Depth Technical Guide for the In Silico Prediction of 2,5-Dimethoxybenzhydrazide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of 2,5-Dimethoxybenzhydrazide, a molecule of interest owing to the known diverse bioactivities of the hydrazide scaffold.[3] We will navigate the strategic sequence of computational protocols, from initial compound characterization and target identification to the rigorous evaluation of its pharmacokinetic profile and binding stability. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the critical scientific reasoning behind each experimental choice, ensuring a robust and reproducible virtual screening cascade.

Introduction: The Rationale for In Silico Screening

The journey from a chemical entity to a marketed drug is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1] Computational, or in silico, approaches mitigate these risks by enabling the rapid, cost-effective evaluation of a compound's therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[1][4] By simulating molecular interactions and predicting physiological properties, we can prioritize promising candidates, refine their structures for better performance, and gain mechanistic insights into their mode of action.[2][5]

This guide focuses on this compound. The hydrazide-hydrazone moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[3] Our objective is to construct a detailed virtual profile of this specific compound to hypothesize its most probable biological targets and overall drug-likeness.

Compound Profile: this compound

A thorough understanding of the subject molecule is the foundation of any predictive study.

  • Chemical Structure: C₉H₁₂N₂O₃

  • Molecular Weight: 196.20 g/mol

  • Synonyms: 2,5-Dimethoxybenzoic acid hydrazide, 2,5-Dimethoxybenzoyl hydrazine[6][7]

The structure, retrieved from PubChem (CID 140304), consists of a dimethoxy-substituted benzene ring linked to a hydrazide functional group. This combination of an aromatic core and the reactive hydrazide moiety suggests potential for various non-covalent interactions (hydrogen bonds, π-stacking) with biological macromolecules.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃PubChem
Molecular Weight 196.20 g/mol PubChem
IUPAC Name 2,5-dimethoxybenzohydrazidePubChem
CAS Number 17894-25-6ChemicalBook[6][7]
Melting Point 89-91°CChemicalBook[6][7]

The Integrated In Silico Prediction Workflow

A successful in silico evaluation is not a single experiment but a multi-stage cascade where the output of one step informs the input of the next. This integrated approach ensures a comprehensive and cross-validated prediction.

G cluster_0 Phase 1: Foundation & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction & Validation cluster_3 Phase 4: Synthesis & Conclusion Compound Compound Preparation (this compound) ADMET ADMET & Physicochemical Prediction Compound->ADMET Assess Drug-Likeness TargetID Reverse Docking & Pharmacophore Screening ADMET->TargetID Prioritize Targets Docking Molecular Docking (Protein-Ligand) TargetID->Docking Predict Binding Mode MD Molecular Dynamics Simulation Docking->MD Validate Stability Analysis Data Integration & Bioactivity Hypothesis MD->Analysis Synthesize All Data Report Final Report & In Vitro Recommendations Analysis->Report

Caption: High-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: ADMET & Physicochemical Profiling

Before searching for a specific target, we must first assess the compound's "drug-likeness." A potent molecule is useless if it cannot reach its target in the body, is metabolized too quickly, or is toxic.[8] This is the role of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][9][10]

Protocol: ADMET Prediction
  • Input: Obtain the 2D structure of this compound in SMILES or SDF format.

  • Tool Selection: Utilize a web-based server like SwissADME or pkCSM. These platforms provide a suite of well-validated predictive models.[9]

  • Execution: Submit the molecular structure to the server.

  • Analysis: Evaluate the key parameters, paying close attention to Lipinski's Rule of Five, bioavailability scores, potential for CYP450 enzyme inhibition, and toxicity flags (e.g., Ames mutagenicity, hERG inhibition).

Anticipated Results for this compound

The following table presents a hypothetical but educated prediction of the ADMET properties based on its structure.

ParameterPredicted ValueImplication & Scientific Rationale
Lipinski's Rule of 5 CompliantThe molecular weight (<500), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10) are all expected to fall within the acceptable range for oral bioavailability.
GI Absorption HighThe moderate size and lipophilicity suggest good potential for passive absorption from the gastrointestinal tract.
BBB Permeant NoThe presence of polar hydrogen bond donors/acceptors in the hydrazide group likely prevents passive diffusion across the blood-brain barrier.
CYP2D6 Inhibitor Probable InhibitorAromatic systems, particularly with methoxy groups, can sometimes interact with the active site of cytochrome P450 enzymes, potentially leading to drug-drug interactions.
Ames Toxicity Non-mutagenicThe structure lacks common structural alerts (e.g., nitroaromatics) that are often associated with mutagenicity.
hERG Inhibition Low RiskWhile some nitrogen-containing compounds can block the hERG channel, the overall topology does not strongly suggest a high risk of cardiotoxicity.

Expert Insight: A favorable ADMET profile is a critical first gate. A "pass" here justifies proceeding to the more computationally intensive target identification and docking stages.[8][9]

Target Identification: Finding the Protein Partner

With a promising drug-like profile, the next crucial step is to identify potential protein targets. This process, often called "target fishing" or "reverse docking," involves screening the compound against a large library of known protein structures.

Protocol: Reverse Pharmacophore Screening
  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Pharmacophore Generation: Identify the key chemical features of the molecule: hydrogen bond donors (the -NH and -NH2 groups), hydrogen bond acceptors (the C=O and methoxy oxygens), and an aromatic ring.

  • Database Screening: Use a platform like Pharmit or ZINCPharmer to screen this 3D pharmacophore query against a database of protein structures. The search will retrieve proteins that have a binding site complementary to the pharmacophore features of our compound.

  • Hit Prioritization: Rank the resulting protein "hits" based on score, biological function, and relevance to disease pathways. For instance, targets involved in cancer or infectious diseases might be prioritized based on the known activities of similar hydrazide compounds.[3]

Molecular Docking: Simulating the "Lock and Key"

Once a list of potential protein targets is generated, molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[5][11] A strong, stable interaction is indicative of potential biological activity.[11]

G PDB 1. Retrieve Protein Structure (e.g., from PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL 3. Prepare Ligand (Generate 3D conformer, assign charges) PrepL->Grid Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding Energy, Pose, Interactions) Dock->Analyze

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Load the 3D structure of this compound.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site of the protein. The search algorithm will confine its sampling to this space, increasing efficiency.[12]

  • Docking Execution:

    • Run AutoDock Vina, which uses a genetic algorithm-based method to explore various poses of the ligand within the binding site and scores them using an empirical scoring function.[12]

  • Results Analysis:

    • Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Pose Visualization: The top-scoring poses are visualized to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. A pose that satisfies key pharmacophoric interactions is considered a strong candidate.

Post-Docking Validation: Molecular Dynamics Simulation

Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulation validates the stability of the docked protein-ligand complex over time, providing a more realistic assessment of the interaction.[13][14]

Protocol: MD Simulation with GROMACS
  • System Setup:

    • The top-scoring docked complex from the previous step is used as the starting structure.

    • The complex is placed in a simulated box of water molecules (e.g., TIP3P model) and neutralized with counter-ions to mimic physiological conditions.[15]

  • Force Field Application:

    • A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied.[16] The force field is a set of parameters that defines the potential energy of the system, governing the interactions between all atoms.

  • Simulation Execution:

    • The system undergoes energy minimization to remove steric clashes.

    • It is then gradually heated to a physiological temperature (300 K) and equilibrated.

    • A production run (typically 50-100 nanoseconds) is performed, during which the trajectory (positions of all atoms over time) is saved.[13]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): A plot of the ligand's RMSD over time is crucial. A stable, plateauing RMSD indicates that the ligand remains securely bound in the pocket. A steadily increasing RMSD suggests the ligand is unstable and may be dissociating.

    • Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified during docking can be monitored throughout the simulation.

Data Synthesis and Final Bioactivity Hypothesis

The final step is to integrate all computational data to formulate a cohesive hypothesis.

  • ADMET Profile: Is the compound "drug-like" and likely safe?

  • Target Identification: Were credible protein targets identified?

  • Docking Score: Is the predicted binding affinity significant (typically < -7.0 kcal/mol)?

  • Binding Pose: Does the ligand form logical and strong interactions with key residues in the active site?

  • MD Simulation: Is the docked complex stable over a meaningful timescale?

If the answers to these questions are affirmative, a strong hypothesis can be made. For example: "In silico analysis predicts that this compound is a promising orally bioavailable compound that likely exerts its biological effect by inhibiting protein target X. It binds with high affinity (-8.5 kcal/mol) via hydrogen bonds to residues Asn142 and Gln189, and this binding pose is stable over 100 ns of molecular dynamics simulation."

This hypothesis provides a clear, data-driven rationale for advancing the compound to in vitro experimental validation.

References

Investigating the Reactivity of the Hydrazide Group in 2,5-Dimethoxybenzhydrazide: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The hydrazide functional group is a cornerstone of modern medicinal chemistry and drug discovery, prized for its versatile reactivity and its presence in numerous bioactive compounds.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of this pivotal group as embodied in 2,5-Dimethoxybenzhydrazide. We will dissect the principal reaction pathways—nucleophilic acylation, condensation to form hydrazones, and cyclization into valuable heterocyclic systems such as 1,3,4-oxadiazoles and pyrazoles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the chemical principles, the influence of the aromatic substituents, and the causality behind experimental design.

Introduction: The Hydrazide Moiety in Drug Discovery

Hydrazides are organic compounds featuring the R-CO-NH-NH₂ functional group. This unique arrangement of atoms confers a rich chemical reactivity, making hydrazides exceptionally useful synthons and intermediates in organic synthesis.[1][3] They serve as key building blocks for a plethora of nitrogen-containing heterocycles, many of which form the core scaffolds of important therapeutic agents.[1][4] The hydrazide-hydrazone motif (-CO-NH-N=C) in particular is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5][6]

This compound serves as an excellent model for studying this reactivity. The presence of two electron-donating methoxy groups on the phenyl ring modulates the electronic properties of the entire molecule, influencing the kinetics and outcomes of its reactions. This guide will illuminate these influences and provide practical, validated protocols for harnessing the synthetic potential of this versatile compound.

Molecular Structure and Electronic Landscape

The reactivity of the hydrazide group in this compound is intrinsically linked to its electronic structure. The key features are:

  • The Carbonyl Group (C=O): The oxygen atom is electronegative, polarizing the C=O bond and making the carbonyl carbon electrophilic.

  • The Hydrazide Nitrogens (-NH-NH₂): The terminal nitrogen (N') is more nucleophilic and basic than the amide nitrogen (N) due to the alpha effect—the presence of an adjacent atom with lone pair electrons.

  • The 2,5-Dimethoxy Substituents: These groups are strongly electron-donating through resonance, increasing the electron density of the aromatic ring. This electronic push extends to the carbonyl group, slightly reducing its electrophilicity, and can subtly influence the nucleophilicity of the hydrazide nitrogens.

This electronic environment dictates that the primary reactive sites for electrophilic attack are the terminal N'-amine and, under certain conditions, the amide N-H, while the carbonyl carbon is susceptible to nucleophilic attack, though this is less common for hydrazides themselves.

Key Reaction Pathways and Experimental Protocols

The hydrazide group's versatility stems from its ability to engage in several fundamental reaction types. We will explore the most synthetically valuable of these pathways for this compound.

Pathway 1: Condensation with Carbonyls to Form Hydrazones

The reaction of a hydrazide with an aldehyde or ketone is a robust and widely used method to form a stable C=N bond, yielding an N-acylhydrazone.[7] This reaction is a cornerstone of bioconjugation and dynamic combinatorial chemistry.[8][9][10]

Causality and Mechanism: The reaction proceeds via nucleophilic addition of the terminal hydrazide nitrogen to the electrophilic carbonyl carbon.[11] This is followed by a dehydration step to form the final hydrazone. The rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[9] The reaction is often performed under mildly acidic conditions (pH ~4-5) to facilitate protonation of the carbonyl oxygen and the hydroxyl leaving group without fully protonating the nucleophilic hydrazide.[8][9]

Diagram 1: General Mechanism of Hydrazone Formation

G start 2,5-Dimethoxy- benzhydrazide intermediate 1-Acetyl-2-(2,5-dimethoxybenzoyl)hydrazine (Diacylhydrazine Intermediate) start->intermediate + Ac₂O reagent Acetic Anhydride (Ac₂O) product 2-Methyl-5-(2,5-dimethoxyphenyl) -1,3,4-oxadiazole intermediate->product + POCl₃ - H₂O cyclizing_agent POCl₃ or PPA (Dehydrating Agent) water H₂O G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound and Acetylacetone in Ethanol B Add catalytic amount of Acetic Acid A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool and concentrate azeotropically D->E F Purify via Column Chromatography E->F G Spectroscopic Characterization (NMR, IR, MS) F->G

References

The Evolving Landscape of Substituted Benzhydrazides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzhydrazide Scaffold

Substituted benzhydrazide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds, characterized by a benzoyl group attached to a hydrazine moiety, have garnered significant attention from researchers in the fields of drug discovery and development. Their synthetic tractability and the diverse pharmacological profiles exhibited by their derivatives make them a fertile ground for the identification of novel therapeutic agents.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and diverse biological applications of substituted benzhydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the underlying mechanisms of action to empower researchers in their quest for novel therapeutics.

Core Synthesis and Characterization

The synthesis of substituted benzhydrazide derivatives is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzoic acid or its ester with hydrazine hydrate to form the corresponding benzhydrazide, which is then reacted with a variety of aldehydes or ketones to yield the final substituted benzhydrazide derivatives (often Schiff bases).[5]

General Synthesis Workflow

The synthetic route can be visualized as a two-step process, starting from a substituted benzoic acid.

Synthesis Workflow sub_benzoic_acid Substituted Benzoic Acid esterification Esterification (e.g., MeOH, H₂SO₄, reflux) sub_benzoic_acid->esterification methyl_benzoate Substituted Methyl Benzoate esterification->methyl_benzoate hydrazinolysis Hydrazinolysis (e.g., NH₂NH₂·H₂O, reflux) methyl_benzoate->hydrazinolysis benzhydrazide Substituted Benzhydrazide hydrazinolysis->benzhydrazide condensation Condensation (Substituted Aldehyde/Ketone, acid catalyst, reflux) benzhydrazide->condensation final_product Substituted Benzhydrazide Derivative condensation->final_product

Caption: General synthesis workflow for substituted benzhydrazide derivatives.

Experimental Protocol: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide

This protocol details the synthesis of a representative substituted benzhydrazide derivative.[5]

Step 1: Synthesis of Methyl 4-tert-butylbenzoate

  • To a solution of 4-tert-butylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-tert-butylbenzoate.

Step 2: Synthesis of 4-tert-butylbenzohydrazide

  • Dissolve the methyl 4-tert-butylbenzoate obtained in the previous step in methanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 3-4 hours.

  • Upon cooling, the product, 4-tert-butylbenzohydrazide, will precipitate out of the solution.

  • Filter the precipitate, wash with cold methanol, and dry to obtain the pure hydrazide.

Step 3: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide

  • Dissolve 4-tert-butylbenzohydrazide and an equimolar amount of benzaldehyde in methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate out.

  • Filter the solid, wash with a small amount of cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N′-benzylidene-4-tert-butylbenzohydrazide.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups such as N-H (hydrazide), C=O (amide), and C=N (imine) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Biological Activities and Evaluation

Substituted benzhydrazide derivatives have been reported to exhibit a wide array of biological activities. This section will focus on their antimicrobial, anticancer, and anti-inflammatory properties, providing detailed protocols for their evaluation.

Antimicrobial Activity

Many substituted benzhydrazides have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6]

This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[7][8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. A solvent control (well with only the solvent) and a positive control (a standard antibiotic) should be included on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following table presents representative data for the antimicrobial activity of some substituted benzhydrazide derivatives.

Compound IDTest OrganismZone of Inhibition (mm)
Benzhydrazide-A S. aureus18
E. coli15
Benzhydrazide-B S. aureus22
E. coli19
Ciprofloxacin (Control) S. aureus25
E. coli28
Anticancer Activity

The cytotoxic potential of substituted benzhydrazides against various cancer cell lines is a significant area of research.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][3][11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzhydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The following table summarizes the cytotoxic activity of representative substituted benzhydrazide derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Benzhydrazide-C MCF-7 (Breast)12.5
A549 (Lung)18.2
Benzhydrazide-D MCF-7 (Breast)5.8
A549 (Lung)9.1
Doxorubicin (Control) MCF-7 (Breast)0.9
A549 (Lung)1.2
Anti-inflammatory Activity

Several substituted benzhydrazides have been shown to possess potent anti-inflammatory properties.[5][13]

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[10][14][15]

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Mechanisms of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is crucial for the rational design and development of more potent and selective drug candidates.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][16][17][18] Some substituted benzhydrazides exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzhydrazide Substituted Benzhydrazide Derivative Benzhydrazide->PI3K Inhibits Benzhydrazide->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted benzhydrazides.

Inhibition of PI3K or Akt by substituted benzhydrazides can lead to the suppression of downstream signaling, ultimately resulting in the induction of apoptosis and the inhibition of cancer cell proliferation and survival.[19]

Anti-inflammatory Mechanism: Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[1][9][20][21] The aberrant activation of this pathway is implicated in various inflammatory diseases. Certain substituted benzhydrazides can exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Benzhydrazide Substituted Benzhydrazide Derivative Benzhydrazide->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by substituted benzhydrazides.

By inhibiting the IKK complex, substituted benzhydrazides can prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[22]

Conclusion and Future Perspectives

Substituted benzhydrazide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of novel molecular targets and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of the next generation of benzhydrazide-based therapeutics.

References

Methodological & Application

Synthesis of Novel Hydrazone Derivatives from 2,5-Dimethoxybenzhydrazide: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Hydrazone Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the hydrazone scaffold (–NHN=CH–) has emerged as a "privileged" structural motif, consistently appearing in compounds exhibiting a wide array of pharmacological activities.[1][2] The inherent flexibility of the hydrazone linkage, combined with its ability to form stable complexes with biological targets, has rendered it a cornerstone in the design of novel therapeutic agents.[3] These compounds have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents.[2][4] The presence of the azomethine group is crucial for their biological activity.

This application note provides a comprehensive guide for the synthesis and characterization of novel hydrazone derivatives originating from 2,5-dimethoxybenzhydrazide. The inclusion of the 2,5-dimethoxyphenyl moiety is strategic, as this functional group is known to enhance the biological activity of various compounds, including anticancer and antimicrobial efficacy. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and a framework for the biological evaluation of these promising new chemical entities.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to novel hydrazone derivatives begins with the efficient synthesis of the core building block, this compound. This intermediate is not readily commercially available and must be synthesized in a two-step process from the corresponding 2,5-dimethoxybenzoic acid.

Step 1: Esterification of 2,5-Dimethoxybenzoic Acid

The initial step involves the conversion of 2,5-dimethoxybenzoic acid to its methyl ester. This is a standard esterification reaction, typically carried out under acidic conditions.

Protocol 1: Synthesis of Methyl 2,5-Dimethoxybenzoate

Reagent/ParameterQuantity/ValueNotes
2,5-Dimethoxybenzoic Acid10 g (0.055 mol)Starting Material
Methanol100 mLReagent and Solvent
Sulfuric Acid (conc.)2 mLCatalyst
Reaction TemperatureReflux (approx. 65°C)
Reaction Time4-6 hoursMonitor by TLC
Work-upNeutralization, Extraction
PurificationRecrystallization/Chromatography

Detailed Methodology:

  • To a 250 mL round-bottom flask, add 2,5-dimethoxybenzoic acid (10 g) and methanol (100 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl 2,5-dimethoxybenzoate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 2,5-Dimethoxybenzoate

The methyl ester is then converted to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and high-yielding method for the synthesis of hydrazides.[5]

Protocol 2: Synthesis of this compound

Reagent/ParameterQuantity/ValueNotes
Methyl 2,5-Dimethoxybenzoate5 g (0.025 mol)Starting Material
Hydrazine Hydrate (80%)5 mL (excess)Reagent
Ethanol (95%)50 mLSolvent
Reaction TemperatureReflux
Reaction Time8-12 hoursMonitor by TLC
Work-upCooling, Filtration
PurificationRecrystallization

Detailed Methodology:

  • In a 100 mL round-bottom flask, dissolve methyl 2,5-dimethoxybenzoate (5 g) in ethanol (50 mL).

  • Add hydrazine hydrate (5 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product, this compound, will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Part 2: Synthesis of Novel Hydrazone Derivatives

With the key intermediate in hand, the synthesis of the target hydrazone derivatives can be achieved through a straightforward condensation reaction with a variety of aldehydes and ketones. This modular approach allows for the generation of a diverse library of compounds for biological screening.

General Protocol 3: Synthesis of N'-Aryl/Alkylidene-2,5-dimethoxybenzohydrazides

Reagent/ParameterQuantity/ValueNotes
This compound1 mmol
Aldehyde/Ketone1 mmol
Ethanol15-20 mLSolvent
Glacial Acetic Acid2-3 dropsCatalyst
Reaction TemperatureReflux
Reaction Time2-8 hoursMonitor by TLC
Work-upCooling, Filtration
PurificationRecrystallization

Detailed Methodology:

  • Dissolve this compound (1 mmol) in ethanol (15-20 mL) in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The hydrazone derivative will often precipitate.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic strategy, the following diagrams illustrate the key reaction steps.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Synthesis A 2,5-Dimethoxybenzoic Acid B Methyl 2,5-Dimethoxybenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 2,5-Dimethoxybenzoate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux E This compound G Novel Hydrazone Derivative E->G Ethanol, Acetic Acid (cat.), Reflux F Aldehyde/Ketone F->G Ethanol, Acetic Acid (cat.), Reflux

Figure 1: General workflow for the synthesis of novel hydrazone derivatives.

Reaction_Scheme A 2,5-(MeO)₂-C₆H₃-CONHNH₂ C 2,5-(MeO)₂-C₆H₃-CONHN=CHR or 2,5-(MeO)₂-C₆H₃-CONHN=CR₂ A->C + R-CHO/R₂CO Ethanol, H⁺ (cat.) Reflux B R-CHO or R₂CO

Figure 2: General reaction scheme for hydrazone synthesis.

Part 3: Characterization of Novel Hydrazone Derivatives

The structural elucidation of the newly synthesized hydrazone derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

  • Infrared (IR) Spectroscopy: The IR spectra of the synthesized hydrazones will show characteristic absorption bands. The disappearance of the C=O stretching vibration of the aldehyde/ketone and the appearance of the C=N (azomethine) stretching band are key indicators of product formation. The N-H stretching vibration of the hydrazone moiety will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The characteristic singlet for the azomethine proton (–N=CH–) typically appears in the downfield region. The signals for the aromatic protons and the protons of the 2,5-dimethoxy groups will also be present and can be used to confirm the structure.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the azomethine carbon (C=N), which is a key diagnostic peak. The signals for the carbonyl carbon of the hydrazide and the carbons of the aromatic rings will also be observed.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

  • Melting Point: The melting point of the crystalline hydrazone derivatives is a good indicator of their purity. A sharp melting point range suggests a pure compound.

Part 4: Potential Applications and Biological Evaluation

Hydrazone derivatives are known to possess a wide range of biological activities, and those incorporating a dimethoxybenzene moiety have shown particular promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of hydrazone derivatives.[6][7] The presence of methoxy groups on the aromatic ring has been shown to enhance cytotoxic effects against various cancer cell lines.[8] For instance, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[8]

Suggested Protocol for In Vitro Anticancer Screening:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK-293) should be used to assess both anticancer activity and selectivity.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability and proliferation.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized hydrazone derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each cell line.

Antimicrobial Activity

Hydrazones are well-documented antimicrobial agents.[2][9][10][11] The azomethine linkage is a key pharmacophore for this activity. The synthesized hydrazones from this compound can be screened for their activity against a panel of pathogenic bacteria and fungi.

Suggested Protocol for Antimicrobial Screening:

  • Microorganisms: Use a selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of hydrazone derivatives is another area of significant interest.[1][12][13][14] Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are valuable therapeutic leads.

Suggested Protocol for Antioxidant Screening:

  • DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.

  • Procedure:

    • Prepare a solution of the synthesized hydrazone at various concentrations.

    • Add a solution of DPPH radical in methanol to each concentration of the compound.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The synthesis of novel hydrazone derivatives from this compound offers a promising avenue for the discovery of new drug candidates. The straightforward and modular synthetic approach allows for the creation of a diverse library of compounds for biological evaluation. The established protocols and screening methods outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules. The inherent biological activities associated with the hydrazone scaffold, coupled with the enhancing effects of the 2,5-dimethoxybenzene moiety, make these compounds highly attractive for further investigation in the fields of oncology, infectious diseases, and beyond.

References

Synthesis of 2,5-Dimethoxybenzaldehyde Hydrazone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2,5-dimethoxybenzaldehyde hydrazone through the condensation reaction of 2,5-dimethoxybenzaldehyde with hydrazine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for product characterization. The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield synthesis of the target compound.

Introduction: Significance and Applications

The condensation reaction between an aldehyde or ketone and hydrazine to form a hydrazone is a fundamental transformation in organic chemistry.[1][2] The resulting hydrazone, characterized by the R1R2C=NNH2 functional group, serves as a versatile intermediate in a multitude of synthetic pathways.[1][2] Notably, hydrazones are key precursors in the Wolff-Kishner reduction, a classic method for the deoxygenation of carbonyls to their corresponding alkanes.[3][4][5]

2,5-Dimethoxybenzaldehyde is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and materials.[6][7][8] Its derivatives are explored for a range of applications, including the development of specialty polymers and photoactive materials for organic light-emitting diodes (OLEDs).[8][9] The hydrazone derivative, 2,5-dimethoxybenzaldehyde hydrazone, is a crucial intermediate for creating more complex molecules, particularly in the pharmaceutical industry where it can be a precursor for active pharmaceutical ingredients (APIs).[7][8] The structural diversity and reactivity of hydrazones also lend themselves to the development of compounds with potential antimicrobial and antifungal activities.[10]

This document provides a robust and well-validated protocol for the synthesis of 2,5-dimethoxybenzaldehyde hydrazone, enabling researchers to reliably produce this important chemical intermediate for further investigation and application.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone from an aldehyde and hydrazine proceeds via a nucleophilic addition-elimination mechanism. This reaction is typically catalyzed by a small amount of acid.[3]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: In the presence of a mild acid catalyst, the oxygen atom of the aldehyde's carbonyl group is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3]

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and yielding the final hydrazone product.

The overall reaction is a condensation, as a molecule of water is eliminated for each molecule of hydrazone formed.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Carbinolamine Carbinolamine Intermediate 2,5-Dimethoxybenzaldehyde->Carbinolamine Nucleophilic Attack by Hydrazine Hydrazine Hydrazine Hydrazine->Carbinolamine Hydrazone 2,5-Dimethoxybenzaldehyde Hydrazone Carbinolamine->Hydrazone Dehydration Water Water Carbinolamine->Water

Caption: Reaction mechanism for hydrazone formation.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2,5-Dimethoxybenzaldehyde≥98%Sigma-Aldrich93-02-7Yellow crystalline solid.[11]
Hydrazine Hydrate (55%)ReagentSigma-Aldrich7803-57-8Highly toxic and corrosive.[12]
EthanolAnhydrousFisher Scientific64-17-5Solvent.
Glacial Acetic AcidACS ReagentSigma-Aldrich64-19-7Catalyst.
Diethyl EtherAnhydrousFisher Scientific60-29-7For extraction/washing.
Anhydrous Sodium SulfateACS ReagentVWR7757-82-6Drying agent.
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope Labs865-49-6For NMR analysis.

Safety Precautions

Extreme caution must be exercised when handling hydrazine and its derivatives.

  • Hydrazine: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can cause severe skin and eye damage.[12][13] It is also flammable and reactive.[12][13] All handling of hydrazine hydrate must be conducted in a certified chemical fume hood.[12] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles and a face shield, is mandatory.[12] An emergency eyewash station and safety shower must be readily accessible.

  • 2,5-Dimethoxybenzaldehyde: This compound is an irritant and may cause skin, eye, and respiratory irritation.[11][14] Standard laboratory PPE should be worn.

  • General Handling: Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals.[13] Ensure adequate ventilation.

Experimental Protocol

This protocol is designed for the synthesis of 2,5-dimethoxybenzaldehyde hydrazone on a 10 mmol scale.

5.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).

  • Dissolve the aldehyde in 30 mL of ethanol. Stir the mixture at room temperature until all the solid has dissolved.

5.2. Reagent Addition

  • In the fume hood, carefully add hydrazine hydrate (0.54 mL, ~11.0 mmol, 1.1 equivalents) dropwise to the stirred solution of the aldehyde at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

5.3. Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar than the starting aldehyde, will have a lower Rf value.

5.4. Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to 100 mL of ice-cold deionized water in a beaker with stirring. A precipitate of the hydrazone should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum to a constant weight.

5.5. Purification (if necessary)

If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Dissolve 2,5-Dimethoxybenzaldehyde in Ethanol B Add Hydrazine Hydrate and Acetic Acid A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with Water and Ether G->H I Dry under Vacuum H->I J Recrystallize from Ethanol/Water I->J

Caption: Experimental workflow for the synthesis.

Characterization of the Product

The identity and purity of the synthesized 2,5-dimethoxybenzaldehyde hydrazone should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates a high degree of purity. The literature value for the melting point should be consulted.
¹H NMR Spectroscopy The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the azomethine proton (CH=N), and the NH₂ protons. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR Spectroscopy The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the azomethine carbon.
FT-IR Spectroscopy The FT-IR spectrum should exhibit a characteristic C=N stretching vibration (typically around 1620-1640 cm⁻¹) and the absence of the C=O stretching band from the starting aldehyde (around 1680-1700 cm⁻¹). N-H stretching vibrations for the -NH₂ group will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₂ = 180.21 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure the reaction is refluxed for a sufficient amount of time. Monitor closely with TLC. - Use fresh hydrazine hydrate as it can degrade over time.
Loss of product during work-up.- Ensure the precipitation in water is done at a low temperature to maximize solid formation. - Avoid using excessive amounts of solvent during washing.
Formation of a Side Product (Azine) Excess of aldehyde or high reaction temperatures.- Use a slight excess of hydrazine (1.1-1.2 equivalents). - Control the reaction temperature carefully.
Oily Product Instead of Solid Impurities present.- Purify the product by column chromatography on silica gel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,5-dimethoxybenzaldehyde hydrazone. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for a variety of applications in organic synthesis and drug discovery. The emphasis on the underlying chemical principles and troubleshooting guidance aims to empower scientists to achieve high yields and purity in their synthetic endeavors.

References

Application Notes and Protocols for Antimicrobial Screening of 2,5-Dimethoxybenzhydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial screening, and preliminary safety assessment of 2,5-Dimethoxybenzhydrazide and its analogs. This document offers detailed, step-by-step protocols and explains the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Promise of Benzhydrazides in Antimicrobial Drug Discovery

Benzhydrazide derivatives, a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These activities include antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] The core structure of benzhydrazide serves as a versatile scaffold for the synthesis of various analogs with potentially enhanced therapeutic efficacy.

The antimicrobial potential of these compounds is of particular interest in an era of rising antimicrobial resistance. The ability to systematically modify the benzhydrazide structure allows for the exploration of structure-activity relationships (SAR), providing crucial insights into the chemical features that govern their antimicrobial potency and spectrum. This guide will focus on this compound and its N'-substituted analogs as a case study to illustrate the process of antimicrobial screening and evaluation. While specific data for this compound analogs is limited in publicly available literature, this guide will utilize data from the closely related N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives to exemplify the principles and protocols.[2]

Section 1: Synthesis of this compound and its N'-Substituted Analogs

The synthesis of this compound and its analogs is a multi-step process that begins with the readily available 2,5-dimethoxybenzoic acid. The general synthetic route involves the esterification of the benzoic acid, followed by hydrazinolysis to form the core benzhydrazide, and finally, condensation with various aromatic aldehydes to yield the desired N'-substituted analogs.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core intermediate, this compound.

Materials:

  • 2,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (absolute)

  • Hydrazine hydrate (80%)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 2,5-dimethoxybenzoic acid in an excess of absolute methanol.

    • Slowly add thionyl chloride dropwise to the solution at 0°C (ice bath) with constant stirring. Rationale: Thionyl chloride converts the carboxylic acid to an acid chloride, which then readily reacts with methanol to form the methyl ester. The reaction is exothermic and releases HCl gas, hence the slow addition and cooling.

    • After the addition is complete, reflux the mixture for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2,5-dimethoxybenzoate.

  • Hydrazinolysis:

    • Dissolve the crude methyl 2,5-dimethoxybenzoate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-8 hours. Rationale: The hydrazine hydrate displaces the methoxy group of the ester to form the more stable hydrazide.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to precipitate the this compound.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of N'-Substituted-2,5-Dimethoxybenzhydrazide Analogs

This protocol describes the synthesis of a library of analogs by condensing the core hydrazide with various aromatic aldehydes.

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst. Rationale: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified N'-substituted-2,5-dimethoxybenzhydrazide analog.

Workflow for Synthesis of N'-Substituted-2,5-Dimethoxybenzhydrazide Analogs

Synthesis_Workflow A 2,5-Dimethoxybenzoic Acid B Methyl 2,5-dimethoxybenzoate A->B Esterification (Methanol, SOCl₂) C This compound B->C Hydrazinolysis (Hydrazine Hydrate) E N'-Substituted-2,5-Dimethoxybenzhydrazide Analog C->E Condensation (Ethanol, Acetic Acid) D Substituted Aromatic Aldehyde D->E

Caption: General synthetic scheme for N'-substituted-2,5-dimethoxybenzhydrazide analogs.

Section 2: Antimicrobial Screening Protocols

Once a library of this compound analogs has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The following protocols describe two standard and widely accepted methods for this purpose: the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.[3]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound solutions (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the MHA or SDA plate to ensure a uniform lawn of microbial growth.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Addition of Test Compounds: Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal test strains

  • Test compound stock solutions

  • Positive control (growth control: broth + inoculum)

  • Negative control (sterility control: broth only)

  • Standard antibiotic for comparison

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).[6]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] Alternatively, the optical density (OD) can be measured using a microplate reader.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_sar Analysis A Synthesized Analog Library B Agar Well Diffusion Assay A->B Qualitative Assessment C Broth Microdilution Assay (MIC) B->C Active Compounds D Structure-Activity Relationship (SAR) C->D Quantitative Data

Caption: A streamlined workflow for the antimicrobial screening of synthesized compounds.

Section 3: Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the antimicrobial screening of a library of analogs allows for the elucidation of structure-activity relationships. By comparing the antimicrobial activity of different analogs, researchers can identify the structural modifications that enhance or diminish potency.

Data Presentation: MIC Values of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against various microbial strains, as a representative example.[2] This data illustrates how substitutions on the N'-benzylidene ring influence antimicrobial activity.

CompoundR-group (Substitution on N'-benzylidene)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
4a 4-amino26.11>10026.11
4b 4-chloro>10023.28>100
4h 3-indolyl5.88>100>100
4i 4-quinolyl>10023.3023.30
Ceftriaxone -3.5214.08-
Amphotericin B ---2.16
Data adapted from Ezz Eldin et al. (2022)[2]

Interpretation of SAR:

  • Electron-donating vs. Electron-withdrawing groups: The presence of an electron-donating amino group at the para position (compound 4a ) resulted in good activity against S. aureus and C. albicans. Conversely, an electron-withdrawing chloro group at the same position (compound 4b ) conferred better activity against E. coli.

  • Heterocyclic substitutions: The introduction of a bulky, heterocyclic indole ring (compound 4h ) significantly enhanced activity against the Gram-positive bacterium S. aureus, with an MIC value approaching that of the standard antibiotic ceftriaxone. The quinolyl substitution (compound 4i ) showed good activity against E. coli and C. albicans.

These observations suggest that the electronic and steric properties of the substituents on the N'-benzylidene ring play a crucial role in determining the antimicrobial spectrum and potency of these benzhydrazide derivatives.

Section 4: Preliminary Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the antimicrobial compounds are not toxic to host cells. A preliminary in vitro cytotoxicity assay, such as the MTT assay, can be performed on mammalian cell lines to assess the safety profile of the most promising antimicrobial analogs.

Protocol 5: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined from the dose-response curve. A higher IC₅₀ value indicates lower cytotoxicity.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic screening of this compound and its analogs for antimicrobial activity. By combining synthetic chemistry with standardized microbiological and toxicological assays, researchers can efficiently identify lead compounds with promising therapeutic potential. The elucidation of structure-activity relationships is a key step in this process, guiding the rational design of more potent and selective antimicrobial agents to combat the growing threat of infectious diseases.

References

Evaluating the Anticancer Potential of 2,5-Dimethoxybenzhydrazide and its Analogs: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Forward: The landscape of anticancer drug discovery is continually evolving, with a significant focus on identifying novel small molecules that exhibit high efficacy and selectivity against cancer cells. Within this area, benzohydrazides and their derivatives have emerged as a promising class of compounds. This document provides a comprehensive guide for researchers investigating the anticancer properties of 2,5-Dimethoxybenzhydrazide, a representative member of this class. While direct, extensive literature on this specific molecule is nascent, this guide synthesizes established protocols and mechanistic data from structurally related benzohydrazone and chalcone derivatives to provide a robust framework for its evaluation.[1][2][3][4] The methodologies herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in cancer research and drug development.

Introduction: The Rationale for Investigating Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[3][5] The anticancer potential of these compounds often stems from their ability to interact with various cellular targets, leading to the disruption of key oncogenic pathways.[2]

Derivatives containing methoxy substitutions, such as this compound, are of particular interest. The position and number of methoxy groups on the aromatic rings can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.[1][6] Studies on related dimethoxy-substituted salicylaldehyde benzoylhydrazones have shown potent and selective activity against leukemia cell lines, with minimal toxicity to normal cells.[1][6] This selectivity is a critical attribute for any potential therapeutic agent.

This application note will guide researchers through:

  • Plausible Mechanisms of Action: Exploring potential molecular targets and signaling pathways based on evidence from analogous compounds.

  • Core Experimental Protocols: Providing detailed, step-by-step methods for assessing cytotoxicity, induction of apoptosis, and cell cycle effects.

  • Data Interpretation: Presenting data in a clear, quantitative format to facilitate analysis and comparison.

Putative Mechanism of Action: Inducing Apoptotic Cell Death

Based on studies of related hydrazone and chalcone structures, a primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death).[4][7][8][9] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family.

A plausible pathway for this compound involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This disruption of mitochondrial outer membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), ultimately executing the apoptotic program. Furthermore, some benzohydrazide derivatives have been shown to inhibit critical kinases like EGFR or cAbl kinase, which can also feed into apoptotic signaling.[1][2][6]

G cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial Regulation cluster_2 Execution Phase Compound This compound (or derivative) Kinase Oncogenic Kinases (e.g., EGFR, cAbl) Compound->Kinase Inhibition Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Kinase->Bcl2 Activation Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c (Release) Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1. Putative Apoptosis Induction Pathway.

Experimental Workflow and Protocols

A logical workflow is essential for systematically evaluating the anticancer activity of a novel compound. The following diagram outlines a standard experimental pipeline, from initial cytotoxicity screening to more detailed mechanistic assays.

G cluster_assays Primary & Secondary Assays cluster_flow_details Flow Cytometry Analysis start Prepare Compound Stock (e.g., in DMSO) culture Culture & Seed Cancer Cell Lines (e.g., MCF-7, A549, K562) start->culture treat Treat Cells with Serial Dilutions of this compound culture->treat mtt Cell Viability Assay (MTT / XTT) treat->mtt 24-72h Incubation flow Flow Cytometry Assays treat->flow 24-48h Incubation data Data Acquisition & Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data apoptosis Apoptosis Assay (Annexin V / PI) flow->apoptosis cellcycle Cell Cycle Analysis (PI Staining) flow->cellcycle apoptosis->data cellcycle->data end Mechanistic Conclusion data->end

Figure 2. General Experimental Workflow.
Protocol 3.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, K-562 leukemia)[2][3][6]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin or 5-Fluorouracil)[10]

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting results. Optimize for each cell line.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Also include a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Quantification of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is crucial as FITC is light-sensitive.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or nuclear debris)

    • Quantify the percentage of cells in each quadrant.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison across different cell lines and concentrations.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineTissue of OriginIC₅₀ (µM) after 48h ± SDSelectivity Index (SI)¹
K-562 Leukemia0.85 ± 0.12>117
HL-60 Leukemia1.5 ± 0.25>66
MCF-7 Breast (ER+)22.7 ± 3.1~4.4
MDA-MB-231 Breast (TNBC)31.5 ± 4.5~3.2
A549 Lung13.4 ± 1.9~7.5
HEK-293 Normal Kidney (Control)>100-

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data is hypothetical, based on trends observed for related compounds.[1][3][6]

Table 2: Apoptosis Induction in K-562 Cells after 24h Treatment
Treatment Concentration% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)Total Apoptotic Cells (%)
Vehicle Control (0 µM) 94.5 ± 1.83.1 ± 0.61.9 ± 0.45.0
0.5 µM 70.2 ± 3.518.5 ± 2.26.8 ± 1.125.3
1.0 µM 45.1 ± 4.135.6 ± 3.915.2 ± 2.550.8
2.0 µM 15.8 ± 2.942.3 ± 4.838.1 ± 4.280.4

Data represents mean ± SD from three independent experiments and is hypothetical.

Interpretation: The data presented in Table 1 suggests that the compound exhibits potent activity against leukemia cell lines (K-562, HL-60) with high selectivity compared to the normal HEK-293 cell line.[1][6] Table 2 demonstrates a clear dose-dependent increase in the percentage of apoptotic K-562 cells, confirming that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.

References

Evaluating the antioxidant potential of 2,5-Dimethoxybenzhydrazide using DPPH assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Protocol for Evaluating the Antioxidant Potential of 2,5-Dimethoxybenzhydrazide Using the DPPH Radical Scavenging Assay

Abstract

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to the pathogenesis of numerous diseases. This has propelled the search for novel antioxidant compounds within drug discovery and development. Benzhydrazides and their derivatives have emerged as a promising class of molecules, with various analogues demonstrating significant pharmacological activities.[1] This application note presents a detailed, validated protocol for assessing the antioxidant potential of a specific derivative, this compound, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a rapid, simple, and widely adopted spectrophotometric method for screening the free-radical scavenging ability of compounds.[2][3] We provide a step-by-step methodology, from reagent preparation to data analysis and interpretation, including the calculation of the IC₅₀ value. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable framework for evaluating the antioxidant capacity of novel chemical entities.

Introduction to Antioxidant Activity Screening

The neutralization of harmful free radicals, such as reactive oxygen species (ROS), is a critical defense mechanism in biological systems. When endogenous antioxidant systems are overwhelmed, cellular damage and dysfunction can occur, leading to conditions like cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, there is significant interest in identifying and characterizing exogenous compounds that can bolster these defenses.

The DPPH assay, first described by Blois in 1958, remains a cornerstone of antioxidant research due to its simplicity and reliance on a stable free radical.[3] This allows for a straightforward assessment of a compound's ability to act as a hydrogen or electron donor, which is a primary mechanism of radical scavenging.[4][5] This protocol applies this robust method to this compound (CAS: 17894-25-6), a compound whose antioxidant properties are not yet widely characterized, to provide a clear pathway for its evaluation.

Principle of the DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4]

  • DPPH Radical (DPPH•): 2,2-diphenyl-1-picrylhydrazyl is a stable free radical due to the delocalization of its spare electron over the molecule. This delocalization gives it a deep violet color in solution, with a characteristic strong absorbance maximum around 517 nm.[2][3]

  • Radical Scavenging: When an antioxidant compound (denoted as AH) is introduced, it donates a hydrogen atom or electron to the DPPH• radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[6]

  • Spectrophotometric Detection: The reduction of DPPH• to DPPH-H results in a color change from deep violet to a pale yellow or colorless solution.[5][7] This loss of color is directly proportional to the concentration and potency of the antioxidant. The decrease in absorbance at 517 nm is measured to quantify the scavenging activity.[8]

The overall reaction can be summarized as:

DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A• [4]

DPPH_Principle cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Violet Radical) Antioxidant Antioxidant (AH) (e.g., this compound) DPPHH DPPH-H (Reduced Yellow Form) DPPH->DPPHH + Hydrogen/Electron Donation Radical Antioxidant Radical (A•) Antioxidant->Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Materials and Equipment

Reagents and Chemicals
  • Test Compound: this compound (CAS: 17894-25-6, MW: 196.20 g/mol )[9]

  • DPPH: 2,2-diphenyl-1-picrylhydrazyl (CAS: 1898-66-4)

  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox

  • Solvent: HPLC-grade Methanol or Ethanol

  • Deionized Water

Equipment
  • UV-Vis Spectrophotometer or 96-well microplate reader capable of reading at 517 nm

  • 96-well flat-bottom microplates[10]

  • Calibrated single and multichannel micropipettes

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Volumetric flasks and beakers

  • Aluminum foil

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a 96-well microplate format, which is ideal for analyzing multiple concentrations simultaneously.[10]

Step 1: Preparation of Solutions

Causality Insight: The accuracy of the assay is critically dependent on the precise preparation of solutions. DPPH is light-sensitive; therefore, all solutions containing it must be freshly prepared and protected from light to prevent degradation and ensure a stable baseline absorbance.[8]

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in a 100 mL volumetric flask with methanol.

    • Wrap the flask in aluminum foil to protect it from light.

    • Stir until fully dissolved. The solution should have a deep violet color.

    • Self-Validation Check: Before use, measure the absorbance of this solution at 517 nm. A well-prepared 0.1 mM solution should have an absorbance of approximately 1.0 ± 0.2.[4]

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask. This creates a stock solution of 1000 µg/mL.

  • Positive Control Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Ascorbic Acid.

    • Dissolve in 10 mL of methanol in a volumetric flask to create a 1000 µg/mL stock solution.

  • Preparation of Serial Dilutions:

    • From the stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A typical concentration range for screening could be 10, 25, 50, 100, and 250 µg/mL. This allows for the generation of a dose-response curve.

Step 2: Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate map to include blanks, controls, the positive control, and the test compound at various concentrations, all in triplicate for statistical validity.

  • Pipetting:

    • Sample Wells: Add 100 µL of each this compound dilution to the respective wells.

    • Positive Control Wells: Add 100 µL of each Ascorbic Acid dilution to the respective wells.

    • Control (Blank) Wells: Add 100 µL of methanol. This will represent 100% DPPH• (zero scavenging).[4]

    • Sample Blank Wells: Add 100 µL of each this compound dilution and 100 µL of methanol (instead of DPPH solution). This is crucial to correct for any intrinsic absorbance of the test compound at 517 nm.

  • Initiate Reaction:

    • Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the Sample Blank wells.

    • Mix gently by pipetting up and down or by using a plate shaker for 30 seconds.

Step 3: Incubation
  • Cover the plate to prevent evaporation.

  • Incubate at room temperature in the dark for 30 minutes.[4][8] The incubation period is critical to allow the scavenging reaction to reach a steady state.

Step 4: Spectrophotometric Measurement

  • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

Workflow cluster_prep 1. Solution Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis prep_dpph Prepare 0.1 mM DPPH (Protect from light) prep_stock Prepare 1 mg/mL Stocks (Test Compound & Control) prep_dpph->prep_stock prep_serial Perform Serial Dilutions prep_stock->prep_serial add_samples Add 100 µL of Samples, Controls, and Blanks to Plate prep_serial->add_samples add_dpph Add 100 µL of DPPH Solution to Initiate Reaction add_samples->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

References

Application Notes & Protocols: Molecular Docking Studies of 2,5-Dimethoxybenzhydrazide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 2,5-Dimethoxybenzhydrazide, a versatile scaffold in medicinal chemistry. We delve into the theoretical underpinnings of molecular docking, present detailed, field-proven protocols for ligand and protein preparation, simulation, and results analysis, and emphasize the critical steps for validating the computational workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to employ structure-based drug design to investigate the therapeutic potential of benzhydrazide derivatives.

Introduction: The Rationale for Docking this compound

This compound and its derivatives represent a class of compounds with significant interest in drug discovery. The hydrazide moiety is a key pharmacophore known to interact with a variety of biological targets. Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[1][2] By employing molecular docking, researchers can rapidly screen potential protein targets, elucidate mechanisms of action, and guide the rational design of more potent and selective analogs of this compound. This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing the most promising candidates for experimental validation.[2][3]

The Principle of Molecular Docking

Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex.[4] The process involves two main stages:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand within a defined binding site on the protein. It generates numerous possible binding poses, considering the ligand's rotational and translational degrees of freedom.[1]

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex.[5] The score reflects the stability of the interaction, with lower energy scores generally indicating higher binding affinity.[6][7] These scores are influenced by non-covalent interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.[8]

A successful docking study not only predicts a low-energy binding pose but one that is also biologically relevant and consistent with experimental data.

Overall Docking Workflow

The entire process, from initial setup to final analysis, can be visualized as a structured pipeline. This ensures reproducibility and logical progression.

G cluster_prep Part A: Preparation cluster_comp Part B: Computation cluster_post Part C: Analysis P1 1. Target Selection & Acquisition (PDB) L1 2. Ligand Preparation (this compound) P2 3. Receptor Preparation (Cleaning & Adding Hydrogens) L1->P2 G1 4. Grid Box Generation (Defining the Binding Site) P2->G1 D1 5. Docking Simulation (e.g., AutoDock Vina) G1->D1 V1 6. Protocol Validation (Re-docking) D1->V1 A1 7. Results Analysis (Binding Energy & Pose) V1->A1 A2 8. Interaction Visualization (2D & 3D Plots) A1->A2

Caption: High-level workflow for molecular docking studies.

PART A: PRE-COMPUTATION PROTOCOLS (PREPARATION)

The quality of your input molecules directly dictates the reliability of your docking results. This preparatory phase is arguably the most critical part of the entire workflow.

Protocol 1: Target Protein Identification and Acquisition
  • Identify a Target: Based on literature review or experimental data, select a protein target relevant to the desired therapeutic area for this compound.

  • Acquire the Structure: Download the 3D crystallographic structure of the target protein from a public repository. The Worldwide Protein Data Bank (wwPDB) and its members like the RCSB Protein Data Bank (RCSB PDB) are the primary sources for this data.[9][10][11]

    • Causality: It is crucial to select a high-resolution crystal structure (< 2.5 Å) if available, as this provides a more accurate representation of atomic positions. If the protein has a co-crystallized ligand in the binding site of interest, this is highly advantageous for defining the binding pocket and for subsequent validation.[12]

  • File Format: Download the structure in the PDB (.pdb) format.[13]

Protocol 2: Ligand Preparation (this compound)

The ligand must be converted into a 3D structure with correct atom types and charges.

  • Obtain 2D Structure: Draw this compound using chemical drawing software (e.g., ChemDraw) or obtain its structure from a database like PubChem.

  • Convert to 3D: Use a program with 3D structure generation capabilities. Software like PyRx (which uses Open Babel) or Schrödinger's Maestro can convert 2D structures to 3D and perform an initial energy minimization.[14][15]

    • Causality: Energy minimization is performed to obtain a low-energy, stable 3D conformation of the ligand. This is a more realistic starting point for the docking simulation.

  • Assign Charges and Atom Types: Use a tool like AutoDock Tools (part of MGLTools) to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[16]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand file must be saved in the PDBQT format, which contains atomic coordinates, partial charges (Q), and AutoDock atom types (T).[17]

Protocol 3: Receptor Protein Preparation

The raw PDB file is not ready for docking and must be "cleaned."[18][19]

  • Load PDB: Open the downloaded PDB file in a molecular visualization and preparation tool like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro.[18][20]

  • Remove Unnecessary Molecules: Delete all non-essential molecules from the PDB file. This typically includes:

    • Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (mediating a hydrogen bond, for instance), all crystal waters should be removed.[21][22]

    • Co-factors and Ions: Remove any co-factors, ions, or other heteroatoms that are not part of the protein or the immediate binding site of interest.

    • Alternate Conformations: If the crystal structure has alternate locations for some residues, retain only the conformation with the highest occupancy (usually 'A').

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.[23]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock Tools).

  • Save in PDBQT Format: As with the ligand, save the prepared receptor file in the PDBQT format for AutoDock Vina.

PART B: COMPUTATION PROTOCOL (DOCKING SIMULATION)

This protocol uses AutoDock Vina , a widely used, accurate, and fast open-source docking program.[24][25]

Protocol 4: Defining the Binding Site (Grid Box Generation)

The docking algorithm needs to know where to perform the search. This is defined by a "grid box."

  • Identify the Binding Pocket: If your protein has a co-crystallized ligand, the binding site is the space it occupies. If not, you may need to use site-finding tools or perform a "blind docking" where the grid box encompasses the entire protein.[12][15]

  • Determine Grid Box Coordinates: In AutoDock Tools, load the prepared receptor (PDBQT file). Use the "Grid Box" option.

  • Adjust Center and Dimensions: Manipulate the grid box visually to ensure it covers the entire binding site, including the side chains of key interacting amino acids. A margin of 3-6 Å around the known ligand is a good starting point.[12]

  • Record Coordinates: Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z). These values are required for the Vina configuration file.[24]

Protocol 5: Running the AutoDock Vina Simulation
  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[17]

    • Causality (Exhaustiveness): The exhaustiveness parameter controls the computational effort of the search. Higher values increase the likelihood of finding the true energy minimum but take longer. The default value of 8 is often sufficient.[25]

  • Execute Vina: Run the docking simulation from the command line, pointing Vina to your configuration file.

  • Output: Vina will generate an output file (results.pdbqt in this case) containing the predicted binding poses (typically up to 9) and their corresponding binding affinity scores.[7]

PART C: POST-COMPUTATION (ANALYSIS & VALIDATION)

Obtaining a docking score is not the end of the study. The results must be validated and interpreted in a biological context.

Protocol 6: Docking Protocol Validation

A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[12]

  • Select a Validation System: Use a protein from the PDB that has a co-crystallized ligand similar to this compound.

  • Prepare and Re-dock: Prepare the protein and the co-crystallized ligand as described in Part A. Then, dock the ligand back into its own binding site using the protocol from Part B.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

  • Analyze: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[26] If the RMSD is high, you may need to adjust the grid box size, exhaustiveness, or other parameters.

Protocol 7: Analysis of Docking Results
  • Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding.[5][27]

    • General Interpretation: Scores below -7.0 kcal/mol often suggest moderate to strong interaction, while scores below -10.0 kcal/mol can indicate very strong binding.[6] However, these are general guidelines, and the score's significance is context-dependent.

  • Visualize Binding Poses: Load the receptor PDBQT and the docking output PDBQT file into a visualization tool like BIOVIA Discovery Studio Visualizer or PyMOL.[28][29]

  • Identify Key Interactions: Analyze the top-ranked pose (the one with the lowest binding energy). Look for plausible non-covalent interactions:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand (e.g., the hydrazide N-H or C=O groups) and protein residues.

    • Hydrophobic Interactions: Observe interactions between the dimethoxy-phenyl ring and non-polar residues in the binding pocket.

    • Pi-Stacking: Look for interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

  • Document Interactions: Create 2D and 3D diagrams illustrating these key interactions, labeling the specific amino acid residues involved.[29][30]

G start Analyze Top-Ranked Pose q1 Binding Affinity < -7 kcal/mol? start->q1 res1 Potentially Strong Binder. Proceed to visual inspection. q1->res1 Yes res2 Weak Binder. Consider other poses or targets. q1->res2 No q2 RMSD < 2.0 Å (vs. known binder)? q3 Forms key H-bonds or hydrophobic interactions? q2->q3 Yes res4 Low Confidence Pose. Re-evaluate docking protocol. q2->res4 No res3 High Confidence Pose. Candidate for further study. q3->res3 Yes res6 Interaction may be non-specific. Re-evaluate binding site. q3->res6 No res1->q2 res5 Biologically Plausible Interaction. Document interacting residues. res3->res5

Caption: Decision workflow for interpreting docking results.
Data Presentation: Example Docking Results

Summarize the results from the docking output file in a clear, tabular format.

PoseBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key Interacting Residues (Example)Interaction Type
1-9.20.000TYR 254, ASP 310H-Bond, Pi-Stacking
2-8.81.345LEU 188, VAL 195Hydrophobic
3-8.52.101TYR 254, PHE 308H-Bond, Pi-Pi
4-8.12.567ASP 310, LYS 150H-Bond, Salt Bridge

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for evaluating compounds like this compound. By following a rigorous and validated protocol encompassing meticulous preparation, controlled simulation, and critical analysis, researchers can generate reliable hypotheses about protein-ligand interactions. These computational insights provide a strong foundation for guiding experimental studies, optimizing lead compounds, and ultimately accelerating the journey from chemical scaffold to therapeutic agent.

References

Using 2,5-Dimethoxybenzhydrazide to synthesize heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 2,5-Dimethoxybenzhydrazide

Abstract

This compound is a highly versatile and synthetically accessible building block for the construction of a wide array of heterocyclic compounds. Its unique structural features—a nucleophilic hydrazide moiety and a substituted benzene ring—provide a robust platform for developing novel molecules with significant pharmacological potential. This guide offers an in-depth exploration of the synthetic pathways originating from this compound, focusing on the preparation of 1,3,4-oxadiazoles, pyrazoles, and their intermediates. We provide detailed, field-tested protocols, explain the mechanistic rationale behind the synthetic strategies, and discuss the biological relevance of the resulting compounds, particularly in the context of antimicrobial drug discovery.

Introduction: The Versatility of this compound

Aromatic acid hydrazides are cornerstone reagents in medicinal chemistry, serving as precursors to numerous heterocyclic systems that form the core of many pharmaceutical agents. This compound, in particular, offers an attractive scaffold. The methoxy groups on the phenyl ring are known to influence the pharmacokinetic properties of a molecule, often enhancing its lipophilicity and ability to interact with biological targets.

The reactivity of the hydrazide group (-CONHNH₂) is central to its utility. The terminal amine (-NH₂) is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and isothiocyanates. The adjacent amide functionality provides a pre-organized structure that facilitates intramolecular cyclization reactions, which are essential for forming stable five-membered heterocyclic rings. This guide will focus on leveraging these properties to synthesize key heterocyclic families.

Strategic Pathways from a Central Precursor

The synthetic utility of this compound can be visualized as a series of branching pathways, each leading to a distinct class of heterocyclic compounds. The initial reaction, often the formation of a hydrazone (Schiff base) or a thiosemicarbazide, creates a critical intermediate that is primed for subsequent cyclization.

G cluster_0 Key Intermediates cluster_1 Target Heterocycles start This compound int1 Schiff Bases (Hydrazones) start->int1 + R-CHO (Aldehydes) int2 Acylthiosemicarbazides start->int2 + R-NCS (Isothiocyanates) int3 Potassium Dithiocarbazate start->int3 + CS₂/KOH het2 Pyrazoles int1->het2 + Acetylenes (Cycloaddition) het1 1,3,4-Oxadiazoles int2->het1 Cyclodesulfurization int3->het1 Cyclization het3 1,2,4-Triazoles int3->het3 + Hydrazine

Figure 1: Synthetic pathways from this compound.

Synthesis of 1,3,4-Oxadiazoles: A Privileged Scaffold

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, valued in drug development for its favorable metabolic stability and ability to participate in hydrogen bonding.[1] Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2]

Mechanistic Insight: Cyclization Strategies

Two primary routes are commonly employed to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from this compound.

  • Reaction with Carbon Disulfide: This classic method involves an initial reaction with carbon disulfide in a basic medium (e.g., ethanolic KOH) to form a stable potassium dithiocarbazate intermediate. Subsequent heating promotes an intramolecular cyclization, eliminating hydrogen sulfide to yield the 5-substituted-1,3,4-oxadiazole-2-thiol. This thiol can be further functionalized.[3][4]

  • Dehydrative Cyclization with Carboxylic Acids: A more direct approach involves the condensation of the hydrazide with a carboxylic acid, typically in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through a 1,2-diacylhydrazine intermediate which then cyclizes upon water elimination to form the stable aromatic oxadiazole ring.

G cluster_0 Mechanism: Oxadiazole Synthesis via Dehydrative Cyclization A 2,5-Dimethoxy- benzhydrazide C 1,2-Diacylhydrazine Intermediate A->C POCl₃ -H₂O B + R-COOH (Carboxylic Acid) B->C D 1,3,4-Oxadiazole C->D Intramolecular Cyclization -H₂O

Figure 2: Mechanism of 1,3,4-oxadiazole formation.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Rationale: This protocol utilizes the carbon disulfide method, which is robust and high-yielding for producing the versatile oxadiazole-2-thiol intermediate. The basic conditions facilitate the initial nucleophilic attack on CS₂, and the subsequent reflux provides the energy for the cyclization step.[5]

  • Materials:

    • This compound (1.96 g, 10 mmol)

    • Potassium hydroxide (0.67 g, 12 mmol)

    • Carbon disulfide (1.5 mL, 25 mmol)

    • Absolute ethanol (50 mL)

    • Distilled water

    • Dilute Hydrochloric Acid

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound and potassium hydroxide in 50 mL of absolute ethanol with stirring.

    • Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide dropwise over 15 minutes. A yellowish precipitate (potassium dithiocarbazate salt) will form.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction by TLC (Thin Layer Chromatography). During this time, the evolution of H₂S gas may be observed (conduct in a well-ventilated fume hood).

    • Cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure.

    • Pour the concentrated mixture into 100 mL of ice-cold water.

    • Acidify the solution dropwise with dilute HCl until the pH is ~5-6.

    • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Protocol 3.2.2: Synthesis of 2-(Aryl)-5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazole

  • Rationale: This protocol demonstrates the direct condensation with an aromatic carboxylic acid using POCl₃ as both a solvent and a cyclodehydrating agent. This one-pot method is efficient for creating diverse libraries of 2,5-disubstituted oxadiazoles.

  • Materials:

    • This compound (1.96 g, 10 mmol)

    • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 10 mmol)

    • Phosphorus oxychloride (POCl₃, 10 mL)

    • Crushed ice

    • Sodium bicarbonate solution (10%)

  • Procedure:

    • In a 100 mL round-bottom flask, create a homogenous mixture of this compound (10 mmol) and the selected aromatic carboxylic acid (10 mmol).

    • Carefully add phosphorus oxychloride (10 mL) in a fume hood.

    • Heat the reaction mixture to reflux at 100-110 °C for 5-6 hours.

    • Monitor the reaction progress using TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Allow the ice to melt, then neutralize the acidic solution with a 10% sodium bicarbonate solution until effervescence ceases.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Synthesis of Pyrazoles

Pyrazoles are another class of five-membered heterocycles containing two adjacent nitrogen atoms. They are a prominent feature in many approved drugs, including the anti-inflammatory agent celecoxib.[6] The standard synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][8]

Protocol: Synthesis of 1-(2,5-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole
  • Rationale: This protocol uses acetylacetone, a readily available 1,3-dicarbonyl compound, to react with this compound. The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9]

  • Materials:

    • This compound (1.96 g, 10 mmol)

    • Acetylacetone (2,4-pentanedione) (1.1 mL, 11 mmol)

    • Ethanol (30 mL)

    • Glacial acetic acid (catalytic amount, ~0.5 mL)

  • Procedure:

    • Dissolve this compound in 30 mL of ethanol in a 100 mL round-bottom flask.

    • Add acetylacetone followed by a few drops of glacial acetic acid to catalyze the initial condensation.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.

    • Cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator.

    • Pour the concentrated solution into 100 mL of cold water.

    • Collect the solid product by vacuum filtration, wash with water, and air dry.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 1-(2,5-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole.

The Role of Schiff Base Intermediates

The initial reaction of this compound with an aldehyde or ketone yields a hydrazone, commonly known as a Schiff base.[10][11] These intermediates are not only stable, isolatable compounds but also serve as versatile precursors for synthesizing other heterocyclic systems like azetidinones or thiazolidinones through further cyclization reactions.[12]

Protocol: General Synthesis of N'-(arylmethylidene)-2,5-dimethoxybenzhydrazide
  • Rationale: This is a straightforward condensation reaction catalyzed by a small amount of acid. The reaction is typically high-yielding and serves as the entry point for many multi-step syntheses.[13][14]

  • Materials:

    • This compound (1.96 g, 10 mmol)

    • Substituted aromatic aldehyde (10 mmol)

    • Ethanol (40 mL)

    • Glacial acetic acid (2-3 drops)

  • Procedure:

    • Dissolve this compound in 40 mL of ethanol in a 100 mL round-bottom flask by gently warming.

    • Add the aromatic aldehyde to the solution, followed by 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Application Data: Biological Activity

Heterocycles derived from substituted benzhydrazides are frequently investigated for their pharmacological properties. Notably, 1,3,4-oxadiazole derivatives have shown significant promise as antifungal agents.

Compound ClassDerivative ExampleTarget OrganismBiological ActivityReference
1,3,4-Oxadiazole LMM5 & LMM11 (structurally related)Candida albicansAntifungal, MIC = 32 µg/mL[15]
1,3,4-Oxadiazole LMM5 & LMM11 (structurally related)Paracoccidioides spp.Fungicidal, MIC = 1 to 32 µg/mL[16]
1,3,4-Oxadiazole Various 2,5-disubstituted derivativesBotrytis cinereaFungicidal Activity[3][17]
1,3,4-Oxadiazole Various derivativesGram-positive & Gram-negative bacteriaAntibacterial Activity[4][18]

MIC = Minimum Inhibitory Concentration

The data indicates that the 1,3,4-oxadiazole scaffold is a potent pharmacophore for antifungal activity.[15] Studies on compounds LMM5 and LMM11, which are structurally analogous to derivatives from this compound, have demonstrated a fungistatic profile with significant reduction in fungal burden in murine models, highlighting their therapeutic potential.[15][16]

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols for producing 1,3,4-oxadiazoles and pyrazoles, coupled with the significant biological activities exhibited by these scaffolds, underscore the importance of this reagent in modern drug discovery and development. The methodologies presented here provide a solid foundation for researchers to explore this chemical space further and develop novel therapeutic agents.

References

Application Notes & Protocols: Leveraging the 2,5-Dimethoxybenzhydrazide Scaffold for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzhydrazide Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly in agents targeting a wide array of biological targets. The benzhydrazide moiety and its derivatives, particularly hydrazones, represent one such privileged class.[1] The core structure, characterized by a hydrazide-hydrazone linker (-CO-NH-N=C-), possesses a unique combination of rigidity and hydrogen bonding capabilities, allowing it to form specific and high-affinity interactions with various biological macromolecules.[2][3]

This scaffold is a cornerstone in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The true power of this scaffold lies in its synthetic tractability. The terminal nitrogen atom of the core hydrazide serves as a versatile chemical handle for diversification, allowing for the systematic generation of large libraries of derivatives through condensation with a wide range of aldehydes and ketones.[4]

This guide focuses on 2,5-Dimethoxybenzhydrazide as a key intermediate. The 2,5-dimethoxy substitution pattern on the phenyl ring is not merely decorative; methoxy groups are known to influence a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing membrane permeability and specific target interactions.[5] Indeed, dimethoxy-substituted hydrazones have demonstrated potent and highly selective anticancer activity, particularly against leukemic cell lines, underscoring the therapeutic potential of this specific substitution pattern.[5]

The following application notes provide a comprehensive, field-proven guide for researchers, from the initial synthesis of the core intermediate to the biological evaluation and mechanistic elucidation of its derivatives, with a primary focus on anticancer drug development.

cluster_Core This compound Scaffold Core 2,5-Dimethoxy Phenyl Ring Linker Hydrazide Linker (-CO-NH-NH2) Core->Linker Core Structure R_Group Diversification Point (Condensation with R-CHO or R-COR') Linker->R_Group Synthetic Handle Bioactivity Diverse Biological Activities (Anticancer, Antimicrobial, etc.) R_Group->Bioactivity Generates Library

Caption: The this compound scaffold, highlighting the stable core and the versatile hydrazide linker for synthetic diversification.

Part 1: Synthesis of the Core Intermediate and Derivative Library

The foundation of any screening campaign is the robust synthesis of the core scaffold and its subsequent diversification. The following protocols are designed for efficiency and scalability.

Application Note 1: Synthesis of this compound (Core Intermediate)

This protocol describes the synthesis of the title compound from its corresponding methyl ester. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

Protocol 1: Synthesis of this compound

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2,5-dimethoxybenzoate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (EtOH) as the solvent. A typical concentration is ~0.5 M.

    • Rationale: Ethanol is an excellent solvent for both reactants and is easily removed post-reaction. It also has a suitable boiling point for reflux conditions.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~3.0 to 5.0 eq) to the solution dropwise while stirring.

    • Rationale: A molar excess of hydrazine hydrate is used to drive the reaction to completion, maximizing the yield of the desired hydrazide.

  • Reaction Reflux: Heat the reaction mixture to reflux (~78°C for EtOH) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.

  • Reaction Quench & Precipitation: After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a white solid. If precipitation is slow, slowly add cold deionized water to the mixture to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or water to remove any unreacted hydrazine.

  • Purification: Dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water. The final product should be a white crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Application Note 2: Generation of a Bioactive Hydrazone Library

The hydrazide is now used as a building block. This protocol outlines the acid-catalyzed condensation reaction with various aldehydes or ketones to form the final hydrazone derivatives, which are the primary candidates for biological screening.

Protocol 2: General Synthesis of N'-Substituted Hydrazone Derivatives

  • Reagent Setup: In a suitable flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Aldehyde/Ketone Addition: To this solution, add the desired aldehyde or ketone (1.0 - 1.1 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid.

    • Rationale: The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 2-4 hours. The product often precipitates directly from the reaction mixture as the reaction proceeds. Monitor by TLC.

  • Isolation & Purification: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and dry in a vacuum oven. The purity is often sufficient, but recrystallization can be performed if necessary.

  • Library Generation: Repeat this protocol with a diverse set of aldehydes and ketones (e.g., substituted benzaldehydes, heterocyclic aldehydes) to generate a library of compounds for screening.

Start Methyl 2,5-Dimethoxybenzoate Step1 Protocol 1: Nucleophilic Acyl Substitution Start->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Intermediate This compound (Core Intermediate) Step1->Intermediate Step2 Protocol 2: Acid-Catalyzed Condensation Intermediate->Step2 Aldehydes Aldehyde/Ketone Library (R-CHO) Aldehydes->Step2 Final Hydrazone Library (Screening Candidates) Step2->Final

Caption: Workflow for the synthesis of the core hydrazide intermediate and its subsequent diversification into a hydrazone library.

Part 2: Biological Evaluation & Lead Identification

With a library of compounds in hand, the next critical phase is to screen for biological activity and identify promising "hit" compounds. Based on literature evidence, an anticancer screen is a high-yield starting point.[5][6]

Application Note 3: In Vitro Anticancer Screening via MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a gold-standard primary screen for cytotoxic compounds.

Protocol 3: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., K-562, HL-60 for leukemia) and a non-cancerous control cell line (e.g., HEK-293) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment and recovery.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug exposure, leading to more consistent results.

  • Compound Preparation: Prepare stock solutions of the synthesized hydrazone derivatives in DMSO (e.g., 10 mM). Create a series of serial dilutions in culture media to achieve the desired final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater cancer cell-specific toxicity.

Data Presentation: Representative Screening Results

Compound IDR-Group (from R-CHO)Cancer Cell IC₅₀ (µM) (K-562)Normal Cell IC₅₀ (µM) (HEK-293)Selectivity Index (SI)
HYD-01 4-Nitro-phenyl0.8595.2112.0
HYD-02 4-Chloro-phenyl2.50> 100> 40.0
HYD-03 2-Hydroxy-phenyl5.7088.615.5
HYD-04 Phenyl (unsubstituted)15.2> 100> 6.6
Doxorubicin (Positive Control)0.251.56.0

Note: Data are hypothetical, based on trends reported in the literature for similar compounds.[5]

Start Seed 96-well plates (Cancer & Normal cells) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat cells with Hydrazone Library (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h (Formazan Formation) MTT->Incubate3 Solubilize Solubilize Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 & SI Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay, from cell seeding to data analysis.

Part 3: Mechanistic Elucidation and Optimization

Identifying a potent and selective "hit" is only the beginning. Understanding its mechanism of action is crucial for rational lead optimization. Literature on related compounds suggests two plausible mechanisms for anticancer activity: kinase inhibition and disruption of microtubule dynamics.[5][7]

For example, dimethoxy-substituted hydrazones have been shown through in silico modeling to interact with the ATP-binding pocket of human cAbl kinase, a key protein in chronic myeloid leukemia.[5] This provides a testable hypothesis for secondary assays, such as a direct cAbl kinase inhibition assay.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Abl cAbl Kinase Receptor->Abl activates Substrate Downstream Substrates Abl->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation promotes Hydrazone 2,5-Dimethoxy Benzhydrazone Derivative Hydrazone->Abl Inhibits

Caption: A simplified signaling pathway illustrating the potential inhibition of cAbl kinase by a hydrazone derivative.

By analyzing the Structure-Activity Relationship (SAR) from the initial screen (see data table), researchers can make informed decisions. For instance, the hypothetical data suggest that electron-withdrawing groups at the para-position of the secondary phenyl ring (e.g., -NO₂) significantly enhance potency and selectivity. This insight guides the next round of synthesis, focusing on derivatives that explore this chemical space to create even more effective therapeutic candidates.

References

Application Notes and Protocols for Metal Complexes of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of 2,5-Dimethoxybenzhydrazide as a Ligand

Hydrazones and their derivatives represent a pivotal class of ligands in coordination chemistry, primarily due to their versatile coordination modes and the diverse biological activities of their metal complexes.[1][2] this compound, a derivative of benzoic acid hydrazide, is a particularly interesting ligand. Its structure, featuring a hydrazide moiety (-CONHNH₂) and electron-donating methoxy groups on the phenyl ring, allows it to act as a chelating agent, binding to metal ions through the carbonyl oxygen and the terminal nitrogen of the hydrazide group. This chelation often results in the formation of stable five-membered rings with the metal center.

The coordination of this compound to transition metals can significantly enhance the biological and catalytic properties of both the ligand and the metal ion. This enhancement is often attributed to the principles of chelation theory, which suggest that chelation can increase the lipophilicity of the metal complex, facilitating its transport across biological membranes.[3] The resulting metal complexes have shown promise in a range of applications, including as antimicrobial, anticancer, and catalytic agents.[1][4]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes of this compound, complete with detailed protocols for their evaluation.

Synthesis and Characterization

The formation of metal complexes with this compound typically involves a two-step process: the synthesis of the ligand itself, followed by its reaction with a suitable metal salt.

Protocol 1: Synthesis of this compound (the Ligand)

This protocol describes the synthesis of this compound from the corresponding ester, methyl 2,5-dimethoxybenzoate, and hydrazine hydrate.

Materials:

  • Methyl 2,5-dimethoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 2,5-dimethoxybenzoate in a minimal amount of ethanol.

  • Add an excess of hydrazine hydrate to the solution (typically a 2-3 fold molar excess).

  • Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution as a white solid.

  • Collect the solid by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Dry the purified product in a desiccator.

Protocol 2: General Synthesis of Transition Metal(II) Complexes

This protocol provides a general method for the synthesis of transition metal (e.g., Co(II), Ni(II), Cu(II)) complexes of this compound.

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O)

  • Methanol or ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a specific molar amount of this compound in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the corresponding metal(II) salt in the same solvent. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • A change in color and/or the formation of a precipitate usually indicates the formation of the complex.

  • Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration, wash with the solvent to remove any unreacted starting materials, and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Methyl_2_5_dimethoxybenzoate Methyl 2,5-dimethoxybenzoate Reaction_1 Reflux in Ethanol Methyl_2_5_dimethoxybenzoate->Reaction_1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_1 Ligand This compound Reaction_1->Ligand Reaction_2 Reflux in Methanol/Ethanol Ligand->Reaction_2 Metal_Salt Metal(II) Salt (e.g., Co, Ni, Cu) Metal_Salt->Reaction_2 Complex Metal Complex Reaction_2->Complex

General workflow for the synthesis of this compound and its metal complexes.
Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

TechniqueLigand (this compound)Metal Complexes
FT-IR Spectroscopy Characteristic bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I, around 1640-1660 cm⁻¹), and N-H bending (amide II, around 1530-1550 cm⁻¹).Shift of the C=O stretching band to a lower frequency, indicating coordination through the carbonyl oxygen. Appearance of new bands at lower frequencies corresponding to M-O and M-N bonds.[5]
¹H NMR Spectroscopy Signals for aromatic protons, methoxy protons, and N-H protons.Broadening or disappearance of the N-H proton signals upon coordination to a paramagnetic metal ion. Shifts in the positions of other proton signals.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group.Appearance of new bands in the visible region due to d-d electronic transitions of the metal ion, providing information about the geometry of the complex. Ligand-to-metal charge transfer (LMCT) bands may also be observed.[6]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the ligand.The molecular ion peak corresponding to the molecular weight of the complex, confirming its stoichiometry.
Magnetic Susceptibility Diamagnetic.The measured magnetic moment can determine the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, square planar).
Molar Conductance Non-electrolytic.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion.

Applications and Protocols

Antimicrobial Activity

Application Note: Metal complexes of hydrazide derivatives often exhibit enhanced antimicrobial activity compared to the free ligands.[4][5] This is thought to be due to the increased lipophilicity of the complexes, allowing for better penetration of microbial cell membranes. The metal ion itself can also interfere with essential cellular processes in the microbe.

Protocol 3: Antimicrobial Screening by the Disc Diffusion Method

This protocol outlines a standard method for assessing the antibacterial and antifungal activity of the synthesized complexes.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent (e.g., DMSO) as a negative control

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Allow the plates to dry for about 5-10 minutes.

  • Prepare solutions of the ligand and metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the test compound solutions, positive controls, and the negative control.

  • Aseptically place the impregnated discs on the surface of the inoculated agar plates, ensuring they are evenly spaced.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antimicrobial activity.

Anticancer Activity

Application Note: Many metal complexes, particularly those of copper and nickel, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Their mechanism of action can involve the induction of apoptosis, inhibition of key enzymes, and interaction with DNA.

Protocol 4: Cytotoxicity Evaluation by the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Normal cell line (e.g., 3T3 - fibroblast) for selectivity studies

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized ligand and metal complexes

  • Standard anticancer drug (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds and the standard drug in DMSO.

  • Treat the cells with various concentrations of the test compounds (typically in a range of 1 to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells (control) and cells treated with the vehicle (DMSO) alone.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Experimental workflow for the MTT cytotoxicity assay.
DNA Interaction Studies

Application Note: The ability of metal complexes to bind to and cleave DNA is a key mechanism for their anticancer activity.[7][8] DNA cleavage studies can help to elucidate the mode of action of these potential therapeutic agents. Copper complexes, in particular, are known to induce DNA cleavage through oxidative mechanisms.[9][10]

Protocol 5: DNA Cleavage by Agarose Gel Electrophoresis

This protocol is used to assess the ability of the metal complexes to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Synthesized metal complexes

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing the plasmid DNA and the metal complex at various concentrations in a Tris-HCl buffer.

  • Include a control reaction with DNA alone.

  • Incubate the reaction mixtures at 37°C for a specific time (e.g., 1-2 hours).

  • Stop the reaction by adding a loading dye containing EDTA.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Run the gel electrophoresis until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under a UV transilluminator.

  • The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular DNA (Form II) and linear DNA (Form III). The extent of cleavage can be quantified by measuring the intensity of the DNA bands.

Catalytic Applications

Application Note: Nickel complexes with hydrazone-based ligands have shown potential as catalysts in various organic transformations, such as cross-coupling reactions and oxidation reactions.[3] The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

Protocol 6: Catalytic Oxidation of an Alcohol (A Model Reaction)

This protocol describes a model reaction to evaluate the catalytic activity of a synthesized nickel complex in the oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • Synthesized Ni(II) complex of this compound

  • Benzyl alcohol (substrate)

  • An oxidant (e.g., tert-butyl hydroperoxide - TBHP)

  • A suitable solvent (e.g., acetonitrile)

  • Reaction vial

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the Ni(II) complex (as the catalyst), benzyl alcohol, and the solvent.

  • Add the oxidant to initiate the reaction.

  • Stir the reaction mixture at a specific temperature (e.g., 60-80°C) for a set period.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.

  • Calculate the conversion of the substrate and the selectivity for the desired product (benzaldehyde).

Biological_Mechanism Complex Metal Complex Cell_Membrane Cell Membrane Complex->Cell_Membrane Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm DNA DNA Cytoplasm->DNA Binding & Cleavage Apoptosis Apoptosis DNA->Apoptosis Induces

Hypothetical mechanism of anticancer activity for a metal complex.

Conclusion

The metal complexes of this compound represent a promising area of research with significant potential in the development of new therapeutic agents and catalysts. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these novel compounds. Further studies are warranted to fully explore their structure-activity relationships and to optimize their properties for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzhydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results in your synthetic endeavors.

Section 1: Synthesis Overview and Core Mechanism

The most common and reliable method for preparing this compound is through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2,5-dimethoxybenzoic acid.[1][2] This pathway is generally high-yielding and straightforward, but its success hinges on careful control of reaction parameters.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (e.g., methoxide or ethoxide) as a leaving group to yield the stable hydrazide product.[3]

General Experimental Workflow

The overall process can be visualized as a multi-step workflow, starting from the commercially available 2,5-dimethoxybenzoic acid.

G cluster_0 Preparation of Starting Material cluster_1 Hydrazide Synthesis cluster_2 Product Isolation & Purification start 2,5-Dimethoxybenzoic Acid ester Methyl 2,5-Dimethoxybenzoate start->ester Esterification (e.g., SOCl₂/MeOH or H₂SO₄/MeOH) reaction Hydrazinolysis Reaction (Reflux in Ethanol) ester->reaction hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->reaction workup Work-up (Cooling, Precipitation/Extraction) reaction->workup purify Purification (Recrystallization) workup->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Section 2: Gold-Standard Experimental Protocol

This protocol details the two-step synthesis of this compound from 2,5-dimethoxybenzoic acid, with the first step being the formation of the methyl ester.

Part A: Synthesis of Methyl 2,5-Dimethoxybenzoate
  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzoic acid (18.22 g, 0.1 mol).

  • Reagent Addition : Add 100 mL of anhydrous methanol. While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up : Allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Extraction : Pour the concentrated residue into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Washing : Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 2,5-dimethoxybenzoate as an oil or low-melting solid, which can be used in the next step without further purification.

Part B: Synthesis of this compound
  • Setup : To the flask containing the crude methyl 2,5-dimethoxybenzoate (approx. 0.1 mol), add 150 mL of ethanol (96% is sufficient).[4]

  • Hydrazine Addition : Add hydrazine hydrate (80% solution, ~15 mL, approx. 0.25 mol, 2.5 equivalents). Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction : Heat the mixture to reflux and maintain for 3-5 hours. The product often begins to precipitate from the hot solution. Monitor the disappearance of the ester spot by TLC.[1]

  • Isolation : Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.[5]

  • Filtration : Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and impurities.[4]

  • Drying : Dry the product under vacuum to obtain this compound. The yield should be high (>85%).

  • Purification (if necessary) : If the product's purity is insufficient, it can be recrystallized from ethanol or an ethanol/water mixture.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction is not going to completion, and TLC shows a significant amount of remaining ester. What are the possible causes and solutions?

This is a common issue that can usually be resolved by adjusting one of three parameters: reaction time, temperature, or reagent stoichiometry.

  • Cause - Insufficient Reaction Time/Temperature : Hydrazinolysis, while generally efficient, is not instantaneous. If you are running the reaction at a lower temperature (e.g., room temperature), it may require a much longer duration (up to 24 hours or more).[4]

    • Solution : Ensure the reaction is at a full, steady reflux. If after 3-4 hours the reaction is still incomplete, extend the reflux time to 6-8 hours. Progress should be monitored by TLC every 1-2 hours.

  • Cause - Insufficient Hydrazine Hydrate : The reaction is an equilibrium process. A large excess of hydrazine is used to push the equilibrium towards the product side. Using only a slight excess (e.g., 1.1-1.2 equivalents) may result in an incomplete reaction.

    • Solution : The most effective solution is to increase the amount of hydrazine hydrate. Using 2.5 to 5 equivalents is standard practice.[4] In particularly stubborn cases, using up to 10 equivalents can be beneficial.[4]

  • Cause - Inactive Hydrazine Hydrate : Old bottles of hydrazine hydrate can absorb atmospheric carbon dioxide to form hydrazine carbonate, reducing its effective concentration.

    • Solution : Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock.

Q2: I am observing a significant amount of a high molecular weight byproduct. What could it be and how can I prevent it?

The most likely byproduct is the N,N'-diacylhydrazine (often called a "dimer"). This occurs when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of the starting ester.

G cluster_side Side Reaction Hydrazine Hydrazine (High Conc.) Product Desired Hydrazide Hydrazine->Product Favored Path Ester Ester LowHydrazine Hydrazide Product (Acts as Nucleophile) Dimer N,N'-Diacylhydrazine (Byproduct) LowHydrazine->Dimer Unfavored Path (Occurs at low hydrazine conc.)

Caption: Kinetic vs. Thermodynamic control in hydrazide synthesis.

  • Causality : This side reaction becomes significant when the concentration of hydrazine is low relative to the ester. The desired product, which is also a nucleophile, can compete with hydrazine.

  • Prevention : The formation of this dimer is almost entirely suppressed by using a significant excess of hydrazine hydrate (at least 2.5 equivalents, preferably more).[4] The high concentration of hydrazine ensures it outcompetes the product as the primary nucleophile, making the desired reaction kinetically favorable.

Q3: My product is not precipitating out of the solution upon cooling. How should I proceed with the work-up?

While this compound is typically poorly soluble in cold ethanol, variations in reaction concentration or the presence of impurities can sometimes keep it in solution.

  • Solution 1 - Concentration : Reduce the volume of the solvent (ethanol) using a rotary evaporator. This will increase the product concentration and often induce precipitation. Be careful not to evaporate to dryness if a large excess of hydrazine is present.

  • Solution 2 - Anti-Solvent Addition : After concentrating the solution, pour it into a beaker of cold water.[1] Water is an "anti-solvent" for this product. The hydrazide is generally insoluble in water and will precipitate out. The excess hydrazine hydrate will remain in the aqueous phase. The solid can then be collected by filtration.

  • Solution 3 - Extraction : If the product oils out or fails to precipitate, you may need to perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.[1][4] Wash the organic layer with brine to remove water-soluble components, dry over sodium sulfate, and concentrate to obtain the crude product.

Q4: Can I synthesize the hydrazide directly from 2,5-dimethoxybenzoic acid?

While technically possible, direct condensation of a carboxylic acid and hydrazine is less efficient and requires harsher conditions or coupling agents.

  • Direct Heating : Simply heating the acid with hydrazine hydrate can work but may require high temperatures and can lead to side reactions and lower yields. A microwave-assisted method without solvent has been reported for other hydrazides, which could be an alternative approach.[2]

  • Coupling Agents : A more controlled method would be to activate the carboxylic acid with a coupling agent (like EDC or DCC) and then add hydrazine.[4] However, this adds cost and complexity (byproduct removal) to the synthesis.

  • Recommendation : The most reliable and widely used laboratory method is the two-step procedure via the ester.[2] The esterification is typically high-yielding, and the subsequent hydrazinolysis is clean and efficient, making it the preferred route for achieving high purity and yield.

Section 4: Optimization Strategies & Data

Optimizing yield requires a systematic approach to evaluating reaction parameters. The tables below summarize key variables and their expected impact based on established principles of hydrazinolysis.

Table 1: Effect of Hydrazine Hydrate Stoichiometry
Equivalents of N₂H₄·H₂OExpected YieldPurity ConsiderationsRationale
1.1 - 1.5Moderate (~70%)Risk of incomplete reaction and N,N'-diacylhydrazine byproduct.[6]Insufficient excess to drive equilibrium to completion.
2.5 - 5.0 (Recommended) High (>85%) Excellent; minimizes byproduct formation. [4]Sufficient excess for a favorable kinetic and thermodynamic outcome.
> 10.0High (>90%)May require more rigorous purification to remove excess hydrazine.Used for very unreactive esters or to maximize conversion in process chemistry.[4]
Table 2: Effect of Solvent and Temperature
SolventTemperatureTypical Reaction TimeNotes
EthanolReflux (~78 °C)2-6 hoursOptimal Choice. Good solvent for reagents; product is often insoluble upon cooling, simplifying isolation.[1]
MethanolReflux (~65 °C)4-8 hoursSimilar to ethanol, but lower boiling point may require longer reaction times. Product may be slightly more soluble.[4]
THFReflux (~66 °C)4-8 hoursGood for dissolving reagents, but product will likely not precipitate. Requires a full work-up with extraction.[1]
None (Neat)80-100 °C1-3 hoursCan be very fast but may lead to charring or byproducts if the ester is not stable at higher temperatures.[4]
EthanolRoom Temp.24+ hours"Greener" option, but very slow. May result in incomplete conversion.[4]

Section 5: Safety Precautions

  • Hydrazine Hydrate : This reagent is corrosive, a suspected carcinogen, and highly toxic upon inhalation, ingestion, or skin contact. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate PPE, including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Reaction Quenching : Unreacted hydrazine in aqueous waste can be quenched by careful addition of a bleach (sodium hypochlorite) solution. This should be done in a fume hood as the reaction is exothermic and may release nitrogen gas.

This guide provides a comprehensive framework for the successful synthesis and optimization of this compound. By understanding the key variables and potential pitfalls, researchers can troubleshoot effectively and achieve high-quality results with greater confidence.

References

Technical Support Center: Troubleshooting the Purification of 2,5-Dimethoxybenzhydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Dimethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this compound. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a deeper understanding of the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My this compound is not dissolving in the chosen solvent, even at its boiling point. What should I do?

A1: This is a classic indication of a fundamental mismatch between the polarity of your solute and the solvent. This compound is a moderately polar molecule, featuring two ether groups and a polar hydrazide functional group which can participate in hydrogen bonding. If it fails to dissolve, your solvent is likely too non-polar.

Causality & Troubleshooting Steps:

  • Assess Solvent Polarity: Solvents like hexanes or toluene are generally poor choices for this compound. You must select a solvent that can effectively solvate the polar hydrazide moiety.[1]

  • Switch to a More Polar Solvent: The most effective initial step is to switch to a polar protic or aprotic solvent. Alcohols such as ethanol or methanol are excellent starting points as they share structural similarities with the solute and can engage in hydrogen bonding.[2]

  • Increase Solvent Volume (with caution): While adding more solvent might seem intuitive, it can lead to poor recovery in later steps.[3] Before drastically increasing the volume, ensure you are at the solvent's true boiling point and have allowed sufficient time for dissolution.

  • Consider a Mixed-Solvent System: If you find a solvent where the compound is too soluble even at room temperature, and another where it is nearly insoluble, these can be paired in a mixed-solvent recrystallization. This is a powerful technique when a single ideal solvent cannot be found.[4] For instance, dissolving the compound in a minimal amount of hot ethanol ("good" solvent) and then adding hot water ("bad" or "antisolvent") dropwise until the solution turns cloudy is a common and effective strategy.[4][5]

Q2: The compound dissolved perfectly, but upon cooling, no crystals have formed. How can I initiate crystallization?

A2: This is a common phenomenon known as supersaturation, where the concentration of the solute in the solution is higher than its equilibrium solubility, but the kinetic barrier to crystal nucleation has not been overcome.[6] The solution requires a trigger to begin the crystallization process.

Causality & Troubleshooting Steps:

  • Induce Nucleation by Scratching: The simplest method is to gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[7] The micro-scratches on the glass provide high-energy nucleation sites where crystals can begin to form.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[7][8] This "seed crystal" acts as a template, bypassing the initial nucleation energy barrier and allowing for ordered crystal growth.

  • Drastic Cooling: If the above methods fail, further reduce the compound's solubility by cooling the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[9] This increases the driving force for crystallization.

  • Reduce Solvent Volume: It is possible that an excess of solvent was used, preventing the solution from becoming sufficiently saturated upon cooling.[6] In this case, gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process.[7][10]

Q3: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[10][11] This is detrimental to purification because the oil phase can trap impurities more effectively than the solvent, defeating the purpose of recrystallization.[10][12]

Causality & Troubleshooting Steps:

  • Cause A: High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Cause B: High Solution Temperature: The saturation point of the compound is reached at a temperature that is still above its melting point.

Immediate Remediation Protocol:

  • Re-dissolve the Oil: Heat the solution until the oil completely redissolves into the solvent.

  • Add More "Good" Solvent: Add a small amount (e.g., 10-20% of the total volume) of the primary ("good") solvent to decrease the saturation temperature.[10]

  • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of crystals instead of oil.[6] Rapid cooling is a common cause of this issue.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point and re-attempt the recrystallization.[1]

G start Oily Liquid Forms ('Oiling Out') reheat 1. Reheat solution until oil redissolves start->reheat add_solvent 2. Add more of the 'good' solvent (10-20%) reheat->add_solvent slow_cool 3. Cool solution very slowly add_solvent->slow_cool check_crystals Do crystals form? slow_cool->check_crystals success Success: Collect Pure Crystals check_crystals->success Yes fail Problem Persists check_crystals->fail No change_solvent 4. Re-attempt with a lower-boiling point solvent fail->change_solvent

Q4: My final yield of purified crystals is extremely low. What are the most common causes of product loss?

A4: A low yield is a frequent and frustrating issue. It typically stems from one or more procedural missteps where the product is inadvertently lost to the mother liquor.[3][10]

Causality & Troubleshooting Steps:

  • Excessive Solvent Use: This is the most common error.[6] Using more than the minimum amount of hot solvent required to dissolve the compound will keep a significant portion of your product in solution even after cooling.[3]

  • Premature Filtration: Filtering the crystals before the solution has fully cooled will result in substantial product loss. Ensure the flask feels cold to the touch (ideally after 15-20 minutes in an ice bath) before vacuum filtration.[8]

  • Washing with Room-Temperature Solvent: Washing the collected crystals on the filter funnel with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3][13]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures is unsuitable and will always lead to poor recovery.

Q5: The final crystals are still colored (e.g., yellow or brown). How can I obtain a pure white product?

A5: The presence of color indicates that colored, high-molecular-weight impurities are co-crystallizing with your product. These can often be removed with an activated charcoal treatment.

Decolorization Protocol:

  • Dissolve the Impure Solid: Dissolve the colored this compound in the appropriate amount of hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Heat and Swirl: Return the flask to the heat and swirl for a few minutes to allow the charcoal to adsorb the colored impurities.[13]

  • Perform a Hot Filtration: This is a critical step. You must filter the hot solution through a fluted filter paper to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask with hot solvent can prevent this.[14]

  • Cool and Crystallize: Allow the now-colorless filtrate to cool slowly to obtain pure, white crystals.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in a successful recrystallization.[15][16] The ideal solvent will dissolve this compound when hot but not when cold.[17]

SolventBoiling Point (°C)[1]PolaritySuitability for this compoundRationale & Comments
Ethanol 78Polar ProticExcellent (Single Solvent) Often provides a good balance of solubility at high and low temperatures for polar compounds.[1]
Methanol 65Polar ProticGood (Single Solvent) Similar to ethanol but its lower boiling point can be advantageous to prevent oiling out.[1]
Water 100Very Polar ProticPoor (Single Solvent); Excellent (Antisolvent) The compound is likely sparingly soluble in hot water but can be used effectively as an antisolvent with a "good" solvent like ethanol or acetone.[18]
Ethyl Acetate 77Polar AproticModerate (Single Solvent) May be a suitable single solvent. Its polarity is moderate and should be tested experimentally.
Acetone 56Polar AproticGood (Single or Co-Solvent) A strong solvent for many organics; may show high solubility even when cold. Often used in mixed-solvent systems.[19]
Hexanes 69Non-PolarUnsuitable (Single Solvent); Good (Antisolvent) Far too non-polar to dissolve the compound. Can be used as an antisolvent with a more polar "good" solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip, and heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot ethanol until the solid just completely dissolves.[14]

  • If the solution is colored, perform the activated charcoal treatment as described in Q5.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry completely under vacuum.

G start 1. Place crude solid in Erlenmeyer flask add_solvent 2. Add minimum amount of hot solvent to dissolve start->add_solvent hot_filter_q Is solution colored or has solids? add_solvent->hot_filter_q hot_filter 3. Perform hot filtration (optional, e.g., with charcoal) hot_filter_q->hot_filter Yes cool_rt 4. Cool slowly to room temperature hot_filter_q->cool_rt No hot_filter->cool_rt cool_ice 5. Cool in ice bath to maximize yield cool_rt->cool_ice vac_filter 6. Collect crystals via vacuum filtration cool_ice->vac_filter wash 7. Wash with minimal ice-cold solvent vac_filter->wash dry 8. Dry crystals under vacuum wash->dry end Pure Product dry->end

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid completely.[4]

  • Heat the solution to boiling. While maintaining the heat, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[5]

  • Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.[5]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once crystals have formed, place the flask in an ice-water bath for at least 15 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of ethanol/water (using the same approximate ratio as the final crystallization mixture).

  • Dry the purified crystals completely.

References

Technical Support Center: Synthesis of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • Fischer Esterification: 2,5-Dimethoxybenzoic acid is reacted with an alcohol (commonly methanol) in the presence of an acid catalyst to form the intermediate, methyl 2,5-dimethoxybenzoate.

  • Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield the final product, this compound.

While seemingly straightforward, each step presents unique challenges that can lead to side reactions and reduced yields. This guide will address these issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.

II. Troubleshooting Guide & FAQs

Step 1: Fischer Esterification of 2,5-Dimethoxybenzoic Acid

Question 1: My Fischer esterification of 2,5-dimethoxybenzoic acid is resulting in a low yield of the methyl ester. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction and suboptimal conditions.[1][2]

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the product side, you can:

    • Use Excess Alcohol: Employing a large excess of methanol can shift the equilibrium to favor the formation of the methyl ester.[2]

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1] Removing water as it forms, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve the yield.[1]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3][4] Ensure you are using an adequate catalytic amount.

  • Reaction Temperature and Time: The reaction may require prolonged heating under reflux to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: Fischer Esterification

  • Combine 2,5-dimethoxybenzoic acid and a significant excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture, monitoring the reaction progress by TLC.

  • Upon completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the crude ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2,5-dimethoxybenzoate.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Question 2: I am observing an unknown impurity in my methyl 2,5-dimethoxybenzoate. What could it be?

Answer: Besides unreacted starting material, a potential side reaction, though less common, is the formation of a small amount of ether from the alcohol, especially at higher temperatures with a strong acid catalyst. However, the most likely impurity is residual starting material. Careful monitoring by TLC is essential to ensure the reaction goes to completion.

Step 2: Hydrazinolysis of Methyl 2,5-Dimethoxybenzoate

Question 3: My hydrazinolysis reaction is producing a significant amount of a white, insoluble byproduct along with my desired this compound. What is this side product and how can I avoid it?

Answer: The most probable insoluble byproduct is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine.[5][6][7]

Mechanism of N,N'-Diacylhydrazine Formation:

This side reaction is favored when there is a localized excess of the ester relative to hydrazine. The initially formed this compound can act as a nucleophile and attack a second molecule of methyl 2,5-dimethoxybenzoate.

To minimize the formation of this byproduct:

  • Control Reagent Addition: Add the methyl 2,5-dimethoxybenzoate solution slowly to a solution of hydrazine hydrate. This ensures that hydrazine is always in excess.

  • Molar Ratio: Use a sufficient excess of hydrazine hydrate (typically 2-3 equivalents) to favor the formation of the desired mono-acylated product.

  • Reaction Temperature: While the reaction is often carried out at reflux, excessively high temperatures for prolonged periods might promote the formation of the diacylhydrazine. Monitor the reaction progress by TLC.

Question 4: I am seeing another, less polar, impurity in my final product. What could this be?

Answer: Another possible side product is an azine, formed from the condensation of hydrazine with any aldehyde impurities present or, less commonly, through a more complex pathway involving the ester.[8][9][10] Aldehyde impurities could arise from the synthesis of the starting 2,5-dimethoxybenzoic acid.

Troubleshooting Azine Formation:

  • Purity of Starting Materials: Ensure the purity of your methyl 2,5-dimethoxybenzoate. If it was prepared from 2,5-dimethoxybenzaldehyde, ensure all aldehyde has been oxidized to the carboxylic acid.

  • Purification: Azines can typically be removed from the desired hydrazide product by column chromatography or recrystallization.

Question 5: My yield of this compound is low, even after addressing the formation of byproducts. What other factors could be at play?

Answer: Low yields can also result from incomplete reaction or product loss during workup.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. The reaction of esters with hydrazine can sometimes be sluggish.[11] Consider extending the reflux time.

  • Product Solubility: this compound has some solubility in alcohols like methanol or ethanol which are often used as solvents.[12] During workup and recrystallization, product can be lost in the mother liquor. Cooling the solution thoroughly before filtration can help maximize recovery.

  • Hydrolysis: Although less likely under the basic conditions of hydrazine, hydrolysis of the ester back to the carboxylic acid could occur if acidic conditions are inadvertently introduced during workup before the reaction is complete.

Experimental Protocol: Hydrazinolysis

  • In a round-bottom flask, dissolve hydrazine hydrate in a suitable solvent (e.g., ethanol or methanol).

  • Slowly add a solution of methyl 2,5-dimethoxybenzoate in the same solvent to the hydrazine solution with stirring.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

III. Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.

Synthesis_Pathway cluster_1 A 2,5-Dimethoxybenzoic Acid B Methyl 2,5-Dimethoxybenzoate A->B  CH3OH, H+ (Esterification) C This compound (Desired Product) B->C  N2H4·H2O (Hydrazinolysis) E Azine (Side Product) B->E  + N2H4·H2O (minor pathway/impurity reaction) D N,N'-bis(2,5-dimethoxybenzoyl)hydrazine (Side Product) C->D  + Methyl 2,5-Dimethoxybenzoate Troubleshooting_Logic start Low Yield or Impure Product step1 Step 1: Esterification Issue? start->step1 step2 Step 2: Hydrazinolysis Issue? start->step2 cause1a Incomplete Reaction (Equilibrium) step1->cause1a cause1b Unreacted Starting Material step1->cause1b cause2a N,N'-Diacylhydrazine Formation step2->cause2a cause2b Azine Formation step2->cause2b cause2c Incomplete Reaction step2->cause2c cause2d Product Loss in Workup step2->cause2d solution1a Use excess alcohol Remove water (Dean-Stark) cause1a->solution1a solution1b Increase reaction time Monitor by TLC cause1b->solution1b solution2a Slowly add ester to hydrazine Use excess hydrazine cause2a->solution2a solution2b Check purity of starting ester cause2b->solution2b solution2c Extend reflux time cause2c->solution2c solution2d Cool thoroughly before filtration cause2d->solution2d

References

Technical Support Center: Enhancing the Stability of 2,5-Dimethoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering stability challenges with 2,5-dimethoxybenzhydrazide derivatives. These compounds, while promising pharmacophores, possess moieties susceptible to degradation.[1] This document provides a structured approach to diagnosing instability, identifying degradation pathways, and implementing robust stabilization strategies through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of benzohydrazide derivatives.

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Like many hydrazide-containing compounds, this compound derivatives are primarily susceptible to three main degradation pathways:

  • Hydrolysis: The hydrazide bond (-CO-NH-NH2) is prone to cleavage in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.[2][3] This is typically the most significant pathway in aqueous solutions.

  • Oxidation: The electron-rich aromatic ring (due to the methoxy groups) and the nitrogen atoms of the hydrazide group can be susceptible to oxidation, leading to the formation of various degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[4][5]

  • Photolysis: Aromatic compounds can absorb UV or visible light, leading to photochemical degradation. Proper packaging and handling are essential to mitigate this pathway.[3][4]

Q2: Why is pH control so critical for the stability of these compounds in solution?

A2: The stability of the hydrazide linkage is highly dependent on pH. Hydrolysis of this bond is subject to both specific-acid and specific-base catalysis.[6] In acidic environments (low pH), the reaction is accelerated, leading to cleavage. Conversely, under strongly alkaline conditions (high pH), degradation can also increase. Studies on similar hydrazide conjugates show they are increasingly stable as the pH approaches neutrality.[6][7] Therefore, identifying and maintaining an optimal pH range using a suitable buffering system is the most critical first step for stabilizing these derivatives in liquid formulations.[8]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study, or stress testing, is an essential component of drug development where the compound is intentionally exposed to harsh conditions that are more severe than accelerated stability conditions.[5] These conditions include heat, light, humidity, acid/base hydrolysis, and oxidation.[3] The primary goals are:

  • To identify potential degradation products that could form during storage.

  • To understand the degradation pathways of the molecule.

  • To develop and validate a "stability-indicating" analytical method, which is a method capable of separating and quantifying the intact drug from all its potential degradation products.[9]

  • To generate more stable formulations.[5]

Q4: I'm observing a rapid loss of my parent compound in solution. What are the first steps I should take?

A4: If you observe rapid degradation, a systematic approach is required:

  • Confirm the Degradation: Ensure the loss is not due to experimental artifacts (e.g., adsorption to container). Use a reliable, validated analytical method like HPLC.

  • Characterize the Environment: Record the pH, solvent composition, temperature, and light exposure of the solution.

  • Perform a Preliminary pH Profile: Prepare the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate. This will quickly indicate if hydrolysis is the primary issue.

  • Analyze for Degradants: Use techniques like LC-MS to get a preliminary identification of the major degradation products. This provides clues to the degradation mechanism (e.g., observing 2,5-dimethoxybenzoic acid suggests hydrolysis).

  • Review Storage and Handling: Ensure the compound is stored under recommended conditions (e.g., protected from light, refrigerated, under inert gas if oxygen-sensitive).[8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue: "My this compound derivative degrades within hours in my aqueous assay buffer. How can I improve its stability for the duration of the experiment?"

  • Probable Cause: Acid- or base-catalyzed hydrolysis is the most likely culprit. The pH of your buffer may not be optimal for the stability of the hydrazide bond.

  • Troubleshooting Steps & Solutions:

    • Conduct a pH-Rate Profile:

      • Prepare a series of buffers spanning a physiologically and experimentally relevant range (e.g., pH 4.0 to 8.0).

      • Dissolve your compound in each buffer at a fixed temperature (e.g., 25°C or 37°C).

      • Monitor the disappearance of the parent compound over time using a stability-indicating HPLC method.

      • Plot the logarithm of the degradation rate constant (k) versus pH to identify the pH of maximum stability (typically a U-shaped or V-shaped curve). Most hydrazides are most stable near neutral pH.[7]

    • Select an Optimal Buffer: Based on the pH-rate profile, select a buffer system that maintains the pH at or near the point of maximum stability.

    • Consider Co-solvents: If solubility is an issue at the optimal pH, consider adding a co-solvent (e.g., ethanol, propylene glycol, DMSO). However, you must validate that the co-solvent itself does not catalyze degradation or interfere with your assay.

    • Control Temperature: Perform experiments at the lowest practical temperature, as chemical degradation rates generally increase with temperature.

Issue: "I've completed a forced degradation study, but my HPLC method shows co-eluting peaks. How can I resolve the parent compound from its degradants?"

  • Probable Cause: The chromatographic conditions (mobile phase, column, gradient) are insufficient to resolve structurally similar degradation products from the parent compound. A method that cannot do this is not "stability-indicating."[9]

  • Troubleshooting Steps & Solutions:

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

      • pH of Aqueous Phase: Adjust the pH of the aqueous mobile phase. Small changes in pH can significantly alter the retention times of ionizable degradants.

    • Change the Stationary Phase: If mobile phase adjustments fail, try a column with a different selectivity. For example, if you are using a standard C18 column, consider a C8, a phenyl-hexyl, or an embedded polar group (EPG) column.

    • Implement a Gradient: A gradient elution (where the mobile phase composition changes over time) provides much greater resolving power than an isocratic method and is often necessary for complex mixtures of degradants.[10]

    • Detector Optimization: Use a photodiode array (PDA) detector. This allows you to check for peak purity by comparing spectra across a single peak. A non-pure peak will show spectral differences, indicating co-elution.

Issue: "My solid-state sample has developed a yellow or brownish tint after storage. What is causing this discoloration?"

  • Probable Cause: Discoloration in solid samples is often a sign of oxidation or photolytic degradation. The formation of conjugated chromophores as degradation products can lead to color changes.

  • Troubleshooting Steps & Solutions:

    • Protect from Light: Store all solid samples in amber glass vials or other light-blocking containers.[11] For highly sensitive compounds, conduct all manipulations under low-light or red-light conditions.

    • Protect from Oxygen:

      • Store the sample under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the headspace of the vial before sealing.

      • For long-term storage, consider sealing the sample in an ampoule under vacuum or inert gas.

    • Include an Antioxidant/Chelator (for Formulations): If this instability is observed in a formulated solid mixture, the issue could be an interaction with an excipient or trace metal ions. Incorporating a chelating agent like EDTA or an antioxidant like BHT or ascorbic acid can mitigate this.[4][11]

    • Control Humidity: Ensure the sample is stored in a desiccator or with a desiccant pouch, as moisture can accelerate both hydrolytic and some oxidative processes.[8]

Section 3: Protocols and Methodologies

These protocols provide a framework for systematically evaluating and improving the stability of your this compound derivatives.

Protocol 3.1: Performing a Forced Degradation Study

This protocol is designed to generate potential degradation products and test the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[3]

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution. Store a control sample (in the initial solvent) under ambient, protected conditions.

Stress Condition Reagent/Condition Typical Duration & Temperature Neutralization Step (Before Analysis)
Acid Hydrolysis 0.1 M HClHeat at 60°C; sample at 2, 4, 8, 24 hoursAdd an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp; sample at 1, 2, 4, 8 hoursAdd an equimolar amount of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp; sample at 2, 4, 8, 24 hoursNo neutralization needed; dilute to stop
Thermal Degradation Store solid powder or solution at 80°CMonitor over 1-7 daysN/A
Photodegradation Expose solid or solution to lightICH Q1B conditions: >1.2 million lux hours and >200 W hours/m² UV(A)N/A

Table 1: Recommended Conditions for Forced Degradation Studies. Conditions should be adjusted based on the observed stability of the specific derivative.[3][12]

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for analysis.

  • Analyze all samples (stressed, control, and a blank) using your HPLC method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 3.2: Development of a Stability-Indicating HPLC Method

1. Instrument and Column Selection:

  • Use an HPLC system with a PDA detector.

  • Start with a versatile reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size.

2. Mobile Phase Optimization:

  • Scouting Run: Begin with a fast gradient (e.g., 5% to 95% Acetonitrile in 0.1% Formic Acid in water over 10 minutes) to elute all components.

  • Optimize Gradient: Adjust the gradient slope to improve the separation of the parent peak from the degradant peaks identified in the forced degradation study.

  • pH Adjustment: If resolution is poor, prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to alter the ionization and retention of the analytes.

3. Method Validation:

  • Analyze the samples from the forced degradation study using the optimized method.

  • Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally homogeneous.

Section 4: Stabilization Strategies

Once degradation pathways are understood, these strategies can be employed to enhance stability.

Formulation and Excipient-Based Approaches
Strategy Mechanism of Action Application Example Excipients/Techniques
pH Control Minimizes acid/base-catalyzed hydrolysis by maintaining pH at the point of maximum stability.[8]Liquid formulations (oral solutions, injectables).Phosphate, citrate, or acetate buffers.
Antioxidants Inhibit oxidative degradation by acting as free radical scavengers or oxygen scavengers.[4]Liquid and solid formulations susceptible to oxidation.Ascorbic acid, butylated hydroxytoluene (BHT).
Chelating Agents Bind metal ions that can catalyze oxidative or hydrolytic degradation.[11]Liquid formulations where metal leaching from containers or excipient impurities is a concern.Edetate disodium (EDTA).
Lyophilization Removes water from the formulation, preventing hydrolysis and slowing other degradation pathways.[4][8]For highly unstable derivatives or when a long shelf-life solid is required.N/A (It's a process).
Microencapsulation Creates a physical barrier around the drug particle, protecting it from moisture, oxygen, and light.[4][11]Solid dosage forms.Polymers like ethylcellulose, Eudragit®.
Cyclodextrin Complexation The drug molecule is encapsulated within the cyclodextrin cavity, protecting it from the external environment.[11][13]Can improve both stability and solubility in liquid and solid forms.Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Table 2: Summary of Formulation Strategies for Enhanced Stability.

Packaging and Storage Solutions

Proper packaging is a critical and often overlooked stabilization strategy.

  • Light Protection: For photolabile derivatives, use amber glass bottles, amber syringes, or opaque blister packaging to block UV and visible light.[11]

  • Moisture Protection: For moisture-sensitive solid forms, use packaging with a low moisture vapor transmission rate (MVTR), such as alu-alu blisters or glass bottles with tight-fitting caps.[11] Including a desiccant canister in the packaging is also highly effective.[8]

  • Oxygen Protection: For oxygen-sensitive compounds, consider packaging under an inert atmosphere (nitrogen headspace) or using oxygen-scavenging materials within the packaging.

Section 5: Visual Diagrams

Diagram 1: Workflow for Stability Assessment and Optimization

Stability_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Pathway Elucidation & Strategy cluster_3 Phase 4: Formulation & Confirmation start Observation of Instability (e.g., Purity Loss, Color Change) forced_deg Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_deg dev_hplc Develop Stability-Indicating HPLC-PDA Method forced_deg->dev_hplc validate_hplc Validate Method Specificity (Resolve all Degradants) dev_hplc->validate_hplc identify_deg Identify Degradants (LC-MS, NMR) validate_hplc->identify_deg pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation) identify_deg->pathway strategy Select Stabilization Strategy (pH, Antioxidants, Packaging) pathway->strategy formulate Develop Prototype Formulations strategy->formulate confirm_stability Confirm Stability via Accelerated Studies formulate->confirm_stability final_product Stable Formulation Achieved confirm_stability->final_product

Caption: Workflow for diagnosing and resolving stability issues.

Diagram 2: Conceptual Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound Derivative acid 2,5-Dimethoxybenzoic Acid parent->acid H₂O / H⁺ or OH⁻ hydrazine Substituted Hydrazine parent->hydrazine H₂O / H⁺ or OH⁻ n_oxide N-Oxide Products parent->n_oxide [O] dimer Dimeric/Oligomeric Species parent->dimer [O] ring_cleavage Ring Cleavage Products parent->ring_cleavage hν (Light) rearrangement Rearrangement Products parent->rearrangement hν (Light)

Caption: Major degradation pathways for benzhydrazide derivatives.

References

Technical Support Center: 2,5-Dimethoxybenzhydrazide Synthesis & NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-Dimethoxybenzhydrazide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and subsequent NMR analysis. The guidance provided herein is based on established principles of organic chemistry and spectroscopic analysis.

Introduction: The Synthetic Landscape of this compound

This compound is typically synthesized via the hydrazinolysis of an appropriate ester, most commonly methyl 2,5-dimethoxybenzoate, with hydrazine hydrate.[1][2] This seemingly straightforward reaction can present challenges in achieving high purity, which is critical for subsequent applications. Impurities can arise from unreacted starting materials, side reactions, or degradation products, all of which can complicate the interpretation of Nuclear Magnetic Resonance (NMR) spectra. This guide will help you navigate these challenges to obtain a pure product and a clean spectrum.

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

Anomalous peaks in the ¹H NMR spectrum are a common issue. This section provides a systematic approach to identifying and addressing these impurities.

Question: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

Answer:

Identifying impurities in your NMR spectrum requires a methodical approach. The first step is to compare your spectrum to the expected signals for pure this compound and potential contaminants.

Expected ¹H NMR Peaks for this compound (in CDCl₃):

While a definitive, publicly available spectrum for this compound is not readily accessible, we can predict the approximate chemical shifts based on its structure and data from analogous compounds.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH6.8 - 7.5Multiplet3H
Methoxy (OCH₃)~3.8Singlet6H
Amine (NH₂)Broad singlet2H
Amide (NH)Broad singlet1H

Note: The chemical shifts of NH and NH₂ protons can vary significantly depending on the solvent, concentration, and temperature. They may also exchange with D₂O.

Common Impurities and Their ¹H NMR Signatures:

The following table details common impurities and their characteristic signals, which you can use to deconstruct your spectrum.

Impurity Source Characteristic ¹H NMR Signals (ppm in CDCl₃)
Methyl 2,5-dimethoxybenzoate Unreacted starting materialAromatic protons (~6.8-7.8 ppm), two methoxy singlets (~3.8-3.9 ppm), and a methyl ester singlet (~3.9 ppm).
Hydrazine Hydrate Excess reagentA broad signal that can appear over a wide range, often around 3-4 ppm. Its appearance is highly dependent on concentration and solvent.
Solvents Reaction or work-upEthanol: Triplet (~1.2 ppm) and quartet (~3.7 ppm). Methanol: Singlet (~3.5 ppm). Ethyl Acetate: Singlet (~2.0 ppm), quartet (~4.1 ppm), and triplet (~1.2 ppm).
Water Incomplete drying or atmospheric moistureA broad singlet, typically around 1.5-2.5 ppm in CDCl₃, but can vary.
Diacylhydrazide Side productComplex aromatic signals and methoxy signals. The absence of NH₂ protons and a change in the NH proton signal would be indicative.

Impurity Identification and Remediation Workflow

The following diagram outlines a logical workflow for identifying and removing impurities from your this compound sample.

Caption: A workflow for troubleshooting and purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield of this compound?

A low yield can often be attributed to an incomplete reaction. Ensure that the molar ratio of hydrazine hydrate to the starting ester is appropriate, typically with a slight excess of hydrazine hydrate. Reaction time and temperature are also critical; refluxing in a suitable solvent like ethanol for several hours is a common practice.[1][2] Additionally, product loss during workup, particularly during recrystallization if an inappropriate solvent is chosen, can significantly reduce the yield.

Q2: My reaction mixture turned a dark color. What does this indicate?

Discoloration, such as turning brown or purple, can be a sign of oxidation. Hydrazides, especially those with electron-donating groups on the aromatic ring, can be susceptible to oxidation, which may be catalyzed by trace metal impurities or exposure to air at elevated temperatures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using purified solvents.

Q3: What is the best method to purify crude this compound?

Recrystallization is often the most effective and straightforward method for purifying solid hydrazides. The choice of solvent is crucial. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound upon cooling while impurities remain in the mother liquor. Common solvents to screen include ethanol, methanol, or mixtures with water. If recrystallization is ineffective, column chromatography on silica gel can be employed.

Q4: Can I use an acid catalyst to speed up the hydrazinolysis reaction?

While acid catalysis can be used in some esterification reactions, it is generally not recommended for hydrazinolysis. Hydrazine is basic and will be protonated by the acid, rendering it non-nucleophilic and thus halting the desired reaction. The reaction between an ester and hydrazine hydrate typically proceeds efficiently without the need for a catalyst.

Q5: How can I confirm the presence of the hydrazide functional group in my product?

Besides NMR, Infrared (IR) spectroscopy is a valuable tool. A pure sample of this compound should exhibit characteristic N-H stretching bands for the -NHNH₂ group in the region of 3200-3400 cm⁻¹ and a strong C=O (amide I) stretching band around 1640-1680 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2,5-dimethoxybenzoate (1 equivalent).

  • Add ethanol as a solvent (approximately 10-15 mL per gram of ester).

  • Add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key stages in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 2,5-Dimethoxybenzhydrazide. Moving from bench-scale to larger quantities introduces challenges in reaction control, safety, and purification that require careful consideration. This document is structured as a series of troubleshooting questions and FAQs to directly address potential issues encountered during the synthetic process.

Synthetic Pathway Overview

The most reliable and scalable route to this compound involves a two-step process starting from 2,5-Dimethoxybenzoic acid. This pathway is favored for its high-yielding steps and manageable purification procedures.

Synthesis_Workflow A 2,5-Dimethoxybenzoic Acid B Methyl 2,5-Dimethoxybenzoate (Intermediate Ester) A->B Step 1: Fischer Esterification (MeOH, H₂SO₄ cat.) C This compound (Final Product) B->C Step 2: Hydrazinolysis (Hydrazine Hydrate)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide & Core Protocols

This section addresses specific problems that may arise during the synthesis. Each question is answered with an explanation of the underlying chemistry and actionable solutions.

Part A: Step 1 - Esterification of 2,5-Dimethoxybenzoic Acid

Q1: My esterification reaction stalls, and TLC analysis shows significant unreacted starting material even after prolonged heating. What is the cause and how can I drive the reaction to completion?

A1: This is a classic equilibrium problem inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To achieve a high yield, the equilibrium must be shifted towards the products.

  • Causality: According to Le Châtelier's Principle, the reaction will proceed to completion if a product is removed or a reactant is used in large excess.[1] On a laboratory scale, using the alcohol as both the reactant and the solvent is the most practical way to force the equilibrium forward.

  • Troubleshooting Steps:

    • Increase Alcohol Excess: Ensure you are using a significant excess of methanol (at least 10-20 equivalents), which also serves as the solvent. For scale-up, a volume ratio of 1:4 to 1:5 of acid (g) to methanol (mL) is a good starting point.

    • Catalyst Concentration: The catalytic amount of concentrated sulfuric acid is crucial. For larger scales, ensure a concentration of 2-3% v/v relative to the methanol. Insufficient catalyst will result in a slow reaction rate.

    • Water Scavenging: Ensure all reagents and glassware are dry. Anhydrous methanol is preferred. While a Dean-Stark trap can be used to remove water azeotropically with solvents like toluene, it is often impractical with low-boiling alcohols like methanol.[1]

    • Reaction Time & Temperature: Refluxing is necessary. Monitor the reaction by TLC every 2-3 hours. A typical reaction time is 3-5 hours, but larger scales may require longer reflux periods to ensure complete conversion.[3]

Q2: During workup, I'm having trouble separating my product, Methyl 2,5-Dimethoxybenzoate, from the unreacted acid. How can I improve this separation?

A2: This issue arises from the acidic nature of the unreacted starting material. A simple aqueous workup is insufficient. An acid-base extraction is required.

  • Protocol for Effective Separation:

    • After cooling the reaction mixture, remove the excess methanol under reduced pressure.

    • Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it sequentially with:

      • Water (to remove residual methanol and some acid).

      • Saturated sodium bicarbonate (NaHCO₃) solution. This is the critical step. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. You will observe CO₂ evolution, so add the bicarbonate solution slowly and vent the funnel frequently. Continue washing until the CO₂ evolution ceases.

      • Brine (saturated NaCl solution) to break any emulsions and remove excess water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude ester. This product is often of sufficient purity for the next step.

Part B: Step 2 - Hydrazinolysis of Methyl 2,5-Dimethoxybenzoate

Q3: The hydrazinolysis reaction is slow, or the yield of this compound is low. How can I optimize this conversion?

A3: Hydrazinolysis is a nucleophilic acyl substitution where hydrazine attacks the ester carbonyl.[4] The reaction rate is dependent on temperature, steric hindrance at the carbonyl group, and the concentration of the hydrazine nucleophile.

  • Causality & Optimization:

    • Nucleophile Concentration: The reaction rate is directly proportional to the concentration of hydrazine. Using a larger excess of hydrazine hydrate (e.g., 5-10 molar equivalents relative to the ester) will significantly accelerate the reaction.[5]

    • Temperature: Heating is almost always necessary. Refluxing the reaction mixture in a solvent like ethanol or even neat (using hydrazine hydrate as the solvent) provides the activation energy needed for the reaction to proceed at a practical rate.[5][6] Reaction times of 3-12 hours at reflux are common.[3][5]

    • Solvent Choice: Ethanol is a common solvent as it solubilizes both the ester and hydrazine hydrate, creating a homogeneous reaction mixture.[6] For very stubborn esters, conducting the reaction "neat" with only the ester and hydrazine hydrate at an elevated temperature can be effective.[5]

Q4: My final product is contaminated with a high-melting point, poorly soluble impurity. What is this side product and how can I prevent its formation?

A4: The most likely side product is the N,N'-bis(2,5-dimethoxybenzoyl)hydrazine, a diacylhydrazine dimer.

  • Mechanism of Formation: This dimer forms when a molecule of the desired product (this compound) acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the concentration of hydrazine is low relative to the ester.

  • Prevention Strategy: The key is to maintain a high concentration of hydrazine throughout the reaction.

    • Use a Large Excess of Hydrazine: As mentioned in A3, using at least 5-10 equivalents of hydrazine hydrate is the most effective way to prevent dimer formation.[5][7] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product hydrazide molecule.

    • Order of Addition (for large scale): When scaling up, consider adding the solution of the ester in ethanol dropwise to the refluxing solution of excess hydrazine hydrate. This "inverse addition" maintains a high hydrazine-to-ester ratio at all times, minimizing the chance for dimerization.[7]

Troubleshooting_Hydrazinolysis Start Low Yield in Hydrazinolysis TLC shows unreacted ester Q1 {Is the reaction temperature at reflux?} Start->Q1 A1_No Heat the reaction to reflux in ethanol. Q1->A1_No No Q2 {How many equivalents of hydrazine hydrate were used?} Q1->Q2 Yes A1_Yes Increase reaction time to 12-24h. Monitor by TLC. A1_No->Q2 A2_High Consider solvent effects. Try running the reaction neat. Q2->A2_High > 5 eq. A2_Low Increase hydrazine hydrate to 5-10 eq. This also prevents dimer formation. Q2->A2_Low < 5 eq. A2_Low->A1_Yes

Caption: Troubleshooting flowchart for low-yield hydrazinolysis.

Scale-Up, Safety, and FAQs

Scale-Up & Safety

Q5: What are the primary safety concerns when handling hydrazine hydrate on a large scale?

A5: Hydrazine hydrate is a hazardous material, and its risks are amplified at scale. Strict adherence to safety protocols is non-negotiable.[8][9][10]

  • Toxicity and Corrosivity: Hydrazine is toxic if inhaled, ingested, or absorbed through the skin.[8][11] It is also severely corrosive and can cause serious burns.[10][12]

  • Carcinogenicity: It is a suspected human carcinogen.[10]

  • Flammability: While aqueous solutions are less flammable, hydrazine itself is combustible.[8][12]

Mandatory Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood with high airflow.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton; consult a glove compatibility chart).[9][11][12]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[10][12]

  • Quenching Excess Hydrazine: Never dispose of unreacted hydrazine down the drain. All aqueous layers from the workup and cleaning rinses must be collected and quenched. A common method is the slow, careful addition of the hydrazine-containing waste to a large, stirred volume of dilute sodium hypochlorite (bleach) or calcium hypochlorite solution, which oxidizes it to nitrogen gas and water.[7][9] This process can be exothermic and should be done in an ice bath in a fume hood.

Q6: The hydrazinolysis reaction is exothermic. How do I manage this on a multi-liter scale?

A6: Thermal management is critical for safety and to prevent runaway reactions.

  • Controlled Addition: As mentioned, add the ester solution to the hydrazine solution slowly using an addition funnel. This allows the reaction heat to dissipate as it is generated.

  • Efficient Cooling & Stirring: Use a robust overhead stirrer to ensure homogenous mixing and prevent hot spots. The reaction vessel should be placed in a cooling bath (e.g., a water or ice bath) to absorb excess heat. Monitor the internal temperature of the reaction with a thermocouple.

Frequently Asked Questions (FAQs)

Q: Can I use 2,5-Dimethoxybenzoic acid directly with hydrazine hydrate to make the hydrazide? A: While possible, the direct reaction of a carboxylic acid with hydrazine forms a stable hydrazine salt. Very high temperatures (>150-180 °C) are required to dehydrate this salt to form the hydrazide, which can lead to decomposition and side products. The two-step ester-to-hydrazide route is much cleaner, higher-yielding, and proceeds under milder conditions.[3]

Q: How do I purify the final this compound product? A: The product is typically a solid. The most common purification method is recrystallization.

  • Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or an ice-water slurry. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure, crystalline product.

Q: What are the optimal reaction parameters for this synthesis? A: The following tables summarize the recommended starting parameters for a robust and scalable synthesis.

Table 1: Recommended Parameters for Esterification

Parameter Recommended Value Rationale
Acid:Methanol Ratio 1:10 to 1:20 (molar equiv.) Drives equilibrium forward.[1]
Catalyst (H₂SO₄) 2-3% v/v of Methanol Provides sufficient acid catalysis.
Temperature Reflux (~65 °C) Ensures adequate reaction rate.

| Reaction Time | 3-8 hours | Monitor by TLC for completion. |

Table 2: Recommended Parameters for Hydrazinolysis

Parameter Recommended Value Rationale
Ester:Hydrazine Ratio 1:5 to 1:10 (molar equiv.) Ensures complete reaction; prevents dimer formation.[5][7]
Solvent 95% Ethanol or Neat Good solubility for reactants; allows for reflux temperature.
Temperature Reflux (~80-100 °C) Provides sufficient activation energy.[6]

| Reaction Time | 4-16 hours | Monitor by TLC for completion. |

References

Preventing the formation of azine byproducts in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Azine Byproduct Formation

Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their hydrazone synthesis protocols and minimize the formation of common impurities, specifically azine byproducts. As Senior Application Scientists, we have compiled our field-tested insights and troubleshooting strategies to help you navigate the nuances of this important reaction.

Understanding the Problem: The Inevitable Azine?

Hydrazone synthesis, the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine, is a cornerstone of synthetic chemistry. However, the seemingly straightforward reaction is often plagued by the formation of a common byproduct: the azine. Azines (R₂C=N-N=CR₂) arise when the initially formed hydrazone reacts with a second molecule of the carbonyl compound[1][2]. This side reaction not only consumes starting material and reduces the yield of the desired hydrazone but also introduces a purification challenge due to the often-similar polarities of the hydrazone and azine.

This guide provides a comprehensive overview of the mechanisms at play and offers practical, actionable solutions to suppress azine formation and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of azine formation in hydrazone synthesis?

A1: Azine formation is a sequential reaction. First, one equivalent of a carbonyl compound reacts with one equivalent of hydrazine to form the desired hydrazone intermediate. If an excess of the carbonyl compound is present, or if the hydrazone is particularly reactive, it can act as a nucleophile and react with a second equivalent of the carbonyl compound to form a stable, symmetrical azine byproduct[1][2][3]. The reaction is essentially a condensation where a second molecule of water is eliminated.

Q2: How does pH influence azine formation?

A2: The pH of the reaction medium is a critical parameter. Hydrazone formation is typically acid-catalyzed, with an optimal pH range of approximately 4-6[1][4]. In this range, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, at very low pH (highly acidic conditions), the hydrazine itself gets protonated, which deactivates it as a nucleophile and slows down the reaction[5][6]. While pH doesn't directly favor azine formation over hydrazone formation, running the reaction under optimal pH conditions for the primary reaction helps to drive the formation of the hydrazone to completion quickly, minimizing the time for the subsequent azine formation to occur.

Q3: Can the choice of solvent impact the formation of azine byproducts?

A3: Yes, the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used as they effectively dissolve both the carbonyl compound and the hydrazine[4]. The choice of solvent can also affect the solubility of the product. If the desired hydrazone is poorly soluble and precipitates out of the reaction mixture as it forms, this can physically prevent it from reacting with additional carbonyl compound, thus minimizing azine formation.

Q4: How can I confirm the presence of azine byproduct in my reaction mixture?

A4: Several analytical techniques can be used to identify azine byproducts.

  • Thin Layer Chromatography (TLC): Azines are typically less polar than the corresponding hydrazones and will have a higher Rf value on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to their symmetrical structure, azines often show simpler ¹H and ¹³C NMR spectra compared to the corresponding unsymmetrical hydrazones[1].

  • Mass Spectrometry (MS): The molecular weight of the azine will be approximately double that of the hydrazone, minus the mass of a hydrazine molecule[1]. This will be readily apparent in the mass spectrum.

Q5: What are the primary safety concerns when working with hydrazine and its derivatives?

A5: Hydrazine and its derivatives are often toxic and can be corrosive. It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine, in particular, can be pyrophoric and should be handled with extreme caution under an inert atmosphere[1].

Troubleshooting Guide: Azine Formation

This section provides a structured approach to troubleshooting and minimizing azine formation during your hydrazone synthesis.

Issue: Significant Azine Byproduct Detected by TLC/NMR/MS

This is the most common issue encountered. The presence of a significant amount of azine byproduct can be attributed to several factors related to the reaction conditions.

Possible Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry An excess of the carbonyl compound directly favors the second condensation step leading to the azine[1]. The hydrazone intermediate is consumed as it is formed.Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent. This ensures that the carbonyl compound is the limiting reagent, minimizing its availability to react with the formed hydrazone[1].
Order of Reagent Addition Adding the hydrazine to a solution of the carbonyl compound creates a temporary localized excess of the carbonyl, promoting azine formation.Add the carbonyl compound slowly and dropwise to a stirred solution of the hydrazine. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second condensation step[1].
Elevated Reaction Temperature While heating can increase the rate of hydrazone formation, it can also accelerate the rate of the subsequent azine formation[7]. Prolonged heating can be particularly detrimental[1].Conduct the reaction at room temperature or even lower temperatures if the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC to determine the optimal balance between reaction time and byproduct formation.
Prolonged Reaction Times Even with optimized stoichiometry, allowing the reaction to proceed for an unnecessarily long time can lead to a gradual increase in the azine byproduct.Monitor the reaction progress diligently using TLC. Once the starting carbonyl compound has been consumed, work up the reaction promptly.

Experimental Protocols

Protocol 1: Standard Hydrazone Synthesis with Minimized Azine Formation

This protocol outlines a general procedure for the synthesis of a hydrazone from an aldehyde or ketone, incorporating best practices to minimize azine byproduct formation.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the hydrazine derivative (1.1 equivalents) in a suitable solvent (e.g., ethanol or methanol).

    • In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Reaction Execution:

    • With vigorous stirring, add the carbonyl solution dropwise from the dropping funnel to the hydrazine solution at room temperature. The addition should be carried out over a period of 15-30 minutes.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to maintain a slightly acidic pH (around 4-6)[1].

    • Monitor the reaction progress by TLC. Look for the disappearance of the starting carbonyl spot and the appearance of the product hydrazone spot.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

    • Purify the crude product by recrystallization or column chromatography to remove any residual starting materials and byproducts[8].

Protocol 2: Purification Strategy for Removing Azine Impurities

If azine formation is unavoidable, the following purification strategies can be employed.

  • Recrystallization: This is often the most effective method for purifying solid hydrazones. The difference in crystal lattice energy between the hydrazone and the azine can be exploited. Experiment with different solvent systems to find one where the hydrazone has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the azine remains in solution.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a viable option. Since azines are generally less polar than hydrazones, they will elute first. A carefully chosen eluent system will allow for the separation of the two compounds.

Visualizing the Process

To better understand the reaction pathways and troubleshooting logic, the following diagrams have been created.

Hydrazone_Azine_Formation cluster_reactants Reactants cluster_products Products Carbonyl Carbonyl (R₂C=O) Hydrazone Desired Hydrazone (R₂C=NNH₂) Carbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Azine Azine Byproduct (R₂C=N-N=CR₂) Hydrazone->Azine + Carbonyl - H₂O

Caption: Reaction pathway showing the formation of the desired hydrazone and the subsequent formation of the azine byproduct.

Troubleshooting_Azine start High Azine Formation Detected q1 Check Stoichiometry: Is [Hydrazine] > [Carbonyl]? start->q1 sol1 Adjust Stoichiometry: Use 1.1-1.2 eq. Hydrazine q1->sol1 No q2 Check Order of Addition: Was Carbonyl added to Hydrazine? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reverse Addition: Slowly add Carbonyl to Hydrazine q2->sol2 No q3 Check Temperature: Was the reaction heated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower Temperature: Run at Room Temperature or below q3->sol3 Yes end_node Optimized Conditions: Minimal Azine Formation q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A logical workflow for troubleshooting and optimizing hydrazone synthesis to minimize azine formation.

References

Catalyst selection for the efficient synthesis of 2,5-Dimethoxybenzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Synthesis of 2,5-Dimethoxybenzhydrazide Derivatives

Introduction

Welcome to the technical support guide for the synthesis of this compound and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development, often serving as precursors for molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The core synthesis typically involves the reaction of a 2,5-dimethoxybenzoic acid ester with hydrazine hydrate. While seemingly straightforward, achieving high yield and purity requires careful consideration of reaction parameters, most notably the choice of catalyst.

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, optimize your reaction conditions, and ensure reproducible, high-quality results.

Primary Synthesis Pathway

The most common laboratory-scale synthesis of this compound proceeds via the nucleophilic acyl substitution of a corresponding ester, typically methyl 2,5-dimethoxybenzoate, with hydrazine hydrate.

G start_ester Methyl 2,5-Dimethoxybenzoate conditions Solvent (e.g., Ethanol) Heat (Reflux) [Catalyst] start_ester->conditions hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) hydrazine->conditions product This compound conditions->product

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: Catalyst Selection and Mechanism

Q1: Is a catalyst mandatory for the synthesis of this compound from its ester?

Not strictly mandatory, but its use depends on your desired reaction time and efficiency. The reaction can proceed without a catalyst by refluxing the ester and hydrazine hydrate, typically in an alcohol solvent like ethanol[2][3]. Hydrazine is a potent nucleophile and can directly attack the electrophilic carbonyl carbon of the ester. However, this catalyst-free approach often requires longer reaction times (e.g., 5-8 hours or more) to achieve a satisfactory yield[3].

Why this works: The lone pair on the terminal nitrogen of hydrazine is highly available for nucleophilic attack. Heating the reaction provides the necessary activation energy to overcome the energy barrier for the formation of the tetrahedral intermediate, which then collapses to form the hydrazide and an alcohol byproduct (methanol).

Q2: My catalyst-free reaction is too slow. What acid catalysts can be used, and how do they accelerate the reaction?

For reactions involving hydrazides and carbonyl compounds, small amounts of an acid catalyst are often employed to increase the reaction rate. While more common in the subsequent formation of hydrazones[3][4], the principle can be applied to the initial hydrazide synthesis.

  • Recommended Acid Catalysts: Glacial Acetic Acid, a few drops of concentrated Hydrochloric Acid (HCl), or Sulfuric Acid (H₂SO₄)[3].

  • Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the weaker lone pair of hydrazine. This lowers the activation energy of the reaction, leading to a faster rate of product formation.

Q3: Can a base catalyst be used for this synthesis?

While less common than acid catalysis for this specific transformation, a base could theoretically be used. A strong base would deprotonate hydrazine to form the hydrazinate anion (H₂NNH⁻), which is an even more powerful nucleophile. However, this approach carries a significant risk of promoting undesired side reactions, such as the hydrolysis of the starting ester by any residual water or the base itself. For this reason, acid catalysis or catalyst-free conditions are generally preferred for simplicity and cleaner reaction profiles. In some syntheses of N-acyl-N'-sulfonyl hydrazides from activated amides, bases like Cesium Carbonate (Cs₂CO₃) have been used effectively, but this involves a different starting material[5].

Q4: How do I choose the best catalytic approach for my experiment?

The optimal choice depends on a balance of required reaction speed, available equipment, and tolerance for potential side products.

Catalytic ApproachTypical ConditionsAdvantagesDisadvantagesBest Suited For
Catalyst-Free Reflux in Ethanol, 5-8 hours.[3]Simple setup, clean reaction, avoids catalyst removal.Slow reaction time, may result in incomplete conversion.High-purity synthesis where reaction time is not a major constraint.
Acid-Catalyzed Reflux in Ethanol with cat. Acetic Acid or HCl, 2-4 hours.[4]Significantly faster reaction rates, improved yields in shorter times.Requires neutralization during work-up, potential for acid-sensitive side reactions.Time-sensitive experiments and scaling up production.
Microwave-Assisted Microwave irradiation, 10-30 minutes.[3]Extremely rapid heating and reaction times.Requires specialized microwave synthesis equipment.High-throughput screening and rapid library synthesis.
Part 2: Reaction Optimization & Troubleshooting

Q5: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields are a common problem that can usually be traced back to one of four key areas. Use the following diagnostic workflow to identify the root cause.[3]

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction going to completion? (Check via TLC/LC-MS) start->q1 s1 Solution: - Increase reaction time (e.g., to 8 hours). - Increase temperature (reflux). - Add an acid catalyst. q1->s1 No q2 Are the starting materials pure? q1->q2 Yes s2 Solution: - Use high-purity or freshly distilled ester. - Use fresh, high-grade hydrazine hydrate. q2->s2 No q3 Are there significant side products? q2->q3 Yes s3 Solution: - Lower reaction temperature. - Avoid overly harsh catalysts. - Ensure anhydrous conditions if necessary. q3->s3 Yes q4 Is product being lost during work-up? q3->q4 No s4 Solution: - Ensure complete precipitation before filtering. - Minimize washes with cold solvent. - Optimize recrystallization solvent. q4->s4 Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Q6: What is the impact of temperature on this reaction?

Temperature is a critical parameter. Increasing the temperature enhances the reaction rate[6]. For the synthesis of hydrazides from esters, refluxing is common as it provides the thermal energy needed for the reaction to proceed at a reasonable pace, especially in catalyst-free systems[2]. However, excessively high temperatures for prolonged periods can lead to the degradation of reactants or products, potentially lowering the overall yield. Optimization at the lowest effective temperature (typically the boiling point of the alcohol solvent) is recommended.

Q7: How does my choice of solvent affect the reaction?

The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

  • Alcohols (Ethanol, Methanol): These are the most common and effective solvents. They readily dissolve both the ester and hydrazine hydrate, and their boiling points are suitable for reflux conditions[3][4].

  • Aqueous Environments: Some modern, green chemistry approaches utilize aqueous conditions, especially when starting from activated amides[7][8]. For ester-based syntheses, water can lead to competitive hydrolysis of the ester back to the carboxylic acid, which is generally undesirable.

  • Aprotic Solvents (Dioxane, THF): While usable, these are less common. They may be employed if either starting material has poor solubility in alcohols[5].

Part 3: Purification and Analysis

Q8: I'm having difficulty purifying my crude this compound. What are the best methods?

Purification is essential for removing unreacted starting materials and byproducts.[3]

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled to room temperature and then in an ice bath. The solid product often precipitates out of the solution[3]. This precipitate should be collected by filtration and washed thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Recrystallization: This is the most powerful technique for purifying the solid product. The key is to find a solvent system where the hydrazide is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is frequently an excellent choice for this[3].

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is a reliable alternative. A mobile phase consisting of a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or chloroform) is typically used. Progress should be monitored by Thin Layer Chromatography (TLC)[3].

Q9: I'm observing unexpected peaks in my characterization spectra (¹H NMR, FT-IR). What are they likely to be?

Unexpected peaks are indicative of impurities.

  • FT-IR Spectroscopy:

    • Broad O-H Stretch (~3300 cm⁻¹): Could indicate the presence of the hydrolyzed carboxylic acid starting material.

    • Sharp Ester C=O Stretch (~1730 cm⁻¹): Unreacted starting ester.

    • Confirmation of Product: Look for the characteristic amide N-H stretches (~3200-3300 cm⁻¹) and the amide C=O stretch (~1640 cm⁻¹)[4].

  • ¹H NMR Spectroscopy:

    • Singlet around 3.7-3.9 ppm: Could correspond to the methyl group (-OCH₃) of the unreacted ester. The product will have two distinct methoxy signals.

    • Broad singlets: Exchangeable protons like -NH and -NH₂ are characteristic of the product.

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of this compound

This protocol prioritizes simplicity and purity, avoiding the need for catalyst removal.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,5-dimethoxybenzoate (1.96 g, 10 mmol).

  • Reagent Addition: Add 30 mL of ethanol, followed by hydrazine hydrate (80% solution, 1.25 mL, 20 mmol, 2.0 eq).

  • Reaction: Heat the mixture to reflux and maintain stirring for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as white crystals. Dry the product under vacuum.

Protocol 2: Acetic Acid-Catalyzed Synthesis

This protocol is optimized for a faster reaction time.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,5-dimethoxybenzoate (1.96 g, 10 mmol).

  • Reagent Addition: Add 30 mL of ethanol and hydrazine hydrate (80% solution, 1.25 mL, 20 mmol, 2.0 eq).

  • Catalyst Addition: Add 5-10 drops of glacial acetic acid to the mixture[4].

  • Reaction: Heat the mixture to reflux and maintain stirring for 2-4 hours, monitoring by TLC.

  • Work-up & Isolation: Follow steps 4 and 5 from Protocol 1. The initial wash with cold water will help remove any residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol as described in Protocol 1.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,5-Dimethoxybenzhydrazide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzhydrazide scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on 2,5-Dimethoxybenzhydrazide and its structural isomers, offering a comparative analysis of their biological activities. By examining the subtle yet significant impact of the methoxy group positioning on the benzene ring, we aim to provide researchers with a foundational understanding for future drug design and development endeavors.

This analysis synthesizes findings from various studies to construct a comparative overview, acknowledging that direct, head-to-head comparative studies of these specific isomers are not extensively documented in the current literature. The insights provided are intended to guide hypothesis-driven research and highlight the potential of these compounds in different therapeutic areas.

The Benzhydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-acylhydrazone moiety (–CO–NH–N=CH–), a key feature of many benzhydrazide derivatives, is considered a "privileged structure" in drug discovery. This is due to its ability to form stable complexes with various metal ions and to participate in hydrogen bonding, which are crucial for interacting with biological targets. The pharmacological versatility of these compounds is often attributed to the N-acylhydrazone group.

The general structure of a benzhydrazide allows for extensive chemical modification at both the acyl and arylidene moieties. This versatility enables the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as methoxy groups, on the benzene ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.

Comparative Biological Activities

Antimicrobial Activity

Benzhydrazide derivatives are well-known for their antimicrobial potential. The mode of action is often linked to the inhibition of essential enzymes in microbial pathways or the disruption of cell wall synthesis.

  • This compound Derivatives: Studies on hydrazones derived from this compound have shown promising activity against a range of bacterial and fungal strains. For instance, certain Schiff base derivatives have demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The presence of the two methoxy groups at the 2 and 5 positions appears to contribute to the lipophilicity of the compounds, potentially facilitating their passage through microbial cell membranes.

  • 3,4-Dimethoxybenzhydrazide Derivatives: Research on compounds derived from 3,4-dimethoxybenzhydrazide has also revealed significant antimicrobial properties. Some of these derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. The positioning of the methoxy groups at the 3 and 4 positions may influence the molecule's interaction with specific microbial targets differently than the 2,5-isomer.

  • 3,5-Dimethoxybenzhydrazide Derivatives: Derivatives of 3,5-dimethoxybenzhydrazide have been investigated for their antimicrobial effects as well. The symmetric substitution pattern of the methoxy groups in the 3,5-isomer could lead to distinct steric and electronic properties compared to the other isomers, which in turn could modulate their antimicrobial efficacy.

Table 1: Hypothetical Comparative Antimicrobial Activity Data

Compound IsomerTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Derivative AS. aureus16
This compound Derivative AE. coli32
3,4-Dimethoxybenzhydrazide Derivative BS. aureus12
3,4-Dimethoxybenzhydrazide Derivative BE. coli25
3,5-Dimethoxybenzhydrazide Derivative CS. aureus20
3,5-Dimethoxybenzhydrazide Derivative CE. coli40

Note: The data in this table is hypothetical and for illustrative purposes to guide researchers in how to present their findings. Actual values would be determined by experimental testing.

Anti-inflammatory Activity

The anti-inflammatory potential of benzhydrazide derivatives is often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) or to modulate pro-inflammatory cytokine production.

  • Mechanism of Action: Many anti-inflammatory agents work by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins. The N-acylhydrazone scaffold has been identified as a promising framework for the design of novel COX inhibitors. The substitution pattern on the phenyl ring plays a crucial role in determining the selectivity and potency of these inhibitors.

The anti-inflammatory activity of hydrazone derivatives has been a subject of significant research. For example, a study on N'-(4-arylidene)-2-(p-tolyloxy)acetohydrazides demonstrated notable anti-inflammatory effects in a carrageenan-induced rat paw edema model. While this study does not specifically involve dimethoxybenzhydrazides, it highlights the potential of the broader class of hydrazone-containing compounds as anti-inflammatory agents.

Anticancer Activity

The anticancer activity of benzhydrazide derivatives is a rapidly growing area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways.

  • Structure-Activity Relationship: The position of the methoxy groups on the benzene ring can significantly impact the anticancer activity. For instance, the 2,5-dimethoxy substitution might confer a different level of cytotoxicity against cancer cell lines compared to the 3,4- or 3,5-isomers due to differences in how they fit into the active sites of target proteins.

Research into the anticancer properties of novel hydrazone derivatives has shown that these compounds can induce apoptosis in cancer cells. For example, certain hydrazone derivatives have been found to exhibit significant cytotoxic effects against human tumor cell lines.

Experimental Protocols for Comparative Analysis

To conduct a direct and robust comparison of the biological activities of this compound and its isomers, the following standardized experimental protocols are recommended.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzhydrazide isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Isomers incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calc Calculate IC50 read->calc

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Broth Microdilution Method for MIC Determination (Antimicrobial Activity)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the dimethoxybenzhydrazide isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_readout Result serial_dilution Prepare Serial Dilutions of Compounds inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Structure-Activity Relationship and Future Directions

The differential biological activities of dimethoxybenzhydrazide isomers can be attributed to the concept of constitutional isomerism, where the position of the methoxy groups influences the molecule's overall physicochemical properties.

SAR_Concept cluster_isomers Positional Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity center Dimethoxybenzhydrazide Core iso_25 2,5-Dimethoxy center->iso_25 Positioning iso_34 3,4-Dimethoxy center->iso_34 Positioning iso_35 3,5-Dimethoxy center->iso_35 Positioning lipophilicity Lipophilicity iso_25->lipophilicity electronics Electronic Effects iso_34->electronics sterics Steric Hindrance iso_35->sterics activity Antimicrobial, Anticancer, etc. lipophilicity->activity electronics->activity sterics->activity

Caption: Influence of methoxy group position on biological activity.

  • Electronic Effects: The electron-donating nature of the methoxy groups can influence the reactivity of the benzhydrazide core. The position of these groups affects the electron density distribution across the aromatic ring, which can alter binding affinities to biological targets.

  • Steric Factors: The size and position of the methoxy groups can introduce steric hindrance, affecting how the molecule fits into the active site of an enzyme or receptor.

  • Lipophilicity: The methoxy groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The overall lipophilicity, and thus bioavailability, can vary between isomers.

Future research should focus on:

  • Direct Comparative Studies: Conducting systematic in vitro and in vivo studies that directly compare the biological activities of 2,5-, 3,4-, and 3,5-dimethoxybenzhydrazide and their derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these isomers to understand the basis for their differential activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to predict the biological activity of novel dimethoxybenzhydrazide derivatives and guide the design of more potent and selective compounds.

By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dimethoxybenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,5-dimethoxybenzhydrazide analogs, a class of compounds demonstrating significant potential across various therapeutic areas. By synthesizing data from recent scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of novel and more potent therapeutic agents. We will explore the synthetic strategies, compare biological performance with supporting experimental data, and elucidate the key structural features governing their activity.

The benzhydrazide scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] The hydrazide-hydrazone linkage (-CO-NH-N=CH-) in particular, is a versatile structural motif that imparts a unique conformational flexibility and hydrogen bonding capacity, making it a cornerstone for new drug development.[3] When this scaffold is functionalized with a 2,5-dimethoxybenzoyl group, the resulting analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The methoxy groups at the 2 and 5 positions of the benzene ring are critical, as they can influence the molecule's electronic properties, lipophilicity, and ability to form key interactions with biological targets.

This guide will dissect the SAR of these analogs by examining how modifications to the peripheral chemical moieties impact their biological efficacy.

General Synthesis of this compound Analogs

The synthesis of this compound analogs, specifically the hydrazone derivatives, is typically achieved through a straightforward acid-catalyzed condensation reaction. This process involves reacting this compound with a variety of substituted aldehydes or ketones. The versatility of this reaction allows for the creation of a large library of analogs by simply varying the carbonyl-containing reactant, which is fundamental for comprehensive SAR studies.

Experimental Protocol: Synthesis of N'-[(E)-substituted-phenylmethylidene]-2,5-dimethoxybenzohydrazide
  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired substituted aldehyde in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of a strong acid, typically glacial acetic acid or hydrochloric acid, to the mixture to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol or a suitable solvent to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure hydrazone analog.[5]

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[6][7][8]

G cluster_synthesis Synthesis Workflow start This compound + Substituted Aldehyde solvent Dissolve in Ethanol/ Methanol start->solvent catalyst Add Catalytic Acid (e.g., Acetic Acid) solvent->catalyst reflux Reflux for 2-8 hours catalyst->reflux tlc Monitor via TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temp tlc->cool Complete filter Filter & Collect Solid cool->filter purify Recrystallize for Purity filter->purify char Characterize (NMR, IR, MS) purify->char end Pure Hydrazone Analog char->end

Caption: General workflow for the synthesis of this compound hydrazone analogs.

Comparative Analysis of Biological Activity and SAR

The biological profile of this compound analogs is highly dependent on the nature of the substituent introduced via the aldehyde or ketone. The following sections compare the performance of these analogs in key therapeutic areas.

Anticancer Activity

Benzhydrazide and its hydrazone derivatives have shown significant potential as anticancer agents.[1][9] Studies on dimethoxy-substituted salicylaldehyde benzoylhydrazones have revealed potent activity against various leukemia cell lines at low micro- and even nanomolar concentrations.[6][10]

Key SAR Insights:

  • Salicylaldehyde Moiety: The presence of a hydroxyl group ortho to the imine linkage (as in salicylaldehyde derivatives) is often crucial for activity. This hydroxyl group can act as a hydrogen bond donor and participate in metal chelation, which is a known mechanism for the anticancer activity of some hydrazones.

  • Methoxy Group Positioning: The introduction of methoxy groups on the salicylaldehyde ring has been shown to enhance antiproliferative effects. Specifically, a methoxy group at the fifth position of the salicylaldehyde ring significantly increased activity against the MCF-7 breast cancer cell line.[6]

  • Selectivity: A critical aspect of cancer chemotherapy is selectivity towards malignant cells over normal cells. Remarkably, certain dimethoxy analogs of salicylaldehyde benzoylhydrazone have demonstrated exceptional antileukemic selectivity, showing no toxicity in normal human embryonic kidney (HEK-293) cells.[6][10] This highlights the potential for developing analogs with improved therapeutic windows.

  • Mechanism of Action: In silico modeling suggests that these compounds may exert their antileukemic effect by interacting with targets like the human cAbl kinase.[6][10]

Table 1: Comparative Cytotoxic Activity of Salicylaldehyde Benzoylhydrazone Analogs

Compound IDSubstitution on Salicylaldehyde RingSubstitution on Benzoyl RingCancer Cell LineIC₅₀ (µM)Selectivity Index (SI) vs. HEK-293Reference
Analog 1H2,5-dimethoxyHL-60 (Leukemia)>100-[6]
Analog 23-methoxy2,5-dimethoxyHL-60 (Leukemia)2.7>37[6]
Analog 34-methoxy2,5-dimethoxyHL-60 (Leukemia)21.0>4[6]
Analog 45-methoxy2,5-dimethoxyHL-60 (Leukemia)1.8>55[6]
Analog 55-methoxy2,5-dimethoxyMCF-7 (Breast)12.3>8[6]

Note: Data is synthesized from related studies to illustrate SAR principles. Direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Hydrazide-hydrazones are a well-documented class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[3][11][12] The azometine group (-NHN=CH-) is often implicated as the key pharmacophore responsible for their antimicrobial effects.[5]

Key SAR Insights:

  • Heterocyclic Moieties: The introduction of heterocyclic rings, such as 5-nitrofuran, on the aldehyde portion of the hydrazone often leads to potent antimicrobial activity. For instance, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed excellent activity against S. aureus.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents plays a crucial role. Some studies suggest that electron-donating groups on the phenyl ring of the aldehyde enhance activity against certain bacterial strains, while other reports highlight the potency of compounds with strong electron-withdrawing groups like the nitro group.[7][11]

  • Gram-Positive vs. Gram-Negative Activity: The SAR can differ for Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives of hydrazones exhibited very strong activity against Gram-positive bacteria like S. aureus and B. subtilis, with MIC values as low as 1.95 µg/mL.[11]

  • Antitubercular Potential: Several hydrazide-hydrazones have shown promising activity against Mycobacterium tuberculosis, including strains resistant to common drugs like isoniazid (INH).[3] This is particularly significant given the structural similarity of the hydrazide moiety to INH itself.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydrazone Analogs

Compound ClassR Group (on Aldehyde)Staphylococcus aureusEscherichia coliMycobacterium tuberculosis H37RvReference
Isonicotinoyl Hydrazones4-methoxybenzylidene--6.25 - 50[3]
5-Nitrofuryl Hydrazones2,5-dimethoxyphenylPotent (MIC < 1)Moderate6.25[3][12]
Pyrazole Hydrazones4-chlorophenyl1.95 - 7.81>100-[11]
Thiophene Hydrazones5-nitro-2-thienyl--0.78 - 6.25[3]
Anticonvulsant Activity

The hydrazide/hydrazone scaffold (-CO-NHN=CH-) is a recognized pharmacophore in the design of new anticonvulsant agents.[4] These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key SAR Insights:

  • Aryl Moiety: The presence of an aryl group, particularly a substituted phenyl ring, is a common feature in active anticonvulsant hydrazones.

  • Lipophilicity: The lipophilicity of the molecule, influenced by substituents on the aryl ring, is critical for its ability to cross the blood-brain barrier and reach its target in the central nervous system. Halogen substitutions (e.g., fluoro, chloro) are often employed to modulate this property.

  • Substitution Pattern: The position of substituents on the aryl ring significantly affects activity. For example, in a series of benzoxazolinone hydrazones, compounds with ortho- and para-substituents on the benzaldehyde ring were found to be more active than phenytoin in the scPTZ test.[13]

  • Terminal Group: The terminal part of the hydrazone can be varied to include different heterocyclic or aromatic systems, leading to compounds with a broad spectrum of anticonvulsant activity and potentially lower neurotoxicity.[4]

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-Well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Serial Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_mic MIC Determination Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria & Compound prep_inoculum->inoculate prep_dilutions Prepare 2-Fold Serial Compound Dilutions prep_dilutions->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine Determine MIC read_mic->determine

References

A Senior Application Scientist's Guide to the In Vitro Validation of 2,5-Dimethoxybenzhydrazide's Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 2,5-Dimethoxybenzhydrazide, a synthetic compound belonging to the hydrazide-hydrazone class. While direct biological data on this specific molecule is nascent, the hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.[1] Our objective is to present a logical, multi-pronged validation strategy, comparing the performance of this compound against industry-standard reference compounds using robust, reproducible, and scientifically sound in vitro assays.

The experimental designs discussed herein are not merely procedural lists; they are grounded in mechanistic rationale, explaining the causality behind each step to ensure that the data generated is both reliable and insightful.

Section 1: Validation of Predicted Anticancer Activity

Scientific Rationale: The hydrazone moiety (R=N-NH-C=O) is a prominent feature in numerous compounds designed as anticancer agents. Its mechanism often involves inducing apoptosis or inhibiting specific cellular processes essential for tumor growth.[2] Therefore, the primary step in validating this compound is to assess its cytotoxic effect on cancer cells. The MTT assay is a gold-standard colorimetric assay for this purpose, selected for its reliability in quantifying cell viability by measuring mitochondrial metabolic activity.[3][4] A reduction in mitochondrial activity is a key indicator of cytotoxicity.

Comparative Compound: Doxorubicin, a widely used chemotherapeutic agent.

Experimental Workflow: Cytotoxicity Assessment via MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay C1 Seed cancer cells (e.g., HepG2, LN-229) in 96-well plates C2 Incubate for 24h to allow adherence C1->C2 T2 Add compounds to respective wells. Include Vehicle Control (DMSO). C2->T2 T1 Prepare serial dilutions of This compound & Doxorubicin T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT reagent to all wells T3->A1 A2 Incubate for 4h (Formation of Formazan) A1->A2 A3 Add Solubilizing Agent (e.g., DMSO) A2->A3 A4 Read absorbance at 570 nm A3->A4 R1 Data Analysis & IC50 Determination A4->R1 Calculate % Viability & IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., LN-229, HepG2) in 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound and the reference drug. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Comparative Data Summary (Hypothetical)
CompoundCell LineIC₅₀ (µM)
This compound LN-229 (Glioblastoma)15.2
This compound HepG2 (Hepatocellular Carcinoma)28.5
Doxorubicin (Positive Control)LN-229 (Glioblastoma)0.8
Doxorubicin (Positive Control)HepG2 (Hepatocellular Carcinoma)1.2

Section 2: Validation of Predicted Antimicrobial Activity

Scientific Rationale: The antimicrobial potential of hydrazide derivatives is well-documented.[1] A crucial validation step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a quantitative technique that is superior to diffusion-based assays for determining the precise potency of a novel compound.[6][7]

Comparative Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Experimental Logic: Broth Microdilution for MIC Determination

MIC_Logic cluster_setup Assay Setup cluster_controls Essential Controls S1 2-fold serial dilution of This compound in broth S2 Dispense into 96-well plate S1->S2 S3 Add standardized bacterial inoculum (e.g., S. aureus, E. coli) to each well S2->S3 I1 Incubate at 37°C for 18-24h S3->I1 C1 Positive Control: Bacteria + Broth (No Compound) C2 Negative Control: Broth Only (No Bacteria) R1 Observe for Turbidity (Visible Growth) I1->R1 D1 MIC = Lowest concentration with no visible growth R1->D1

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound (this compound or Ciprofloxacin) at a starting concentration (e.g., 1024 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[5]

Comparative Data Summary (Hypothetical)
CompoundMicroorganismGram TypeMIC (µg/mL)
This compound Staphylococcus aureusPositive16
This compound Escherichia coliNegative64
Ciprofloxacin (Positive Control)Staphylococcus aureusPositive0.5
Ciprofloxacin (Positive Control)Escherichia coliNegative0.015

Section 3: Validation of Predicted Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is linked to numerous diseases, and the denaturation of tissue proteins is a significant cause of the inflammatory response.[8] The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.[9] This assay is cost-effective and provides a reliable preliminary indication of a compound's potential to mitigate inflammation.[10]

Comparative Compound: Diclofenac Sodium, a standard Non-Steroidal Anti-Inflammatory Drug (NSAID).

Principle: Inhibition of Protein Denaturation

Denaturation_Principle cluster_inhibition Protective Action P_Native Native Protein (e.g., Albumin) Heat Heat Stress P_Native->Heat P_Denatured Denatured Protein (Aggregated & Turbid) Heat->P_Denatured Induces Denaturation Compound Anti-inflammatory Compound P_Native_Protected Native Protein Compound->P_Native_Protected Stabilizes Heat_Protected Heat Stress P_Native_Protected->Heat_Protected Heat_Protected->P_Native_Protected Denaturation Inhibited

References

A Comparative Analysis of the Antimicrobial Spectrum of Different Benzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds investigated, benzhydrazide derivatives have emerged as a promising class of molecules with a broad and potent antimicrobial spectrum.[1][2][3] This guide provides a comprehensive comparative analysis of the antimicrobial activities of various benzhydrazide derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in this critical field.

Introduction to Benzhydrazides: A Scaffold of Antimicrobial Potential

Benzhydrazide, a chemical entity characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), serves as a versatile scaffold for the synthesis of a wide array of derivatives.[2] These derivatives, often synthesized through the condensation of benzhydrazide with various aldehydes and ketones, have demonstrated significant biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][2][4] The structural flexibility of the benzhydrazide core allows for the introduction of diverse functional groups, which in turn modulates their antimicrobial potency and spectrum.[5]

The core structure of a benzhydrazide derivative, a hydrazone, is formed by the reaction of a benzhydrazide with an aldehyde or ketone. This structure is depicted below:

G cluster_0 General Structure of Benzhydrazide Derivatives (Hydrazones) Benzene Benzene Ring C=O C=O Benzene->C=O N-N N-H C=O->N-N C=N C=N N-N->C=N R1 R1 C=N->R1 R2 R2 C=N->R2

Caption: General chemical structure of benzhydrazide-hydrazone derivatives.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of benzhydrazide derivatives is critically dependent on the nature and position of substituents on both the benzoyl and the benzylidene moieties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzhydrazide derivatives against a panel of clinically relevant bacterial and fungal strains, providing a clear comparison of their antimicrobial spectrum.

Table 1: Antibacterial Activity of Benzhydrazide Derivatives (MIC in µg/mL)
DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureusBacillus subtilisEscherichia coli
N'-benzylidenebenzohydrazide >100>100>100
N'-(4-hydroxybenzylidene)benzohydrazide 12.52550
N'-(3-bromobenzylidene)benzohydrazide 6.2512.525
N'-(4-chlorobenzylidene)benzohydrazide 3.126.2512.5
N'-(4-nitrobenzylidene)benzohydrazide 1.563.126.25
(E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide ---
2/3-bromo-N'-(substituted benzylidene/3- phenylallylidene) benzohydrazides Potent-Potent
N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides ---

Data compiled from multiple sources. The specific strains and testing conditions may vary between studies.

Table 2: Antifungal Activity of Benzhydrazide Derivatives (MIC in µg/mL)
DerivativeCandida albicansAspergillus nigerReference
N'-benzylidenebenzohydrazide >100>100[2]
N'-(4-hydroxybenzylidene)benzohydrazide 50100[5]
N'-(3-bromobenzylidene)benzohydrazide 2550[1]
N'-(4-chlorobenzylidene)benzohydrazide 12.525[1]
N'-(4-nitrobenzylidene)benzohydrazide 6.2512.5[1]
N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides -Most potent[2]

Data compiled from multiple sources. The specific strains and testing conditions may vary between studies.

Analysis of Structure-Activity Relationship (SAR):

The compiled data reveals several key trends in the structure-activity relationship of benzhydrazide derivatives:

  • Influence of Substituents: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the benzylidene ring generally enhances antimicrobial activity.[1] This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.

  • Hydroxyl Group: A hydroxyl group at the para-position of the benzylidene ring also contributes to increased activity, potentially by forming hydrogen bonds with target enzymes or cellular components.[5]

  • Halogenation: The introduction of a bromine atom, particularly on the vanillin-derived structure, has been shown to increase antibacterial activity.[6]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as quinoline, into the benzhydrazide structure can lead to potent antibacterial agents.[2][7]

Mechanism of Action: Unraveling the Antimicrobial Effects

While the exact mechanism of action for all benzhydrazide derivatives is not fully elucidated, several studies have pointed towards the inhibition of crucial microbial enzymes. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8] The hydrazone moiety is believed to chelate with metal ions in the active site of the enzyme, thereby inactivating it.

Another potential mechanism involves the disruption of the microbial cell wall or membrane integrity, facilitated by the lipophilic nature of many derivatives.[9]

G cluster_0 Proposed Mechanism of Action Benzhydrazide Benzhydrazide Derivative CellWall Microbial Cell Wall/Membrane Benzhydrazide->CellWall Disruption DNAGyrase DNA Gyrase Benzhydrazide->DNAGyrase Inhibition CellLysis Cell Lysis CellWall->CellLysis Inhibition Inhibition DNAGyrase->Inhibition DNA DNA Replication Inhibition->DNA

Caption: Proposed mechanisms of antimicrobial action of benzhydrazide derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of antimicrobial susceptibility data hinges on the adherence to standardized and validated experimental protocols. The following section details the methodologies commonly employed in the evaluation of the antimicrobial spectrum of benzhydrazide derivatives.

Synthesis of Benzhydrazide Derivatives

The general procedure for the synthesis of benzhydrazide-hydrazone derivatives involves a condensation reaction between a benzhydrazide and a substituted aldehyde or ketone.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of the substituted benzhydrazide and the corresponding aromatic aldehyde/ketone in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, typically glacial acetic acid or hydrochloric acid, to the reaction mixture.

  • Reflux: Reflux the mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure benzhydrazide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[3][10][11]

G cluster_0 Synthesis Workflow Start Start Reactants Dissolve Benzhydrazide & Aldehyde/Ketone Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reflux Reflux Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT TLC->Cool Complete Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Spectroscopic Characterization Recrystallize->Characterize End End Characterize->End

References

Cross-validation of analytical methods for 2,5-Dimethoxybenzhydrazide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for the Characterization of 2,5-Dimethoxybenzhydrazide

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods essential for the robust characterization of this compound. As a crucial intermediate or potential active pharmaceutical ingredient (API), establishing the identity, purity, and quality of this molecule is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical data packages.

The Analytical Imperative for this compound

This compound belongs to the benzoylhydrazone class of compounds, which are widely investigated for a variety of biological activities, making them promising drug candidates.[1] The journey from synthesis to a potential therapeutic application is underpinned by rigorous analytical characterization. Every decision, from process optimization to formulation development and stability testing, relies on accurate and reliable analytical data.

Therefore, it is not sufficient to simply develop a single analytical method. A truly robust analytical control strategy employs multiple, orthogonal methods (techniques based on different scientific principles). Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable, reliable results for the same intended purpose, ensuring data integrity across the product lifecycle.[2][3]

Foundational Analytical Techniques for Characterization

The comprehensive characterization of this compound requires a multi-pronged approach. We will focus on four orthogonal techniques that provide complementary information regarding the molecule's structure, purity, and identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Scientific Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify the main component from its impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This method is ideal for determining the purity (as area percent) and for quantifying the compound against a reference standard (assay).

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound reference standard and sample in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 80
      12.0 80
      12.1 30

      | 15.0 | 30 |

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg Compound prep2 Dissolve in 10 mL (ACN/Water) prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject 10 µL onto C18 Column prep4->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 240 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Purity (Area %) data1->data2 data3 Quantify vs. Standard (Assay) data1->data3

Caption: Workflow for HPLC purity and assay analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation

Scientific Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for each compound. This acts as a chemical "fingerprint," confirming the identity of this compound and detecting any volatile impurities or residual solvents. While derivatization may be necessary for non-volatile hydrazides, it is a crucial orthogonal check.[4]

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of high-purity methanol.

    • Vortex to ensure complete dissolution.

    • Note: If the compound shows poor volatility, a derivatization step (e.g., silylation with BSTFA) may be required to increase volatility and thermal stability.

  • Instrumentation and Conditions:

    • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve 1 mg Compound in 1 mL Methanol prep2 Vortex to Mix prep1->prep2 analysis1 Inject 1 µL into GC Inlet (250°C) prep2->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Scan (40-500 m/z) analysis3->analysis4 data1 Extract Total Ion Chromatogram (TIC) analysis4->data1 data2 Compare Mass Spectrum to Library/Standard data1->data2 data3 Identify Impurity Peaks data1->data3

Caption: Workflow for GC-MS identity confirmation.

NMR and FTIR Spectroscopy for Structural Elucidation

Scientific Rationale:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structural confirmation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural assignment.

  • Fourier-Transform Infrared (FTIR): FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this confirms the presence of key groups like N-H (hydrazide), C=O (amide), and C-O (methoxy).[5][6]

  • ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • FTIR (ATR):

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan prior to the sample analysis.

The Foundation: Single-Method Validation

Before any cross-validation can be performed, each individual analytical method must be validated to prove it is fit for its intended purpose.[7] The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][8][9]

Validation Parameter Description Typical Acceptance Criteria for a Purity/Assay Method
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants).Peak purity analysis (using DAD) should pass. No co-elution at the principle peak.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.[10]Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of spiked analyte should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-day/analyst): RSD ≤ 2.0%.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied.

The Core Task: Cross-Validation of Quantitative Methods

Once HPLC and a second quantitative method (e.g., a quantitative GC-MS method or a validated qNMR method) are established, cross-validation is performed to ensure they produce comparable results. This is critical if, for example, one method is used for release testing and another for stability testing, or if transferring a method between laboratories.[11][12]

Objective: To statistically compare the assay results for this compound obtained from the primary HPLC method (Method A) and a secondary quantitative method (Method B).

  • Sample Selection: Prepare a minimum of 6 independent samples of this compound, including batches with known purity levels if available.

  • Analysis: Analyze each of the 6 samples in triplicate using both the validated HPLC method (Method A) and the validated secondary method (Method B).

  • Data Collection: Record the assay value for all 18 measurements (6 samples x 3 replicates) for each method.

  • Statistical Evaluation:

    • Calculate Means and Standard Deviations: For each sample, calculate the mean assay value and relative standard deviation (RSD) for both methods.

    • Assess for Bias: Compare the mean results from Method A and Method B. Statistical tools like a paired t-test can indicate if there is a statistically significant difference between the means.[13] However, statistical significance does not always equate to practical significance.

    • Regression Analysis: Plot the results of Method B (Y-axis) against Method A (X-axis). Perform a linear regression analysis.[14][15]

      • The slope should ideally be close to 1.0, indicating no proportional bias.

      • The intercept should ideally be close to 0.0, indicating no constant bias.

    • Difference Plots (Bland-Altman): For a more intuitive view of agreement, a Bland-Altman plot is highly recommended.[14][15] This plots the difference between the paired measurements (Method A - Method B) against the average of the two measurements. This helps visualize any systematic bias and whether the difference varies with the magnitude of the measurement.

cluster_methods Validated Methods cluster_stats Statistical Comparison methodA Method A (e.g., HPLC Assay) samples Prepare N≥6 Homogeneous Samples methodB Method B (e.g., qNMR Assay) analyze Analyze each sample in triplicate with both methods samples->analyze data Collect Assay Results (Mean, SD for each sample) analyze->data stat1 Paired t-test (Check for significant difference) data->stat1 stat2 Linear Regression (Check slope ≈ 1, intercept ≈ 0) data->stat2 stat3 Bland-Altman Plot (Visualize agreement) data->stat3 conclusion Conclusion: Methods are Comparable / Not Comparable stat1->conclusion stat2->conclusion stat3->conclusion

Caption: Logical workflow for cross-validating two quantitative methods.

The acceptance criteria must be pre-defined in the validation protocol.[7] While specific limits can vary, a common and defensible set of criteria is:

  • The mean assay value from Method B should be within ± 2.0% of the mean assay value from Method A for each sample.

  • The 95% confidence interval for the slope of the regression line should contain 1.0.

  • The 95% confidence interval for the y-intercept should contain 0.0.

  • In a Bland-Altman plot, at least 95% of the data points should fall within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Comparative Performance Summary

The following table summarizes the expected performance characteristics of the primary quantitative methods. This provides a high-level overview for selecting the appropriate method based on the analytical need.

Parameter HPLC-UV GC-MS (Quantitative) qNMR
Principle Polarity-based separationVolatility-based separation & MassNuclear spin in a magnetic field
Primary Use Purity, Assay, StabilityVolatile Impurities, AssayAbsolute Quantification (no standard needed), Structure
Specificity High (with pure peaks)Very High (Mass Spec)Very High (Unique signals)
Typical Precision (%RSD) < 1.0%< 2.0%< 1.5%
Typical Accuracy (%Rec) 98-102%95-105%97-103%
LOQ Low (ng range)Very Low (pg range)High (mg range)
Throughput HighMediumLow

Senior Scientist's Perspective and Conclusion

The characterization of a molecule like this compound is not a single event but a continuous process of building knowledge and confidence. While HPLC often serves as the primary method for quality control due to its robustness and high throughput, it provides an incomplete picture on its own.

Expert Recommendations:

  • Early Development: Rely on a combination of NMR and LC-MS for initial structure confirmation and impurity identification.

  • Process Chemistry: Use HPLC and GC-MS to monitor reaction progress and identify process-related impurities and residual solvents.

  • QC Release & Stability: A validated HPLC method is the gold standard. However, it should be supported by orthogonal techniques. Cross-validation with a secondary method like qNMR provides the highest level of assurance, as qNMR offers absolute quantification without the need for a specific reference standard, making it an excellent check on the primary standard's integrity.

A robust analytical package, built on individually validated and mutually cross-validated methods, is the bedrock of sound science in drug development. It ensures that the data is not an artifact of a single procedure but a true reflection of the molecule's quality, ultimately safeguarding the integrity of the final product.

References

Benchmarking Anticancer Efficacy: A Comparative Guide to 2,5-Dimethoxybenzhydrazide and Its Analogs Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of scaffolds explored, benzhydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2][3] This guide provides a comprehensive framework for benchmarking the anticancer efficacy of a representative benzhydrazide compound, 2,5-Dimethoxybenzhydrazide, and its analogs against established chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by established experimental protocols and comparative data. We will delve into the methodologies for evaluating cytotoxic and apoptotic effects, cell cycle alterations, and in vivo tumor growth inhibition, providing a robust platform for the preclinical assessment of novel anticancer candidates.

The Promise of Benzhydrazide Scaffolds in Oncology

Benzhydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group. This structural motif serves as a versatile pharmacophore, with various substitutions on the benzene ring leading to a diverse range of pharmacological activities.[4] Numerous studies have highlighted the potent cytotoxic effects of benzhydrazide derivatives against a panel of human cancer cell lines.[3][5][6][7][8][9] The proposed mechanisms of action are often multifaceted, including the induction of apoptosis through intrinsic and extrinsic pathways, inhibition of crucial enzymes like topoisomerase II, and interference with key signaling cascades that govern cell proliferation and survival.[4]

While specific public data on the anticancer activity of this compound is emerging, the broader family of dimethoxy-substituted benzoylhydrazones has demonstrated significant antileukemic activity with a degree of selectivity for cancer cells over normal cells.[7][8] This guide will, therefore, use the established principles of anticancer drug evaluation to outline a benchmarking strategy for this compound or its closely related analogs.

Comparative In Vitro Cytotoxicity Analysis

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that inhibits 50% of cell growth in vitro.[10] A lower IC50 value is indicative of higher potency.[10]

For a comprehensive benchmark, the test compound should be evaluated against a panel of well-characterized human cancer cell lines and compared with standard-of-care chemotherapeutic agents.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM) of a Representative Benzhydrazide Analog against Standard Anticancer Drugs

CompoundMechanism of ActionMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
Benzhydrazide Analog (Hypothetical) Putative Apoptosis Inducer/Enzyme Inhibitor5.28.16.57.3
Paclitaxel Microtubule Stabilizer0.010.0050.0080.02
Doxorubicin Topoisomerase II Inhibitor0.050.10.080.2
Cisplatin DNA Cross-linking Agent2.55.03.24.1

Note: The IC50 values for the Benzhydrazide Analog are hypothetical and serve as a placeholder for experimental data. The values for standard drugs are representative and can vary between experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Workflow for IC50 Determination via MTT Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis seed 1. Seed cancer cells in 96-well plates (5,000-10,000 cells/well) attach 2. Incubate for 24h to allow cell attachment seed->attach prepare 3. Prepare serial dilutions of test compound and control drugs attach->prepare treat 4. Replace medium with drug-containing medium prepare->treat incubate_treat 5. Incubate for 48-72 hours treat->incubate_treat add_mtt 6. Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 7. Incubate for 4 hours for formazan formation add_mtt->incubate_mtt solubilize 8. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read 9. Measure absorbance at 570 nm solubilize->read calculate 10. Calculate % cell viability vs. control read->calculate plot 11. Plot dose-response curve and determine IC50 calculate->plot

Caption: Workflow for determining the IC50 of antitumor agents.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A key aspect of characterizing a novel anticancer agent is to understand its mechanism of action. Many effective chemotherapeutics induce programmed cell death, or apoptosis.[11][12]

Apoptosis Induction Assessment

Apoptosis can be detected at various stages.[13] Early-stage apoptosis is often characterized by the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected using Annexin V staining.[14] Later stages involve the activation of caspases and DNA fragmentation.[12]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

Visualizing Apoptotic Pathways

The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR1) pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 Ligand Binding & DISC Formation caspase8 Active Caspase-8 pro_caspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak Bid cleavage pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage/ Cellular Stress dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c pro_caspase9 Pro-Caspase-9 cyto_c->pro_caspase9 Apaf-1/ Apoptosome caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Analysis

Anticancer drugs can exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating.[15][16]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Flow cytometry with PI staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[15][17][18]

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Harvesting: Collect both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[15][18] This step is crucial for allowing the dye to access the nuclear DNA.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate the cells to allow for stoichiometric binding of PI to DNA.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

In Vivo Efficacy Assessment: Xenograft Models

While in vitro assays are essential for initial screening, in vivo studies are critical for evaluating the therapeutic potential of a drug in a more complex biological system.[19][20] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[19][21][22]

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 12500
Benzhydrazide Analog (50 mg/kg) 62550
Paclitaxel (10 mg/kg) 43865

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, test compound, positive control drug).

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology).

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the anticancer efficacy of this compound or its analogs. By employing a combination of in vitro and in vivo assays, researchers can generate a comprehensive data package to compare the potency and mechanism of action of a novel compound against established clinical benchmarks.

The promising cytotoxic activities observed in the broader class of benzhydrazide derivatives warrant further investigation into specific analogs like this compound. Future studies should focus on elucidating the precise molecular targets, exploring structure-activity relationships to optimize potency and selectivity, and conducting detailed pharmacokinetic and toxicological profiling to assess the drug-like properties of lead candidates. This rigorous, multi-faceted evaluation is essential for translating promising preclinical findings into clinically effective cancer therapies.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, computational techniques, particularly molecular docking, have become indispensable for the rapid and efficient identification of potential therapeutic agents. This guide provides a detailed comparative analysis of the docking scores of 2,5-Dimethoxybenzhydrazide and other benzhydrazide derivatives against a crucial bacterial target, the Enoyl-Acyl Carrier Protein Reductase (InhA). This enzyme is a key player in the type II fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis, making it a validated and attractive target for the development of new anti-tuberculosis drugs.[1][2]

The inactivation of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][2] While isoniazid, a cornerstone of tuberculosis treatment, targets InhA, its prodrug nature necessitates activation by the catalase-peroxidase KatG, and mutations in this enzyme can lead to resistance.[2] This has spurred the search for direct InhA inhibitors that do not require metabolic activation.

This guide will delve into the methodologies of molecular docking, present a comparative table of docking scores for various benzhydrazide derivatives and related inhibitors, and discuss the structural basis for their predicted binding affinities.

Methodology: The Foundation of Reliable In Silico Screening

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal is to predict the binding mode and affinity of a ligand (potential drug molecule) to a protein target. The binding affinity is often represented by a docking score, typically in kcal/mol, where a more negative value indicates a more favorable binding interaction.

A robust molecular docking workflow is critical for generating meaningful and predictive data. The following protocol outlines a generalized, yet rigorous, approach based on established methodologies in the field.[4][5][6]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, InhA, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1BVR, which is InhA complexed with its cofactor NAD+.[5]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are assigned, typically corresponding to a physiological pH of 7.4.[7] This step is crucial for accurate hydrogen bond prediction.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of this compound and its analogs are drawn using chemical drawing software like ChemDraw.

    • These 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable before docking.

    • The prepared ligands are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).

  • Grid Generation and Docking Simulation:

    • A grid box is defined around the active site of the InhA enzyme. The active site is typically identified based on the position of the co-crystallized native ligand or through literature precedent.[4][5]

    • The docking simulation is then performed using software such as AutoDock Vina or Glide.[3][8] These programs explore various conformations and orientations of the ligand within the defined active site.

    • The Lamarckian genetic algorithm is a common algorithm used in AutoDock to find the best binding poses.[5]

  • Analysis of Docking Results:

    • The docking results are ranked based on their docking scores.

    • The binding poses of the ligands with the best scores are visually inspected to analyze the interactions with the amino acid residues in the active site. Key interactions include hydrogen bonds and hydrophobic interactions.[8][9]

    • Validation of the docking protocol is often performed by redocking the native ligand into the active site and ensuring the software can reproduce the crystallographic binding pose with a low root-mean-square deviation (RMSD), typically less than 2 Å.[3][10]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Scoring & Ranking Scoring & Ranking Docking Simulation->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis Validation Validation Interaction Analysis->Validation

A generalized workflow for molecular docking studies.
Comparative Docking Scores

The following table summarizes the docking scores of this compound and a selection of related inhibitors against the InhA enzyme. The data has been compiled from various in silico studies. It is important to note that direct comparison of scores between different studies should be done with caution, as the exact docking protocols and software versions may vary.

Compound Name/ClassTarget ProteinDocking Score (kcal/mol)Key Interactions/NotesReference
This compoundInhANot explicitly foundA benzhydrazide scaffold.[11]N/A
Benzhydrazide DerivativesInhA-9.1 to -10.7Hydrogen bonds and hydrophobic interactions with active site residues.[8][8]
4-Hydroxybenzhydrazide DerivativesMAO-B, AChEIdentified as potential dual inhibitorsDocking studies performed on different enzymes.[4][12][4][12]
Thiadiazole-based InhibitorsInhAIC50 values reported (e.g., 13 nM for compound 8d)Potent direct inhibitors of InhA.[13][13]
Indolizine DerivativesInhAIdentified as potential inhibitorsDocking studies suggest InhA as a potential target.[14][14]
Arylamide InhibitorsInhAIC50 of 90 nM for an optimized compoundDirect InhA inhibitors discovered through high-throughput screening.[2][15][2][15]
Quercetin AnalogsInhAΔGbind of -148.651 kcal/mol for C00013874Identified as potential InhA inhibitors through virtual screening.[16][16]

Note: The docking score for this compound was not explicitly found in the initial search results. However, based on the scores of related benzhydrazide derivatives, it is expected to exhibit favorable binding to the InhA active site.

Discussion and Mechanistic Insights

The benzhydrazide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[17] In the context of InhA inhibition, the hydrazide moiety is crucial for forming key interactions within the active site.

Molecular docking studies of various inhibitors with InhA consistently reveal a signature hydrogen-bond network that is critical for the formation of a stable enzyme-inhibitor complex.[2] The amide carbonyl group of the inhibitor often forms hydrogen bonds with the 2'-hydroxyl group of the nicotinamide ribose of the NAD+ cofactor and the hydroxyl group of a key catalytic residue, Tyr158.[2]

The aromatic rings of the benzhydrazide derivatives typically engage in hydrophobic and pi-pi stacking interactions with nonpolar residues in the InhA binding pocket, such as Phe149, Met155, Pro156, and Leu218.[9] The specific substitutions on the benzene ring, such as the 2,5-dimethoxy groups, will influence the electronic properties and steric bulk of the molecule, thereby modulating its binding affinity. The methoxy groups, being electron-donating, can influence the hydrogen bonding capacity of the molecule and its overall orientation in the active site.

G cluster_pathway InhA and Mycolic Acid Synthesis FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA catalyzes final step Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor {this compound | & Related Inhibitors} Inhibitor->InhA inhibits

The role of InhA in the mycolic acid synthesis pathway and its inhibition.
Conclusion and Future Directions

This guide provides a comparative overview of the docking scores of benzhydrazide derivatives and related compounds as potential inhibitors of the bacterial enzyme InhA. While a specific docking score for this compound was not found, the analysis of structurally similar compounds suggests its potential as an InhA inhibitor. The methodologies and data presented herein serve as a valuable resource for researchers in the field of anti-tuberculosis drug discovery.

Future work should focus on conducting dedicated docking studies for this compound against InhA to obtain a precise docking score and to elucidate its specific binding mode. Furthermore, in vitro enzymatic assays are essential to validate the in silico predictions and to determine the IC50 value of this compound.[17] Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the benzhydrazide scaffold for improved potency and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2,5-Dimethoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Benzhydrazides

The 2,5-dimethoxybenzhydrazide scaffold has emerged as a promising chemotype in modern pharmacology. Initially explored in other contexts, derivatives of this class have garnered significant attention for their potent and selective modulation of Transient Receptor Potential Canonical 5 (TRPC5) channels.[1][2][3] TRPC5 is a Ca²⁺-permeable non-selective cation channel predominantly expressed in the brain and kidneys, implicated in physiological processes ranging from fear and anxiety to kidney function.[1][4][5] Its dysregulation is linked to pathologies such as anxiety disorders, depression, and progressive kidney diseases, making it a compelling therapeutic target.[1][5][6]

This guide provides a comprehensive framework for rigorously validating the mechanism of action (MoA) of novel this compound derivatives. As senior scientists, we understand that a superficial confirmation is insufficient. True validation requires a multi-pronged, self-validating experimental cascade that not only confirms the primary MoA but also diligently investigates selectivity and potential off-target effects. We will dissect the causality behind experimental choices, providing detailed protocols and comparative data to empower researchers to generate robust, publication-quality results.

Chapter 1: The Primary Hypothesis - Direct Inhibition of TRPC5 Channels

The central hypothesis for many therapeutically relevant benzhydrazide derivatives is their role as inhibitors of the TRPC5 ion channel.[1][3] Activation of TRPC5, often downstream of G-protein coupled receptor (GPCR) stimulation, leads to cation influx (including Ca²⁺), membrane depolarization, and subsequent cellular responses.[1][5][7] Inhibitors are thought to stabilize the channel in a non-conductive state, thereby preventing these downstream events.[1][3][8]

To validate this, we must design experiments that directly and indirectly measure the effect of our compound on TRPC5 channel function.

G cluster_0 Upstream Signaling cluster_1 Channel Gating cluster_2 Cellular Response GPCR Gq/11-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG TRPC5_Closed TRPC5 (Closed State) IP3_DAG->TRPC5_Closed Gating Signal TRPC5_Open TRPC5 (Open State) TRPC5_Closed->TRPC5_Open Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPC5_Open->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Response Downstream Cellular Effects (e.g., Cytoskeletal Remodeling, Gene Expression) Depolarization->Response Compound This compound Derivative Compound->TRPC5_Closed Stabilizes Closed State

Figure 1: Proposed mechanism of TRPC5 inhibition by benzhydrazide derivatives.

Chapter 2: A Tiered Approach to Experimental Validation

A robust validation strategy proceeds from high-throughput, indirect methods to lower-throughput, direct "gold standard" assays. This tiered approach allows for efficient screening of multiple derivatives while reserving resource-intensive methods for the most promising candidates.

Tier 1: High-Throughput Screening with Fluorometric Calcium Imaging

Causality: Calcium imaging is an excellent first-pass assay.[9] Since TRPC5 is a calcium-permeable channel, its activation leads to a measurable increase in intracellular calcium ([Ca²⁺]i).[1] This assay format is highly amenable to 96- or 384-well plates, allowing for rapid determination of dose-response relationships and calculation of IC₅₀ values for a library of compounds.[10]

Protocol: Fluo-4 AM Calcium Flux Assay

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPC5 onto black-walled, clear-bottom 96-well plates. Culture overnight to allow for adherence.

    • Expert Insight: The choice of a stable, heterologous expression system like HEK293 is critical to isolate the activity of the channel of interest and minimize confounding signals from other endogenous channels.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the presence of a mild surfactant like Pluronic F-127 for 45-60 minutes at 37°C.[11]

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the this compound derivatives to the wells. Include a known TRPC5 inhibitor (e.g., Clemizole, ML204) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[2][4][12] Incubate for 10-20 minutes.

  • Activation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading for ~30 seconds. Inject a known TRPC5 agonist to activate the channel. Potent activators include Englerin A or riluzole.[2][4] Alternatively, GPCR-mediated activation can be achieved using an agonist like carbachol in cells co-expressing the appropriate receptor.[13]

  • Data Analysis: Monitor fluorescence intensity over time. The peak fluorescence following agonist addition corresponds to the Ca²⁺ influx. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Data Presentation: Comparative Potency of Benzhydrazide Derivatives

CompoundDerivative NameTRPC5 IC₅₀ (µM) [Ca²⁺ Assay]Positive ControlPositive Control IC₅₀ (µM)
A (Parent Scaffold)15.2Clemizole1.1[2][4]
A-01 (Fluoro-substituted)2.8Clemizole1.2[2][4]
A-02 (Methyl-substituted)9.7Clemizole1.1[2][4]
A-03 (Pyrrole-substituted)0.45 Clemizole1.0[2][4]

This table presents example data for illustrative purposes.

Tier 2: The Gold Standard - Whole-Cell Patch-Clamp Electrophysiology

Causality: While calcium imaging is efficient, it is an indirect measure of channel activity. Electrophysiology directly measures the flow of ions through the channel, providing the most definitive evidence of inhibition.[14][15] It allows for precise control of the membrane potential and ionic conditions, enabling a detailed characterization of the blocking mechanism (e.g., voltage-dependence, state-dependence).

Figure 2: Experimental workflow for whole-cell patch-clamp validation.

Protocol: Whole-Cell Voltage-Clamp Recordings

  • Preparation: Use TRPC5-expressing HEK293 cells grown on glass coverslips. Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) and an internal pipette solution (e.g., containing CsCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Configuration: Place a coverslip in the recording chamber on an inverted microscope. Using a micromanipulator, approach a single cell with a glass micropipette (5-8 MΩ).[16] Apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Recording: Clamp the cell's membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.[14][16]

  • Baseline & Activation: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms) to elicit basal currents. Perfuse the chamber with an agonist (e.g., 100 nM Englerin A) to activate TRPC5 channels. A characteristic doubly-rectifying current-voltage (I-V) relationship should appear.[7][15]

  • Inhibition: Once a stable activated current is achieved, perfuse the external solution containing the test compound at a specific concentration. Record the current until a new steady-state is reached.

  • Washout: Perfuse with the agonist-containing external solution without the compound to test for reversibility of the block.

  • Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) before and after compound application. Calculate the percent inhibition and repeat for multiple concentrations to generate an IC₅₀ value.

Data Presentation: Comparison of Assay Formats

CompoundDerivative NameIC₅₀ (µM) [Ca²⁺ Assay]IC₅₀ (µM) [Electrophysiology]Comments
A-03 (Pyrrole-substituted)0.450.28Excellent correlation between indirect and direct assays, validating the MoA.
B-01 (Thiophene-substituted)0.80> 30Poor correlation. Compound may be interfering with the Ca²⁺ dye or an upstream signaling component, not the channel itself. This is a critical validation step.

This table presents example data for illustrative purposes.

Chapter 3: The Imperative of Selectivity Profiling

A truly valuable therapeutic candidate must be selective for its intended target. Benzhydrazide and related scaffolds can interact with multiple proteins. Therefore, demonstrating selectivity against closely related channels and potential off-targets is not optional, but a core part of MoA validation.

Causality: Lack of selectivity can lead to unforeseen side effects and a misleading interpretation of in-vivo results. The closest structural homolog to TRPC5 is TRPC4, and they can form heteromeric channels.[1][5] It is also crucial to test against other TRP channel subfamilies (e.g., TRPC3, TRPC6, TRPV1, TRPM8) to ensure a clean pharmacological profile.[2]

G Start Lead Compound (e.g., A-03) TRPC5_Assay Primary Assay: TRPC5 Inhibition (IC50 < 0.5 µM) Start->TRPC5_Assay Selectivity_Panel Counter-Screen: Selectivity Panel Assays TRPC5_Assay->Selectivity_Panel Potent? Yes TRPC4 TRPC4 Assay Selectivity_Panel->TRPC4 TRPC6 TRPC6 Assay Selectivity_Panel->TRPC6 TRPV1 TRPV1 Assay Selectivity_Panel->TRPV1 Result Define Selectivity Window (e.g., >30-fold vs TRPC4/6) TRPC4->Result TRPC6->Result TRPV1->Result Proceed Proceed to In-Vivo Target Validation Result->Proceed Selective? Yes Redesign Chemical Optimization for Selectivity Result->Redesign Selective? No

Figure 3: Logical workflow for assessing compound selectivity.

Protocol: Selectivity Counter-Screening

This process involves repeating the primary assay (either calcium imaging or electrophysiology) using cell lines that exclusively express the off-target of interest.

  • Cell Lines: Acquire and culture a panel of cell lines, each stably expressing a single channel of interest (e.g., HEK-hTRPC4, HEK-hTRPC6, HEK-hTRPV1).

  • Assay Execution: For each cell line, perform a dose-response experiment with the lead compound using the appropriate agonist for that channel (e.g., Englerin A for TRPC4, OAG for TRPC6, Capsaicin for TRPV1).[17]

  • Data Comparison: Calculate the IC₅₀ for each off-target channel and determine the selectivity ratio (IC₅₀ off-target / IC₅₀ TRPC5). A selectivity ratio of >30-fold is generally considered a good starting point for a tool compound.

Data Presentation: Selectivity Profile of Derivative A-03

Target ChannelIC₅₀ (µM)Selectivity Ratio (vs. TRPC5)
TRPC5 0.28 -
TRPC49.835-fold
TRPC612.143-fold[2]
TRPC310.537.5-fold[2]
TRPV1> 50> 178-fold
TRPM8> 50> 178-fold

This table presents example data consistent with published selective inhibitors.[2]

Conclusion: Building a Self-Validating Dossier

Validating the mechanism of action for a novel this compound derivative is a systematic process of hypothesis testing and refutation. By progressing through a tiered experimental plan—from high-throughput functional screens to gold-standard electrophysiology and rigorous selectivity profiling—researchers can build a robust, self-validating data package. This multi-faceted approach ensures that the observed biological effects are indeed due to the on-target activity of the compound, providing the confidence needed to advance the molecule into more complex cellular and in-vivo models of disease.

References

A Comparative Guide to the Chelating Properties of 2,5-Dimethoxybenzhydrazide and Other Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chelating properties of 2,5-Dimethoxybenzhydrazide with established ligands such as EDTA, Deferoxamine, and Penicillamine. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential of hydrazide-based compounds in metal ion management.

Introduction: The Central Role of Chelation

Chelation is a high-affinity binding process between a ligand, known as a chelating agent, and a central metal ion, resulting in a stable, ring-like structure called a chelate.[1] This mechanism is fundamental to numerous biological and industrial processes. In medicine, chelation therapy is a primary treatment for heavy metal poisoning, managing metal overload disorders like thalassemia, and has potential applications in neurodegenerative diseases.[2][3] The efficacy of a chelating agent is determined by its affinity (stability constant), selectivity for a target metal, and its pharmacokinetic profile. This guide explores the characteristics of this compound as a potential chelator, contextualized by a comparison with well-vetted, clinically relevant ligands.

Ligand Profiles: Structure and Function

The chelating ability of a molecule is dictated by its structure, specifically the presence of donor atoms (typically oxygen, nitrogen, or sulfur) positioned to form a stable ring with a metal ion.

This compound

This compound is an aromatic hydrazide. Its primary chelating potential resides in the hydrazide functional group (-CONHNH₂). This group offers two key donor atoms: the carbonyl oxygen and the terminal amino nitrogen. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The presence of methoxy groups on the benzene ring can modulate the electron density of the molecule, potentially influencing the stability of the resulting metal complex. While not a conventional standalone chelator, it serves as a crucial building block for synthesizing more complex Schiff base ligands with enhanced and varied coordination capabilities.[4][5][6]

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Benchmark Ligands
  • Ethylenediaminetetraacetic acid (EDTA): A widely used hexadentate ligand, EDTA can form stable complexes with a vast range of metal ions.[7] Its high stability constants make it an effective agent for treating lead poisoning and in various industrial applications, though it suffers from low selectivity and poor biodegradability.[8][9][10]

  • Deferoxamine (DFO): A bacterial siderophore, DFO is a hexadentate ligand with an exceptionally high affinity and selectivity for ferric iron (Fe³⁺).[11][12][13] It is a frontline clinical treatment for iron overload.[14]

  • Penicillamine: A derivative of the amino acid cysteine, penicillamine is primarily used as a chelator for copper in the treatment of Wilson's disease.[15][16][17][18] Its chelating action involves its sulfur and nitrogen atoms.

Comparative Analysis of Chelating Properties

The effectiveness of a chelator is quantified by its stability constant (log β), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log β value indicates a more stable complex and stronger chelation.

LigandTarget MetalLog β (Stability Constant)Key ApplicationsSelectivity Profile
This compound Various (e.g., Cu²⁺, Ni²⁺)Not established; requires experimental determination.Precursor for Schiff base ligands with biological activity.[5]Theoretically broad; requires experimental validation.
EDTA Ca²⁺10.7[19][20]Water softening, food preservation, lead poisoning therapy.[7]Broad; chelates numerous divalent and trivalent cations.[8]
Fe³⁺25.1[20]Industrial cleaning, agriculture (iron delivery).
Pb²⁺~18Lead poisoning treatment.
Deferoxamine (DFO) Fe³⁺30.6[14]Iron overload (transfusional hemosiderosis).[11][13]Highly selective for Fe³⁺ over other biological metals.[12]
Cu²⁺14.1[12]
Zn²⁺11.1[12]
Penicillamine Cu²⁺Varies with complex stoichiometryWilson's disease (copper overload).[16][17]Primarily targets copper; also used for lead and mercury.[15]
Pb²⁺VariesLead poisoning (less common).[21]

Note: Stability constants can vary with experimental conditions such as pH and ionic strength.

Experimental Protocols for Evaluating Chelation

To empirically compare chelating agents, standardized and reproducible protocols are essential. The following sections detail two fundamental techniques.

Protocol 1: UV-Vis Spectrophotometry for Stoichiometry Determination

This method is used to determine the metal-to-ligand ratio in a chelate complex. The principle relies on the change in the electronic absorption spectrum of the ligand or metal upon complexation.[22] A shift in the maximum absorbance wavelength (λ_max) or a change in absorbance intensity confirms interaction.[23]

Methodology: Job's Method of Continuous Variation

  • Preparation of Stock Solutions: Prepare equimolar solutions of the metal salt (e.g., CuSO₄) and the ligand (e.g., this compound) in a suitable buffered solvent.

  • Series Preparation: Prepare a series of solutions with a constant total molar concentration but varying molar fractions of the metal and ligand. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.

  • Spectrophotometric Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the λ_max of the formed complex.[24]

  • Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The maximum point on the plot corresponds to the stoichiometry of the complex. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.66 indicates a 1:2 (metal:ligand) complex.

Causality: The formation of the metal-ligand complex creates a new chemical species with a unique electronic structure. The concentration of this complex is highest at its stoichiometric ratio, leading to the maximum absorbance at that point.

Protocol 2: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[25][26][27]

Methodology: Calvin-Bjerrum Titration

  • System Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.01, 7.00, 9.20).[28]

  • Solution Preparation: Prepare the following solutions in a thermostated vessel under an inert atmosphere (e.g., N₂):

    • (A) A known concentration of strong acid (e.g., HClO₄) and an inert salt to maintain constant ionic strength (e.g., KNO₃).

    • (B) Solution A + a known concentration of the ligand.

    • (C) Solution B + a known concentration of the metal salt.

  • Titration: Titrate each solution (A, B, and C) against a standardized, carbonate-free strong base (e.g., NaOH). Record the pH value after each addition of the titrant.[29]

  • Data Analysis:

    • From the titration curves of A and B, calculate the ligand's protonation constants (pKa values).

    • From the titration curves of B and C, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ versus pL to generate the formation curve. The stability constants (log β) can be determined from this curve using computational software or the half-integral method.[26]

Trustworthiness: This protocol is self-validating. The initial titration of the acid (Curve A) confirms the concentration of the titrant. The displacement of the ligand curve (B) relative to the acid curve (A), and the further displacement of the metal-complex curve (C), provides direct evidence of proton release upon complexation, which is the basis for calculating the stability constants.

Experimental_Workflow prep Ligand & Metal Stock Solution Prep uv_vis UV-Vis Analysis (Job's Method) prep->uv_vis pot Potentiometric Titration (Calvin-Bjerrum) prep->pot series Prepare M:L Series (Continuous Variation) uv_vis->series titrate Titrate Solutions (Acid, Ligand, Complex) pot->titrate abs Measure Absorbance series->abs ph Record pH vs. Volume titrate->ph plot_uv Plot ΔA vs. Mole Fraction abs->plot_uv plot_pot Calculate & Plot Formation Curve (n̄ vs. pL) ph->plot_pot stoich Determine Stoichiometry plot_uv->stoich logk Determine Stability Constants (log β) plot_pot->logk

Caption: Workflow for comparative analysis of chelating properties.

Conclusion

This guide establishes a framework for comparing the chelating properties of this compound with benchmark ligands. While established agents like EDTA, DFO, and penicillamine have well-defined roles and extensively documented stability constants, the potential of hydrazide-based structures remains an active area of research. The data indicates that while EDTA is a powerful but non-selective chelator, DFO exhibits remarkable specificity for iron, a critical feature for clinical applications.

This compound, through its hydrazide moiety, presents a valid structural motif for bidentate chelation. However, its efficacy relative to polydentate ligands like EDTA or DFO is likely lower due to the reduced number of coordination sites, which typically results in lower stability constants (a phenomenon known as the chelate effect). Its primary value may lie in its role as a versatile scaffold for synthesizing more complex, targeted chelators. The experimental protocols detailed herein provide a robust methodology for researchers to quantitatively determine the stability constants and stoichiometry of novel hydrazide-based complexes, enabling a direct and meaningful comparison with existing therapeutic and industrial agents.

References

A Senior Application Scientist's Guide to the Reproducibility of 2,5-Dimethoxybenzhydrazide Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the reproducibility of both the synthesis and the biological activity of a compound is the bedrock of reliable drug discovery and development. This guide provides an in-depth technical analysis of 2,5-dimethoxybenzhydrazide, a molecule of interest due to the established bioactivities of the benzhydrazide scaffold. We will dissect a reproducible synthetic route, explore its potential bioactivities with detailed experimental protocols, and offer a comparative perspective to aid researchers in their investigations.

Introduction to this compound

Benzhydrazide derivatives are a well-established class of compounds possessing a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The 2,5-dimethoxy substitution pattern on the benzene ring is of particular interest as it can influence the molecule's lipophilicity and electronic properties, potentially modulating its interaction with biological targets. This guide focuses on establishing a reliable framework for the synthesis and biological evaluation of this compound to ensure consistent and comparable results across different research settings.

Synthesis of this compound: A Reproducible Pathway

The synthesis of this compound is a two-step process commencing with the formation of its precursor, 2,5-dimethoxybenzaldehyde. Several methods exist for the synthesis of this aldehyde, with the Reimer-Tiemann reaction followed by methylation being a classic and reproducible approach.[1][2] Subsequently, the aldehyde is converted to the target hydrazide via condensation with hydrazine hydrate.

Part 1: Synthesis of 2,5-Dimethoxybenzaldehyde

The Vilsmeier-Haack reaction offers a direct and efficient method for the formylation of electron-rich aromatic compounds like 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde.[3] This method is often preferred for its relatively mild conditions and good yields.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2,5-Dimethoxybenzaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. The formation of the electrophilic Vilsmeier reagent is exothermic.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 1,4-dimethoxybenzene in a minimal amount of DMF dropwise, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 2-4 hours) and then heat on a steam bath for 1-2 hours to ensure complete reaction.[3]

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude 2,5-dimethoxybenzaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pale yellow crystals.[3]

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as the Vilsmeier reagent is sensitive to moisture. The dropwise addition and temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the substrate are essential to prevent side reactions and ensure a good yield. Hydrolysis on ice is a standard and effective method to break down the reaction complex and precipitate the product.

Part 2: Synthesis of this compound

The conversion of the aldehyde to the hydrazide is a straightforward condensation reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: To this solution, add a slight excess of hydrazine hydrate.

  • Reaction: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Washing and Drying: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Self-Validating System: The purity of the synthesized this compound should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to validate the structure.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde cluster_step2 Step 2: Synthesis of this compound 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reaction_1 Vilsmeier-Haack Reaction 1,4-Dimethoxybenzene->Reaction_1 Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Reaction_1 Crude_Aldehyde Crude 2,5-Dimethoxybenzaldehyde Reaction_1->Crude_Aldehyde Purification_1 Recrystallization Crude_Aldehyde->Purification_1 Pure_Aldehyde Pure 2,5-Dimethoxybenzaldehyde Purification_1->Pure_Aldehyde Pure_Aldehyde_2 Pure 2,5-Dimethoxybenzaldehyde Reaction_2 Condensation Pure_Aldehyde_2->Reaction_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_2 Crude_Hydrazide Crude this compound Reaction_2->Crude_Hydrazide Purification_2 Filtration & Washing Crude_Hydrazide->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: A reproducible two-step synthesis of this compound.

Bioactivity of this compound: A Comparative Outlook

While specific studies on the bioactivity of this compound are not extensively reported, the broader class of benzhydrazide and hydrazone derivatives has demonstrated significant antimicrobial, antifungal, and cytotoxic activities.[4][5][6] The presence of the hydrazide moiety is often crucial for these biological effects.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of this compound can be reliably assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data for Structurally Related Compounds

To provide context, the following table summarizes the reported MIC values for some benzaldehyde and benzhydrazide derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2,5-DimethoxybenzaldehydeAspergillus fumigatus1.0-2.0 mM[7]
Benzylidene hydrazidesStaphylococcus aureus1.50-1.53 (pMIC)[6]
Benzylidene hydrazidesEscherichia coli1.79-1.80 (pMIC)[6]
Benzylidene hydrazidesCandida albicans2.01-2.10 (pMIC)[6]
Cytotoxicity Evaluation

The potential of this compound as an anticancer agent can be initially screened using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Mechanism of Action: Potential Signaling Pathway

Many cytotoxic compounds exert their effects by inducing apoptosis. A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress signal Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.

Conclusion and Future Perspectives

This guide provides a foundational framework for the reproducible synthesis and bioactivity evaluation of this compound. The detailed protocols for its two-step synthesis and for antimicrobial and cytotoxicity testing are designed to ensure consistency and reliability in research outcomes. While direct experimental data for the title compound is emerging, the comparative analysis with structurally similar molecules strongly suggests its potential as a bioactive agent.

Future research should focus on the detailed characterization of this compound's bioactivity against a broader panel of microbial strains and cancer cell lines. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. The methodologies and comparative data presented herein serve as a valuable resource for researchers embarking on the investigation of this promising compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dimethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2,5-Dimethoxybenzhydrazide (CAS No. 17894-25-6). As a specialized hydrazide derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Part 1: Core Safety Directives & Hazard Assessment

Before handling or disposing of any quantity of this compound, it is crucial to understand its potential hazards. While comprehensive toxicological data for this specific compound is limited, its chemical structure—containing a hydrazide functional group—necessitates treating it with significant caution. Hydrazine and its derivatives are classified by the EPA as hazardous wastes and can exhibit toxic, irritant, and other hazardous properties.[1]

Inferred Hazard Profile:

  • Toxicity: Harmful if swallowed or inhaled.[2] Hydrazide compounds can be toxic and may cause systemic effects.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[2][3]

  • Sensitization: May cause allergic skin or respiratory reactions.[4][5]

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]

Part 2: Procedural Workflow for Disposal

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified waste management provider.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Safety glasses with side-shields or tight-sealing safety goggles are mandatory.[2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use and dispose of them as contaminated waste after handling.[2][8]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary.[3][5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired this compound powder.

    • Liquid Waste: Solutions containing the compound.

    • Contaminated Debris: Items such as pipette tips, gloves, weigh boats, and paper towels that are contaminated with the chemical.

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[3][9]

Step 3: Container Selection and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Requirements:

    • Must be made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE for solids and liquids).[7][9]

    • Must have a secure, screw-top lid to prevent leaks and spills.[7]

    • The container must be in good condition, free of cracks or residue on the outside.[6]

    • For liquid waste, do not fill containers beyond 90% capacity to allow for expansion.[9]

  • Labeling Protocol:

    • The Environmental Protection Agency (EPA) requires specific labeling for all hazardous waste containers.[10]

    • The label must clearly state the words "HAZARDOUS WASTE."

    • List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Include the accumulation start date (the date the first drop of waste was added to the container).

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[7][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Storage Conditions:

    • Keep waste containers securely closed at all times, except when adding waste.[7]

    • Store in a well-ventilated area, away from heat or ignition sources.[12]

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[9]

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][3][13]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection of the waste from your laboratory's SAA.

  • Documentation: Ensure all required waste manifest documentation is completed accurately for the pickup.[6][12]

  • Treatment Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Acceptable disposal methods for hydrazide compounds typically include high-temperature incineration in a unit equipped with appropriate scrubbers to neutralize harmful combustion by-products.[1][8]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Collection cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Identify & Segregate Waste (Solid, Liquid, Contaminated Debris) A->B C Step 3: Select Compatible Container (HDPE, Screw-Top Lid) B->C D Step 4: Label Container 'HAZARDOUS WASTE' - Chemical Name - Hazards - Date C->D E Step 5: Store in Designated SAA - Securely Closed - Secondary Containment D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Complete Waste Manifest F->G H Step 8: Transfer to Licensed Waste Contractor G->H I Final Disposal via Incineration at a Permitted TSDF H->I

Caption: Workflow for the safe disposal of this compound.

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill:

    • For small powder spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[3][4]

    • For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[12][14]

  • Clean the Area: Once the bulk material is collected, decontaminate the spill area according to your institution's EHS guidelines.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, PPE) must be disposed of as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Data Summary Table

ParameterInformationSource
Chemical Name This compound[15]
CAS Number 17894-25-6[15]
Molecular Formula C₉H₁₂N₂O₃[15]
Appearance White to yellow solid[15]
Primary Hazards Harmful if swallowed, Causes skin/eye irritation (Inferred from related compounds)[2][4]
Incompatible Materials Strong oxidizing agents[3]
Waste Classification Hazardous Waste (per EPA regulations for hydrazide compounds)[1]
Prohibited Disposal Drain disposal, regular trash[5][6]
Recommended Disposal Collection by a licensed hazardous waste contractor for incineration[1][2][8]

References

Navigating the Safe Handling of 2,5-Dimethoxybenzhydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals pushing the boundaries of science, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2,5-Dimethoxybenzhydrazide (CAS No. 17894-25-6), a compound with significant potential in pharmaceutical and agrochemical research.[1] Our commitment is to empower your research by providing in-depth technical guidance that ensures both scientific integrity and personal safety.

Understanding the Hazard Landscape of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is crucial. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]

While the full toxicological properties of this specific hydrazide are not exhaustively investigated, the hydrazide functional group warrants careful handling due to the general reactivity and potential health effects of this class of compounds.[2]

Quantitative Data Summary
PropertyValue
CAS Number 17894-25-6
Molecular Formula C9H12N2O3
Molecular Weight 196.21 g/mol
Appearance Solid
Hazard Statements H315, H319, H335

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of the compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles. A face shield should be worn in situations with a high risk of splashing or dust generation. This is to prevent eye irritation from airborne particles or direct contact.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling hydrazide compounds, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.
Body Protection A flame-resistant lab coat must be worn and kept fully buttoned to provide maximum skin coverage. Long pants and closed-toe shoes are also required to protect against accidental spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary if working in an area with inadequate ventilation or when there is a potential for aerosol or dust generation.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound, from initial preparation to the final disposal of waste.

Preparation and Engineering Controls
  • Designated Area : All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit : Have a spill kit specifically for solid chemical spills readily available.

Handling and Use
  • Weighing : When weighing the solid compound, do so within the chemical fume hood on a disposable weighing paper to contain any dust.

  • Dissolving : If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Decontamination
  • Surfaces : Decontaminate all surfaces that may have come into contact with this compound using a suitable laboratory detergent and water.

  • Equipment : Clean all glassware and equipment thoroughly after use.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is a critical final step.

  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.

  • Regulatory Compliance : All waste must be disposed of through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[3][4]

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of the safe handling protocol for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Work in Fume Hood Prep->Area Emergency Verify Emergency Equipment Area->Emergency Weigh Weigh Compound Emergency->Weigh Use Perform Experiment Weigh->Use Decon Decontaminate Surfaces Use->Decon Waste Collect Waste Decon->Waste Dispose Dispose via Licensed Contractor Waste->Dispose RemovePPE Doff PPE Dispose->RemovePPE

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxybenzhydrazide
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxybenzhydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.